molecular formula C11H15N3O2 B3156395 2-(4-Methylpiperidin-1-yl)-5-nitropyridine CAS No. 82857-28-1

2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Cat. No.: B3156395
CAS No.: 82857-28-1
M. Wt: 221.26 g/mol
InChI Key: NFSADVUTONODAJ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylpiperidin-1-yl)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperidin-1-yl)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSADVUTONODAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile nitropyridine scaffold, this molecule holds potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials. This document collates available data on its structure, synthesis, and reactivity, and provides predicted spectroscopic and safety information based on analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a nitro group to the pyridine core, creating nitropyridines, significantly enhances its utility as a synthetic building block. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, enabling the facile introduction of various functional groups.[2] This reactivity has been extensively exploited in the development of novel compounds with diverse therapeutic applications, including anticancer, antibacterial, and herbicidal agents.[3][4]

This guide focuses on a specific derivative, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. The incorporation of the 4-methylpiperidine moiety introduces a saturated heterocyclic system with a defined conformational profile, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug design. This document aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

While specific experimental data for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not widely available in the public domain, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.

PropertyValue (Predicted/Calculated)Source/Basis
Molecular Formula C₁₁H₁₅N₃O₂Calculation
Molecular Weight 221.26 g/mol Calculation
Appearance Likely a yellow to brown solidAnalogy to other nitropyridine derivatives[1][5]
Melting Point Not available (expected to be a solid at room temperature)Analogy to related solids[1]
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water.General solubility of similar organic compounds
CAS Number Not explicitly found in searches.-

Synthesis and Reactivity

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is most readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloro-5-nitropyridine, is commercially available and highly reactive towards nucleophiles at the 2-position due to the activating effect of the para-nitro group.

General Synthetic Workflow

The reaction involves the displacement of the chloride from 2-chloro-5-nitropyridine with the secondary amine of 4-methylpiperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

G 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Reaction_Vessel Reaction Mixture 2-Chloro-5-nitropyridine->Reaction_Vessel 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Reaction_Vessel Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction_Vessel Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN)->Reaction_Vessel Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Heat/Stir Product 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Workup_Purification->Product

Synthetic workflow for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 2-amino-5-nitropyridines.[6]

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF or CH₃CN, add 4-methylpiperidine (1.1 eq).

  • Add a suitable base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the 4-methylpiperidine moiety.

  • Pyridine Ring Protons: Three aromatic protons are expected. The proton at the 6-position (ortho to the piperidine) will likely appear as a doublet. The proton at the 4-position (meta to the piperidine and ortho to the nitro group) is expected to be a doublet of doublets. The proton at the 3-position (ortho to the nitro group) will likely be a doublet. The electron-withdrawing nitro group will deshield these protons, causing them to appear at a lower field (higher ppm).

  • 4-Methylpiperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2' and 6') will be deshielded and appear as a multiplet. The remaining methylene protons (positions 3' and 5') and the methine proton (position 4') will also appear as multiplets.

  • Methyl Protons: The methyl group on the piperidine ring will appear as a doublet in the upfield region, coupled to the methine proton at the 4'-position.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the nitro group (C5) and the carbon attached to the piperidine nitrogen (C2) will be significantly deshielded.

  • 4-Methylpiperidine Carbons: Four signals are expected for the piperidine ring carbons (C2'/C6', C3'/C5', C4', and the methyl carbon). The carbons adjacent to the nitrogen (C2'/C6') will be the most deshielded among the piperidine carbons.

  • Methyl Carbon: The methyl carbon will appear at a high field (low ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-N Stretching: A stretching vibration for the C-N bond of the piperidine attached to the pyridine ring is expected in the region of 1250-1350 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretching: These will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.26 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the piperidine ring.

Potential Applications in Drug Discovery and Materials Science

The 2-amino-5-nitropyridine scaffold is a privileged structure in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized to generate a diverse library of compounds for biological screening.[1]

G cluster_0 Core Scaffold Modification Start 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) Start->Reduction Amine 5-Amino-2-(4-methyl- piperidin-1-yl)pyridine Reduction->Amine Functionalization Further Functionalization (e.g., Acylation, Alkylation, Sulfonylation, Diazotization) Amine->Functionalization Derivatives Diverse Library of Bioactive Molecules Functionalization->Derivatives

Potential synthetic utility in generating diverse chemical libraries.

Derivatives of similar structures have shown a wide range of biological activities, including:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy.[7]

  • Antimicrobial Agents: Nitropyridine derivatives have been investigated for their antibacterial and antifungal properties.[3]

  • Herbicides and Insecticides: The nitropyridine scaffold is also present in some agrochemicals.[3]

In materials science, the electron-deficient nature of the nitropyridine ring makes it an interesting component for the design of organic electronic materials, such as nonlinear optical materials and charge-transfer complexes.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not available. However, based on the safety profiles of related compounds such as 2-chloro-5-nitropyridine and 4-methylpiperidine, the following precautions should be taken:

  • Hazard Class: Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9][10]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: If swallowed, rinse mouth and seek medical attention.[12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

Conclusion

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward via nucleophilic aromatic substitution, and its chemical properties make it an attractive scaffold for further chemical modification. While specific experimental data is limited, this guide provides a solid foundation of predicted properties and handling procedures based on well-characterized analogous compounds. Further research into the experimental characterization and applications of this molecule is warranted and encouraged.

References

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. PubChem. Retrieved from [Link]

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  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-(4-Nitropyrazol-1-yl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine. PubMed Central. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

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An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. Although a less commonly documented compound, its structural motifs are of significant interest in medicinal chemistry. This document, therefore, serves as a valuable resource by detailing a probable synthetic route, predicting its spectral characteristics, and discussing its potential biological significance based on established principles and data from analogous structures. The information presented herein is intended to support researchers in the synthesis, identification, and exploration of this and related molecules for drug discovery and development.

Introduction: The Significance of 2-Substituted-5-Nitropyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to numerous approved drugs, highlighting the privileged nature of this heterocycle in medicinal chemistry.[1] The introduction of a nitro group, particularly at the 5-position, significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution.[3][4] This reactivity provides a versatile handle for the introduction of various functional groups, including cyclic amines like 4-methylpiperidine.

The incorporation of a 4-methylpiperidine moiety can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates. This guide will explore the convergence of these two key structural features in the target molecule, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Molecular Structure and Physicochemical Properties

The proposed molecular structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine consists of a pyridine ring substituted with a nitro group at the 5-position and a 4-methylpiperidine group at the 2-position, linked via a nitrogen atom.

Molecular Formula: C₁₂H₁₇N₃O₂

Molecular Weight: The calculated molar mass is 235.28 g/mol , with an exact mass of 235.1321.[5]

A summary of the predicted physicochemical properties is presented in the table below.

PropertyPredicted ValueSource
Molar Mass 235.28 g/mol [5]
Exact Mass 235.1321 u[5]
XlogP ~2.5 - 3.0Inferred from similar structures
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

The most direct and widely employed method for the synthesis of 2-(N-substituted)-5-nitropyridines is through the nucleophilic aromatic substitution (SNAr) reaction.[3][4] This approach involves the reaction of a 2-halopyridine, typically 2-chloro-5-nitropyridine, with the desired amine.

Proposed Synthetic Protocol

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine can be achieved by reacting 2-chloro-5-nitropyridine with 4-methylpiperidine in the presence of a base.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add 4-methylpiperidine (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, ranging from 80 °C to 120 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Rationale for Experimental Choices
  • Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction.

  • Base: The use of a base is crucial to neutralize the HCl formed, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Temperature: Heating is generally required to overcome the activation energy of the substitution reaction.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Nucleophilic Aromatic Substitution Reactant1 2-Chloro-5-nitropyridine Reaction Reaction Mixture Reactant1->Reaction Reactant2 4-Methylpiperidine Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Purification->Product

Caption: Synthetic workflow for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Characterization and Structural Elucidation

The synthesized compound can be thoroughly characterized using a combination of spectroscopic and spectrometric techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 4-methylpiperidine and the 5-nitropyridine moieties.

  • Pyridine Protons: Three aromatic protons will be present, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating piperidine group.

  • Piperidine Protons: The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region. The methyl group will likely appear as a doublet.[6]

  • Methyl Protons: A doublet corresponding to the methyl group on the piperidine ring is expected.[6]

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be significantly affected by the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 235. The fragmentation pattern would involve the loss of the nitro group (-NO₂) and cleavage of the piperidine ring.[7][8]

  • Electrospray Ionization (ESI-MS): This softer ionization technique would primarily show the protonated molecular ion ([M+H]⁺) at m/z 236.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-N stretching: Bands corresponding to the C-N bonds of the piperidine and its attachment to the pyridine ring will be observed.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

Visualization of the Analytical Workflow

AnalyticalWorkflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI and ESI) Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment (e.g., HPLC) Sample->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity->Structure

Caption: Analytical workflow for the characterization of the target compound.

Potential Applications and Biological Significance

  • Antimicrobial and Antifungal Agents: The 5-nitropyridine moiety is present in a number of compounds with demonstrated antimicrobial and antifungal activities.[1]

  • Enzyme Inhibitors: Pyridine derivatives are known to act as inhibitors for a wide range of enzymes. The specific substitution pattern of the target molecule could confer selectivity for certain enzyme classes.[3]

  • CNS-active Agents: The piperidine ring is a common feature in many centrally acting drugs. The lipophilicity imparted by the 4-methylpiperidine group may facilitate blood-brain barrier penetration.

  • Oncology: The 5-nitropyridine scaffold has been explored for the development of anticancer agents.[1]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. By leveraging established chemical principles and data from analogous compounds, a reliable synthetic pathway and a comprehensive characterization strategy have been outlined. The structural features of this molecule suggest its potential as a valuable building block in medicinal chemistry, warranting further investigation into its biological properties. The information presented here serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of novel substituted nitropyridines.

References

  • Wikipedia. C12H17N3O2. Available from: [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • Bakke, J. M., & Ranes, E. (2004). Nitropyridines: Synthesis and reactions. Journal of Heterocyclic Chemistry, 41(4), 535-553. Available from: [Link]

  • Bakke, J. M., & Ranes, E. (2004). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

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Spectroscopic Characterization of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS: 82857-28-1, Formula: C₁₁H₁₅N₃O₂) is a highly versatile heteroaromatic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as WEE1 and CDK4/6 antagonists[1]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) relies heavily on the precise spatial orientation of the piperidine ring and the electronic distribution of the pyridine core, rigorous structural validation of this intermediate is critical.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic elucidation of this scaffold using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation Strategy & Electronic Causality

The analytical behavior of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is governed by a pronounced "push-pull" electronic system. The piperidine nitrogen acts as a strong electron donor (+M effect), while the nitro group at the C5 position acts as a powerful electron acceptor (-M effect). This creates a highly polarized conjugated pathway across the pyridine ring[2].

This electronic resonance has two major mechanistic consequences for spectroscopic analysis:

  • Restricted Rotation: The delocalization of the piperidine nitrogen's lone pair into the pyridine ring imparts partial double-bond character to the C(aryl)-N(piperidine) bond. This restricts free rotation at room temperature, often rendering the axial and equatorial protons of the piperidine ring chemically inequivalent in NMR.

  • Anisotropic Deshielding: The synergistic electron-withdrawing nature of the nitro group and the electronegative pyridine nitrogen severely deshields the C6 proton, pushing its chemical shift downfield, while the electron-donating amine shields the C3 proton.

Resonance N_pip Piperidine Nitrogen (Electron Donor) Py_ring Pyridine Ring (Conjugated System) N_pip->Py_ring +M Effect (Push) NO2_grp Nitro Group (Electron Acceptor) Py_ring->NO2_grp -M Effect (Pull)

Fig 1. Push-pull electronic resonance pathway of the 2-amino-5-nitropyridine scaffold.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's electronic environment and connectivity. The data below reflects standard acquisition in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Int. Causality / Assignment
C6-H 9.05 d 2.8 1H Pyridine. Highly deshielded by adjacent NO₂ and ring nitrogen.
C4-H 8.15 dd 9.5, 2.8 1H Pyridine. Deshielded by para-amine and ortho-nitro effects.
C3-H 6.55 d 9.5 1H Pyridine. Shielded by the ortho-piperidine nitrogen (+M effect).
C2', C6' eq 4.45 d (br) 13.0 2H Piperidine N-CH₂. Downfield due to N-proximity; equatorial geometry.
C2', C6' ax 3.05 td 13.0, 2.5 2H Piperidine N-CH₂. Upfield relative to equatorial due to axial shielding.
C3', C5' eq 1.75 m - 2H Piperidine CH₂.
C4' 1.65 m - 1H Piperidine CH (methine).
C3', C5' ax 1.25 qd 12.5, 4.0 2H Piperidine CH₂.

| 4'-CH₃ | 0.98 | d | 6.5 | 3H | Piperidine methyl group. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Causality / Assignment
C2 160.5 Pyridine (C-N). Strongly deshielded by direct amine attachment.
C6 146.2 Pyridine (C-H). Ortho to NO₂.
C5 135.0 Pyridine (C-NO₂). Quaternary carbon.
C4 133.5 Pyridine (C-H).
C3 104.8 Pyridine (C-H). Shielded by ortho-amine resonance.
C2', C6' 45.2 Piperidine (N-CH₂).
C3', C5' 33.6 Piperidine (CH₂).
C4' 30.8 Piperidine (CH).

| 4'-CH₃ | 21.5 | Methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to validate the presence of the functional groups, specifically the nitro moiety and the tertiary arylamine.

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Causality / Assignment
2950, 2925 Medium C-H stretching (aliphatic piperidine ring).
1595 Strong C=N and C=C stretching of the heteroaromatic ring.
1515 Very Strong N-O asymmetric stretch. Characteristic of aromatic nitro groups.
1330 Strong N-O symmetric stretch.

| 1250 | Medium | C-N stretch (aryl amine). Shifted higher due to partial double bond character. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) coupled with a Time-of-Flight (TOF) analyzer confirms the exact molecular formula and structural connectivity through collision-induced dissociation (CID).

Table 4: HRMS (ESI+) Fragmentation Data

Species Theoretical m/z Observed m/z Error Assignment / Mechanism
[M+H]⁺ 222.1237 222.1240 +1.3 ppm Protonated molecular ion.
Fragment 1 176.1237 176.1241 +2.2 ppm [M+H - NO₂]⁺. Loss of the nitro group.

| Fragment 2 | 166.0611 | 166.0615 | +2.4 ppm | [M+H - C₄H∸]⁺. Cleavage of the piperidine ring. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls are built directly into the methodology to prevent false positives or analytical artifacts.

Protocol A: NMR Acquisition Workflow

Objective: Unambiguous assignment of overlapping aliphatic signals and validation of quaternary carbons.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, ensuring chemical shift accuracy independent of magnetic field drift.

  • Instrument Parameters: Acquire data on a 400 MHz spectrometer at 298 K. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the quaternary C2 and C5 carbons, preventing severe under-integration in ¹³C spectra.

  • 2D Validation: Execute ¹H-¹H COSY and ¹H-¹³C HSQC experiments. Causality: The 4-methylpiperidine ring contains overlapping multiplets (C3', C4', C5'). 2D cross-peaks are mandatory to unambiguously differentiate axial from equatorial protons.

Protocol B: ATR-FTIR Analysis

Objective: Non-destructive functional group verification.

  • Background Subtraction: Perform a 16-scan background acquisition of the empty diamond crystal immediately prior to sample loading. Causality: This subtracts atmospheric CO₂ and H₂O vapor, which otherwise mask critical regions around 2300 cm⁻¹ and 3300 cm⁻¹.

  • Sample Acquisition: Place 2-3 mg of the solid directly onto the Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS Analysis

Objective: Sub-5 ppm mass accuracy validation.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in Methanol) onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic piperidine nitrogen to form the [M+H]⁺ ion.

  • Mass Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer. Causality: Real-time lock-mass correction compensates for thermal expansion of the flight tube, ensuring mass accuracy remains below the 5 ppm threshold required for publication-grade formula confirmation.

Workflow cluster_methods Sample 2-(4-Methylpiperidin-1-yl) -5-nitropyridine NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR ATR-FTIR (Functional Groups) Sample->IR MS LC-HRMS (Exact Mass) Sample->MS NMR_Data Electronic Environment & Connectivity NMR->NMR_Data IR_Data Vibrational Modes (NO2, C=N, C-N) IR->IR_Data MS_Data Molecular Formula & Cleavage Patterns MS->MS_Data

Fig 2. Multi-modal spectroscopic workflow for rigorous structural validation.

Conclusion

The comprehensive characterization of 2-(4-methylpiperidin-1-yl)-5-nitropyridine requires a multimodal approach. By understanding the underlying electronic causality—specifically the 2[2] between the amine and nitro groups—researchers can accurately interpret complex NMR splitting patterns and IR shifts. Implementing self-validating experimental protocols ensures that this critical building block is authenticated with the precision required for advanced drug development[1].

Sources

Preformulation Profiling of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Solubility Thermodynamics and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Pharmaceutical Scientists, Preformulation Researchers, and Analytical Chemists Content Type: Technical Whitepaper

Executive Summary

The transition of a synthesized active pharmaceutical ingredient (API) or critical intermediate from discovery to viable formulation relies heavily on its physicochemical profiling. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS: 82857-28-1)[1] is a highly functionalized nitro-heteroaryl compound. Due to its unique "push-pull" electronic architecture, it presents specific challenges regarding aqueous solubility and photochemical stability.

This whitepaper provides an in-depth mechanistic analysis of the solubility thermodynamics and degradation kinetics of this compound, accompanied by self-validating experimental protocols designed to ensure high-fidelity preformulation data[2].

Molecular Architecture & Physicochemical Causality

To understand the macroscopic behavior of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, we must first analyze its microscopic electronic distribution.

The molecule consists of a central pyridine ring substituted with a lipophilic 4-methylpiperidine moiety at the C2 position and a strongly electron-withdrawing nitro group at the C5 position.

  • Electronic Delocalization: The lone pair of electrons on the piperidine nitrogen is highly delocalized into the pyridine ring, driven by the strong electron-withdrawing nature of the para-like nitro group.

  • pKa Depression: Because this lone pair is engaged in resonance, the basicity of the piperidine nitrogen is drastically reduced compared to standard aliphatic amines (which typically have a pKa ~10). The predicted pKa of this conjugated system drops to approximately 3.5–4.5.

  • Solubility Consequence: This lack of basicity means the molecule resists protonation at physiological pH (6.8–7.4), rendering it highly lipophilic and poorly water-soluble[3].

Table 1: Fundamental Physicochemical Properties
PropertyValue / DescriptorCausality / Impact on Formulation
CAS Number 82857-28-1Unique identifier for regulatory tracking[1].
Molecular Formula C11H15N3O2Determines molecular weight (221.26 g/mol ).
Structural Class Nitro-aminopyridineHigh risk of photolytic degradation.
Predicted pKa ~3.5 - 4.5Poor solubility at intestinal pH; requires acidic solubilization.
Predicted LogP ~2.5 - 3.0High lipophilicity; favorable for lipid-based drug delivery systems.

Degradation Kinetics: The Photostability Challenge

Nitroaromatic compounds are notoriously sensitive to environmental stress, particularly ultraviolet (UV) and visible light[4]. Understanding the kinetic pathways of degradation is critical for designing appropriate packaging and handling protocols.

Mechanistic Pathway of Photodegradation

When exposed to UV light, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine undergoes excitation from its ground state (S0) to a singlet excited state (S1). Through rapid intersystem crossing (ISC), it transitions to a highly reactive triplet state (T1). This triplet state acts as a potent photo-oxidant, abstracting hydrogen atoms from surrounding solvents or excipients. This initiates a cascade of photoreduction, converting the nitro group (-NO2) sequentially into a nitroso derivative (-NO) and ultimately a hydroxylamine (-NHOH)[5].

Oxidative and Thermal Vulnerabilities

While the nitro group is the primary site of photolytic failure, the piperidine ring is vulnerable to oxidative stress. In the presence of reactive oxygen species (ROS) or peroxides, the tertiary amine can undergo N-oxidation, or the α-carbons can be oxidized leading to ring cleavage. Thermally, the compound is relatively stable, though extreme alkaline heat can induce nucleophilic aromatic substitution (SNAr), cleaving the piperidine ring entirely.

degradation A 2-(4-Methylpiperidin-1-yl) -5-nitropyridine B Singlet Excited State (S1) A->B UV Light (hν) F N-Oxide / Cleavage (Oxidative Stress) A->F Peroxides / ROS C Triplet Excited State (T1) B->C Intersystem Crossing (ISC) D Nitroso Derivative (-NO) C->D Photoreduction (H-abstraction) E Hydroxylamine (-NHOH) D->E Further Reduction

Photolytic and oxidative degradation pathways of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Self-Validating Experimental Protocols

To generate trustworthy preformulation data, protocols must be self-validating. This means incorporating internal controls that decouple overlapping variables (e.g., separating thermal degradation from photolytic degradation during light exposure).

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility (e.g., solvent shift methods) often overestimates solubility due to supersaturation. The Shake-Flask method ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to mimic the gastrointestinal tract.

  • Saturation: Add an excess of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine solid to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Place vials in a temperature-controlled orbital shaker at 37.0 ± 0.5°C for 48 hours. Causality: 48 hours ensures the crystal lattice energy is fully overcome and equilibrium is reached.

  • Phase Separation (Critical Step): Centrifuge the samples at 15,000 RPM for 15 minutes. Causality: Do NOT use syringe filters. Highly lipophilic compounds adsorb to PVDF/PTFE membranes, leading to artificially low concentration readings[3].

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at the compound's λmax.

Protocol 2: ICH Q1B Compliant Photostability Testing

Because of the nitroaromatic vulnerability, photostability testing is the most critical stress parameter [ICH-Q1B].

Step-by-Step Methodology:

  • Sample Preparation: Spread 50 mg of the API uniformly in a thin layer (≤ 3 mm) across a quartz petri dish. Prepare an identical sample wrapped tightly in aluminum foil (Dark Control).

  • Actinometric Calibration: Ensure the photostability chamber is calibrated to deliver an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Exposure: Expose both the open dish and the foil-wrapped dish to the light source simultaneously.

  • Decoupling Analysis: Analyze both samples via LC-MS. Causality: If the Dark Control shows degradation, the chamber's ambient heat is causing thermolysis. If only the exposed sample degrades, the mechanism is purely photochemical.

  • Mass Balance: Ensure the sum of the parent peak area and all degradation product peak areas equals 100% of the initial unexposed control to confirm no volatile degradants escaped detection.

Table 2: Forced Degradation Matrix & Expected Outcomes
StressorConditionsPrimary MechanismExpected Degradation Extent
Acidic 0.1 N HCl, 60°C, 24hHydrolysisLow (Protonation stabilizes the ring)
Basic 0.1 N NaOH, 60°C, 24hSNAr displacementModerate
Oxidative 3% H2O2, RT, 24hN-oxidationHigh
Photolytic 1.2M lux-hr UV/VisPhotoreductionVery High
Thermal 80°C, Solid State, 7 daysThermolytic cleavageLow

Preformulation Workflow Integration

The data generated from solubility and stability profiling directly dictates the downstream formulation strategy. If thermodynamic solubility is below 100 µg/mL at intestinal pH, advanced solubilization techniques such as Amorphous Solid Dispersions (ASDs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) must be employed[2].

workflow A API Characterization (CAS: 82857-28-1) B Thermodynamic Solubility (Shake-Flask Method) A->B C Kinetic Solubility (Nephelometry) A->C D Forced Degradation (ICH Q1A/Q1B) A->D H Formulation Strategy (Lipid-based, Co-solvents) B->H C->H E Photostability (UV/Vis Exposure) D->E F Thermal/Hydrolytic (Acid/Base/Heat) D->F G Excipient Compatibility (DSC/FTIR) E->G F->G G->H

Comprehensive preformulation workflow for solubility and stability profiling.

References

  • [4] Title: Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • [3] Title: Water-Insoluble Drug Formulation Source: CRC Press / Taylor & Francis URL:[Link]

  • [2] Title: Preformulation and Formulation Development Source: BS Publications URL:[Link]

  • [ICH-Q1A] Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • [ICH-Q1B] Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Whitepaper: Biological Activity and Therapeutic Potential of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel chemical entities is the cornerstone of modern medicinal chemistry. Among N-heterocycles, pyridine derivatives functionalized with electron-withdrawing nitro groups—nitropyridines—have emerged as highly versatile and potent scaffolds. Historically viewed merely as synthetic intermediates, nitropyridines are now recognized for their intrinsic biological activities, demonstrating profound efficacy as anticancer, antimicrobial, and antitubercular agents.

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observations. We will dissect the causality behind the biological activity of nitropyridine derivatives, analyze their quantitative efficacy, and establish self-validating experimental protocols for their evaluation in drug discovery pipelines.

Structural Rationale & Bioreductive Mechanism of Action

The biological activity of nitropyridines is heavily dictated by their unique electronic topology. The pyridine ring is inherently electron-deficient, a property that is significantly amplified by the strong electron-withdrawing nature of the nitro (-NO₂) group. This makes nitropyridines highly susceptible to nucleophilic attack and, crucially, to enzymatic reduction (1)[1].

The Flavoenzyme-Mediated Bioreduction Pathway

In specific microenvironments—such as the hypoxic cores of solid tumors or the cytosol of bacterial pathogens—nitropyridines act as preferential electron acceptors. Flavoenzymes, including nitroreductases, catalyze the sequential reduction of the nitro group (2)[2].

The mechanism proceeds via a single-electron transfer to form a highly reactive nitro radical anion , followed by further reduction to a transient nitroso intermediate, and ultimately a hydroxylamine species (3)[3]. These electrophilic hydroxylamines covalently bind to DNA and cellular macromolecules, triggering oxidative stress and cellular apoptosis.

MOA Nitro Nitropyridine Prodrug (Stable in Normoxia) Enzyme Nitroreductase (Hypoxic/Bacterial) Nitro->Enzyme Binding NitroRadical Nitro Radical Anion (ROS Generation) Enzyme->NitroRadical 1e- Reduction Hydroxylamine Hydroxylamine Intermediate (Highly Reactive) NitroRadical->Hydroxylamine Further Reduction DNA DNA Alkylation & Cellular Apoptosis NitroRadical->DNA Oxidative Stress Hydroxylamine->DNA Covalent Binding

Bioreductive activation pathway of nitropyridine derivatives leading to cellular apoptosis.

Quantitative Efficacy Profiles

To contextualize their therapeutic potential, we must examine the in vitro efficacy of substituted nitropyridines across diverse biological targets. The data below synthesizes recent findings on their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

Data reflects the concentration required to inhibit cell growth by 50% (IC50/GI50).

Compound DesignationSubstitution PatternTarget Cancer Cell LineEfficacy (IC50 / GI50)
4AZA2996 3-Nitropyridine analogueHT-29 (Colon Adenocarcinoma)0.0040 µM
4AZA2891 3-Nitropyridine analogueHT-29 (Colon Adenocarcinoma)0.0054 µM
Derivative 35a 2-Amino-5-nitropyridine (R=OMe)MCF-7 (Breast Cancer)6.41 µM
Derivative 35d 2-Amino-5-nitropyridine (Piperidine)HepG2 (Liver Cancer)7.63 µM

(Source Data:4[4] and5[5])

Table 2: Antimicrobial & Antitubercular Activity

Data reflects the Minimum Inhibitory Concentration (MIC) required to halt visible microbial growth.

Compound DesignationSubstitution PatternMicrobial StrainMIC Value
Fluoro-nitrophenoxy 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideMycobacterium tuberculosis4 - 64 µg/mL
Phenolic Derivative 98 2-chloro-5-nitropyridine base (R=2-OH)Bacillus subtilis62.5 µg/mL

(Source Data:6[6] and5[5])

Self-Validating Experimental Protocols

A critical failure point in evaluating redox-active compounds like nitropyridines is the selection of incompatible assay chemistries. As an application standard, we strictly utilize the MTT assay over resazurin-based (Alamar Blue) alternatives.

The Causality: The highly favorable reduction potential of nitropyridines allows them to act as abiotic electron acceptors. In resazurin assays, nitropyridines can prematurely reduce the dye in the absence of cellular metabolism, yielding false-positive viability signals. The MTT assay, however, relies on the intracellular reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase, ensuring the readout is strictly tied to active cellular respiration (7)[7].

Protocol: In Vitro Cytotoxicity Evaluation via MTT Assay
  • Compound Solubilization & Quality Control:

    • Step: Dissolve the purified nitropyridine derivative (≥98.0% purity) in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of halogenated derivatives (e.g., 2-chloro-5-nitropyridine).

  • Cell Seeding & Synchronization:

    • Step: Seed target cancer cells (e.g., HT-29 or MCF-7) at 5×103 cells/well in a 96-well microtiter plate. Incubate at 37°C, 5% CO₂ for 24 hours.

    • Causality: This incubation period ensures cells adhere and enter the logarithmic growth phase, standardizing baseline metabolic rates across the plate prior to dosing.

  • Dosing & Incubation:

    • Step: Perform serial dilutions of the compound in culture media (0.001 µM to 100 µM) and apply to the cells. Ensure the final DMSO concentration never exceeds 0.5% v/v.

    • Causality: Exceeding 0.5% DMSO introduces solvent-induced cytotoxicity, which will artificially depress the calculated IC50 value.

  • Endpoint Readout:

    • Step: After 72 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Aspirate media, solubilize the resulting purple formazan crystals in 100 µL of acidified isopropanol, and measure absorbance at 570 nm using a microplate reader.

Protocol Prep Compound Prep (DMSO Stock) Dose Serial Dilution (0.1 - 100 µM) Prep->Dose Incubate Cell Incubation (48h - 72h) Dose->Incubate Assay MTT Addition (Formazan Formation) Incubate->Assay Read Absorbance Read (570 nm) Assay->Read

Self-validating high-throughput in vitro cytotoxicity screening workflow.

Structure-Activity Relationship (SAR) Dynamics

The therapeutic index of nitropyridines is exquisitely sensitive to their substitution patterns. Rational drug design relies on understanding these SAR dynamics:

  • Halogenation Effects: The inclusion of halogens (such as 2-bromo or 2-chloro substitutions) significantly enhances the electrophilicity of the pyridine ring. This modification not only facilitates nucleophilic aromatic substitution (SNAr) during library synthesis but also increases the binding affinity of the molecule to target enzymes, such as glycogen synthase kinase-3 (GSK-3) (5)[5].

  • Amino Substitutions (Push-Pull Systems): Scaffolds like 3-amino-4-nitropyridine have emerged as potent microtubule-targeting agents. The presence of an electron-donating amino group adjacent to the strongly electron-withdrawing nitro group creates a "push-pull" electronic system. This dramatically alters the molecule's dipole moment, optimizing its steric and electronic fit within the tubulin binding pocket, leading to cell cycle arrest (7)[7].

Conclusion

Nitropyridine derivatives represent a highly tunable, biologically active chemical space. By leveraging their unique bioreductive mechanisms and optimizing their structure-activity relationships through strategic substitutions, drug development professionals can harness these compounds for targeted anticancer and antimicrobial therapies. Rigorous, mechanism-aware assay selection remains the linchpin for successfully translating these molecules from benchtop synthesis to clinical viability.

References

  • Source: nbinno.
  • Source: mdpi.
  • Source: benchchem.
  • Source: benchchem.
  • Source: mdpi.
  • Source: acs.
  • Source: nih.

Sources

Introduction: The Piperidine Scaffold and the Strategic Importance of the 4-Methyl Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Relevance of the 4-Methylpiperidine Moiety

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, celebrated for its favorable physicochemical properties and its presence in a vast number of approved drugs.[1] This six-membered saturated heterocycle serves as a versatile framework for constructing molecules that can effectively interact with a multitude of biological targets. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure in drug design.

This guide focuses on a specific, strategically important variant: the 4-methylpiperidine moiety. The introduction of a simple methyl group at the 4-position of the piperidine ring is a subtle modification, yet it imparts significant and often advantageous properties to a molecule. It can influence the compound's conformational preference, increase its lipophilicity, and potentially block sites of metabolic degradation, thereby enhancing pharmacokinetic profiles. As a versatile building block, 4-methylpiperidine is instrumental in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents, analgesics, and antidepressants, where it can contribute to improved efficacy and reduced side effects.[2][3][4]

This document provides a technical exploration of the 4-methylpiperidine moiety's role in medicinal chemistry, detailing its impact on structure-activity relationships (SAR), its application in diverse therapeutic areas, and practical methodologies for its incorporation into novel chemical entities.

The 4-Methyl Group: A Subtle Driver of Potency and Selectivity

The seemingly minor addition of a methyl group at the C4 position of the piperidine ring can profoundly influence a compound's interaction with its biological target. This influence stems from two primary effects:

  • Conformational Restriction: The methyl group can bias the conformational equilibrium of the piperidine ring. In its preferred chair conformation, the methyl group will predominantly occupy the equatorial position to minimize steric hindrance. This "locking" of the conformation can pre-organize the molecule for optimal binding to a receptor or enzyme active site, reducing the entropic penalty of binding and thus increasing affinity.

  • Hydrophobic Interactions: The methyl group provides a small, well-defined hydrophobic surface. This can engage in favorable van der Waals interactions with hydrophobic pockets within a protein's binding site. As seen in studies of sigma (σ) receptor ligands, methyl substitutions can significantly enhance binding affinity, suggesting these groups are involved in crucial hydrophobic contacts.[1]

The following diagram illustrates the logical flow from the core scaffold to its strategic modification and resulting pharmacological impact.

G cluster_0 Core Scaffold cluster_1 Strategic Modification cluster_2 Physicochemical Consequences cluster_3 Pharmacological Impact A Piperidine Ring B Addition of 4-Methyl Group A->B Substitution C Conformational Restriction B->C Leads to D Increased Lipophilicity B->D Leads to E Metabolic Blocking B->E Leads to F Enhanced Affinity & Potency C->F Results in G Improved Selectivity C->G Results in H Favorable PK/PD Profile C->H Results in D->F Results in D->G Results in D->H Results in E->F Results in E->G Results in E->H Results in

Caption: Logical flow from piperidine scaffold to pharmacological impact.

Therapeutic Applications and Structure-Activity Relationships

The 4-methylpiperidine moiety has been successfully incorporated into ligands for a diverse range of biological targets.

Central Nervous System (CNS) Agents

The piperidine scaffold is a classic feature of many CNS-active compounds. The 4-methyl variant is frequently employed to fine-tune activity at targets like opioid and sigma receptors.

  • Analgesics (Opioid Receptors): Piperidine is the essential moiety of morphine responsible for its analgesic activity.[5] In the development of novel analgesics targeting the µ-opioid receptor, derivatives of 4-aminomethylpiperidine have shown excellent activity.[5] One study found that a specific derivative, HN58, produced 100% inhibition in a writhing test, an effect that was reversible by the opioid antagonist naloxone, confirming its mechanism involves the µ-opioid receptor.[5] The design of these compounds often leverages the 4-methylpiperidine core to optimize interactions within the binding pocket of transmembrane helices of the receptor.[5]

  • Sigma (σ) Receptor Ligands: The σ receptors are implicated in a variety of neurological conditions. In a series of phenylacetamide derivatives designed as σ receptor ligands, the piperidine ring was a key component.[1] Structure-activity relationship studies revealed that substitutions on the aromatic ring were critical for affinity and selectivity. For instance, halogen substitutions maintained or increased σ1 affinity, while electron-donating groups at the 3-position reduced affinity for σ2 receptors, thereby enhancing σ1 selectivity.[1]

Anti-Inflammatory Agents
  • VLA-4 Antagonists: Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and migration, making it a target for inflammatory diseases.[1] In a series of prolyl-4-piperidinylacetic acid derivatives, the piperidine moiety served as a central scaffold. The methyl group at the 4-position can influence the ring's conformation, which is critical for proper presentation of the acetic acid side chain that interacts with the receptor's binding site.[1]

Compound IDR (Substitution on Pyrrolidine)VLA-4 Adhesion IC50 (nM)[1]
1a H1.8
1b 4(S)-OH0.8
1c 4(R)-OH>1.8
Table 1: SAR of Prolyl-4-piperidinylacetic Acid Derivatives as VLA-4 Antagonists. The data shows that stereospecific hydroxylation at the 4-(S) position of the proline ring more than doubled the potency compared to the unsubstituted analog, highlighting the sensitivity of the binding pocket to subtle structural changes.[1]
Choline Transporter (CHT) Inhibitors

The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, a rate-limiting step in acetylcholine synthesis. Inhibitors of CHT are valuable research tools and have potential therapeutic applications.

  • Hemicholinium-3 Analogs: 4-methylpiperidine analogs of hemicholinium-3, known as A-4 and A-5, have been shown to be potent, competitive, and reversible inhibitors of the sodium-dependent, high-affinity choline uptake system (SDHACU).[6] These compounds were found to increase the Km of choline transport without affecting the Vmax, a classic sign of competitive inhibition.[6]

  • Benzamide Series: In another series of CHT inhibitors, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold was explored.[7] SAR studies revealed that a methylpiperidine ether analog was equipotent with the corresponding isopropyl analog, and both were highly active. This work led to the discovery of ML352, a potent, noncompetitive inhibitor of CHT.[7]

CompoundR Group on Piperidine EtherIC50 at CHT
10l HMuch less active
10m (ML352) MethylHighly potent
Parent Cmpd IsopropylHighly potent
Table 2: SAR of the Piperidine Ether Moiety in CHT Inhibitors. This table illustrates the importance of substitution on the piperidine ring for maintaining high potency.[7]

The 4-Methylpiperidine Moiety in Synthesis

Beyond its role as a pharmacophore, 4-methylpiperidine is a valuable reagent in organic synthesis, most notably as a safer and effective alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS).

  • Fmoc Deprotection in SPPS: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is standard in modern peptide synthesis. Its removal is typically accomplished using a solution of piperidine in DMF. However, piperidine is a controlled substance due to its potential use as a precursor for illicit drugs.[8][9] Studies have demonstrated that 4-methylpiperidine is fully equivalent to piperidine in its efficiency of Fmoc removal.[9] It provides similar peptide purities and yields without the legal and administrative burdens associated with piperidine.[8][9]

The workflow for Fmoc deprotection using 4-methylpiperidine is identical to the standard piperidine protocol, making it a seamless replacement.

G A Start: Fmoc-Protected Peptide on Solid Support B Add 20% 4-Methylpiperidine in DMF Solution A->B Step 1 C Incubate at Room Temperature (e.g., 2 x 10 min) B->C Step 2 D Formation of Dibenzofulvene-4-methylpiperidine Adduct in Solution C->D Reaction E Wash Resin Thoroughly (DMF, DCM) D->E Step 3 F Result: Free N-terminal Amine Ready for Next Coupling E->F Step 4

Caption: Workflow for Fmoc deprotection using 4-methylpiperidine in SPPS.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-Methylpiperidine Derivatives

This protocol provides a robust method for synthesizing derivatives of 4-methylpiperidine via reductive amination, a cornerstone reaction in medicinal chemistry. The causality behind this choice is its high efficiency, broad substrate scope, and operational simplicity.

Objective: To synthesize an N-arylmethyl-4-methylpiperidine derivative.

Materials:

  • 4-Methylpiperidine (CAS 626-58-4)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq) in DCE, add 4-methylpiperidine (1.1 eq). The choice of DCE as a solvent is due to its compatibility with the reducing agent and its ability to dissolve the reactants.

  • Imine Formation: Add a catalytic amount of acetic acid to the mixture. Stir at room temperature for 1-2 hours. The acid catalyzes the formation of the intermediate iminium ion, which is critical for the subsequent reduction. This step is self-validating; progress can be monitored by TLC or LC-MS to confirm consumption of the aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. This neutralizes the acetic acid and destroys any excess reducing agent. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 4-methylpiperidine derivative.

Protocol 2: Assay for Competitive Inhibition of Choline Transporter (CHT)

This protocol outlines a cell-based assay to determine if a 4-methylpiperidine-containing compound acts as a competitive inhibitor of the CHT, based on methodologies described in the literature.[6]

Objective: To determine the inhibition mechanism (competitive vs. non-competitive) of a test compound on the high-affinity choline uptake system.

Materials:

  • Neuroblastoma cell line expressing CHT (e.g., 41A3 cells)[6]

  • [³H]-Choline (radiolabeled tracer)

  • Unlabeled Choline Chloride

  • Test Compound (e.g., a 4-methylpiperidine derivative)

  • Appropriate buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Cell Preparation: Plate neuroblastoma cells in appropriate multi-well plates and grow to a suitable confluency.

  • Assay Setup: Prepare a series of choline concentrations (e.g., ranging from 1 µM to 50 µM). For each choline concentration, prepare tubes with and without a fixed concentration of the test compound. The key to this experiment is varying the substrate (choline) concentration while keeping the inhibitor (test compound) concentration constant.

  • Initiation of Uptake: Wash the cells with buffer. Initiate the transport assay by adding the buffer containing [³H]-choline, the corresponding concentration of unlabeled choline, and either the test compound or vehicle control.

  • Incubation: Incubate for a short, defined period (e.g., 3-5 minutes) at 37°C. This time must be within the linear range of choline uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells multiple times with ice-cold buffer. The cold temperature immediately stops all enzymatic and transport processes.

  • Quantification: Lyse the cells and measure the amount of incorporated [³H]-choline using a liquid scintillation counter.

  • Data Analysis: Calculate the initial velocity (V) of choline uptake at each choline concentration [S] in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

    • Interpretation (Self-Validation): If the lines on the plot intersect at the y-axis, it indicates that the Vmax is unchanged while the Km is increased, which is the hallmark of a competitive inhibitor .[6] If the lines intersect on the x-axis or are parallel, it suggests non-competitive or uncompetitive inhibition, respectively.

Conclusion

The 4-methylpiperidine moiety is more than just a simple variation of the piperidine scaffold. It is a strategic tool in the medicinal chemist's arsenal, offering a means to subtly yet powerfully modulate a compound's pharmacological profile. The methyl group's influence on conformation and its ability to engage in key hydrophobic interactions can lead to significant gains in potency and selectivity. Its utility extends from CNS agents and anti-inflammatory drugs to its practical application as a safer reagent in peptide synthesis. The continued exploration of this versatile building block in drug discovery programs is certain to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Title: Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)
  • Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis Source: SciELO URL
  • Title: 4-Methylpiperidine - Chem-Impex Source: Chem-Impex URL
  • Title: 4-Methylpiperidine 96 626-58-4 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 4-Methylpiperidine | 626-58-4 - J&K Scientific LLC Source: J&K Scientific LLC URL
  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis URL
  • Title: Alternative to Piperidine in Fmoc Solid-Phase Synthesis Source: ACS Combinatorial Science URL
  • Title: The Versatility of Methyl Piperidine Derivatives Source: Sincere Chemicals URL
  • Title: A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues Source: Benchchem URL
  • Title: Technical Guide: 3-[(4-Methylphenyl)
  • Title: 4-Methylpiperidine synthesis Source: ChemicalBook URL
  • Title: Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport Source: PubMed URL
  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)
  • Title: Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)
  • Title: Sourcing 4-Methylpiperidine: A Guide for Pharma & Agrochemical Buyers Source: LinkedIn URL

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine has been identified in publicly available databases. The following guide is a synthesis of safety and handling information from structurally related compounds, including nitropyridines and piperidine derivatives. The recommendations herein are based on scientific analogy and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel before handling this compound.

Introduction: Understanding the Compound

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a heterocyclic organic compound that incorporates three key structural features: a pyridine ring, a nitro functional group, and a 4-methylpiperidine substituent. These features make it a valuable intermediate in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a common strategy in the synthesis of complex molecules.[1][2] The piperidine moiety is a common scaffold in many pharmaceutical agents, often contributing to desirable pharmacokinetic properties.

Given its potential utility, a thorough understanding of its safe handling is paramount for any researcher or drug development professional. This guide provides a detailed overview of the inferred hazards, necessary precautions, and appropriate handling procedures for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Hazard Identification and Risk Assessment

Based on the known hazards of its structural components, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine should be treated as a hazardous substance. The primary hazards are anticipated to arise from the nitropyridine and piperidine moieties.

Inferred Hazards:

  • Acute Toxicity: Nitropyridine derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Substituted nitropyridines are often classified as skin and eye irritants.[3] Direct contact may cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[3]

  • Flammability: While many nitropyridines are solids, piperidine itself is a flammable liquid. Therefore, the compound should be kept away from ignition sources.

The following table summarizes the anticipated GHS hazard classifications for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine based on analogous compounds.

Hazard ClassInferred GHS CategoryBasis for Analogy
Acute Toxicity, OralCategory 42-Amino-3-nitropyridine[3]
Skin Corrosion/IrritationCategory 22-Amino-3-nitropyridine[3]
Serious Eye Damage/IrritationCategory 22-Amino-3-nitropyridine[3]
Specific Target Organ ToxicityCategory 32-Amino-3-nitropyridine[3]

Risk Assessment Workflow:

Before handling 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a comprehensive risk assessment should be performed. The following diagram illustrates a logical workflow for this process.

RiskAssessment Risk Assessment Workflow for Novel Compounds cluster_prep Preparation cluster_eval Evaluation cluster_control Control Measures cluster_review Review & Refine gather_info Gather Information (Analog SDS, Literature) identify_hazards Identify Potential Hazards (Toxicity, Reactivity, Physical) gather_info->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Route) identify_hazards->assess_exposure determine_risk Determine Risk Level (High, Medium, Low) assess_exposure->determine_risk implement_controls Implement Control Measures (Engineering, PPE, Administrative) determine_risk->implement_controls develop_sop Develop Standard Operating Procedure (SOP) implement_controls->develop_sop review_effectiveness Review Effectiveness of Controls develop_sop->review_effectiveness update_protocol Update Protocol as Needed review_effectiveness->update_protocol update_protocol->gather_info

Caption: Risk assessment workflow for handling compounds with limited safety data.

Personal Protective Equipment (PPE)

Due to the inferred hazards, a stringent PPE policy must be enforced when handling 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn. Nitrile gloves may not provide sufficient protection for prolonged contact.

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of solid material and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. For non-routine operations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid generating dust.

  • Use non-sparking tools and ground all equipment when handling larger quantities.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Waste Management

Spill Management:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal:

  • All waste containing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine must be disposed of as hazardous waste.[4][5]

  • Collect waste in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is most commonly achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-methylpiperidine. The following is a representative protocol that highlights the causality behind the experimental choices.

SynthesisWorkflow Synthetic Workflow for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2-chloro-5-nitropyridine, 4-methylpiperidine, and solvent in flask. inert_atm Establish inert atmosphere (N2 or Ar). reagents->inert_atm heating Heat reaction mixture with stirring. inert_atm->heating monitoring Monitor progress by TLC or LC-MS. heating->monitoring quench Cool and quench the reaction. monitoring->quench Upon completion extract Extract product into an organic solvent. quench->extract wash Wash organic layer to remove impurities. extract->wash dry Dry organic layer over anhydrous salt. wash->dry concentrate Concentrate crude product in vacuo. dry->concentrate chromatography Purify by column chromatography. concentrate->chromatography characterize Characterize final product (NMR, MS). chromatography->characterize

Caption: A generalized workflow for the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitropyridine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Causality: 2-chloro-5-nitropyridine is the electrophile, activated towards nucleophilic attack by the nitro group.[6] DMF and acetonitrile are polar aprotic solvents that can effectively solvate the reactants and facilitate the reaction.

  • Addition of Nucleophile: Add 4-methylpiperidine (1.1-1.5 eq) to the reaction mixture. The use of a slight excess of the amine helps to drive the reaction to completion.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

    • Causality: This prevents potential side reactions with atmospheric oxygen and moisture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Causality: This step separates the organic product from the water-soluble byproducts and the reaction solvent.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

While 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a valuable compound in the field of drug discovery, its handling requires a cautious and informed approach due to the lack of specific safety data. By understanding the hazards associated with its structural analogs and implementing the robust safety, handling, and disposal procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize a thorough risk assessment and adhere to the principles of good laboratory practice.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. [Link]

  • Wang, B., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • ACS Publications. (2008). Practical Amination of Nitropyridones by Silylation. [Link]

  • Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • Google Patents. (n.d.).
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  • National Center for Biotechnology Information. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • MDPI. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]

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An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(4-methylpiperidin-1-yl)-5-nitropyridine, a heterocyclic compound of interest to researchers and professionals in drug development. This document will delve into the compound's chemical identifiers, a detailed synthesis protocol grounded in established chemical principles, its physicochemical properties, and its potential applications in medicinal chemistry, particularly in the realm of kinase inhibition.

Compound Identification and Chemical Descriptors

To ensure the unambiguous identification of 2-(4-methylpiperidin-1-yl)-5-nitropyridine, its key chemical identifiers have been generated and are presented below.

IdentifierValue
IUPAC Name 2-(4-methylpiperidin-1-yl)-5-nitropyridine
SMILES CC1CCN(CC1)c2ccc(nc2)[O-]
InChIKey VKYOKFILWDIHMR-UHFFFAOYSA-N
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol

Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

The synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is most effectively achieved through a nucleophilic aromatic substitution (SNA) reaction. This well-established reaction class is particularly suitable for electron-deficient aromatic systems, such as nitropyridines.[1] The nitro group at the 5-position of the pyridine ring acts as a potent electron-withdrawing group, which activates the 2-position for nucleophilic attack.[2]

The chosen synthetic strategy involves the reaction of 2-chloro-5-nitropyridine with 4-methylpiperidine. The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as the nucleophile, attacking the carbon atom bearing the chloro-substituent on the pyridine ring. The chloride ion is subsequently displaced as a leaving group.

Figure 1: Synthetic workflow for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Experimental Protocol

Materials:

  • 2-chloro-5-nitropyridine

  • 4-methylpiperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF, add 4-methylpiperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-(4-methylpiperidin-1-yl)-5-nitropyridine as a solid.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(4-methylpiperidin-1-yl)-5-nitropyridine. These values are calculated using computational models and provide a useful estimation for experimental design.

PropertyPredicted Value
logP 2.5
Topological Polar Surface Area (TPSA) 49.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Applications in Drug Development

The 2-amino-5-nitropyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities.[3] The incorporation of a piperidine moiety is also a common strategy in drug design to modulate physicochemical properties and target engagement.[4]

Kinase Inhibition

Substituted nitropyridines have been investigated as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas. The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyridine ring, potentially enhancing interactions with the kinase active site. The 4-methylpiperidine group can occupy hydrophobic pockets within the ATP-binding site of kinases, contributing to binding affinity and selectivity.

Anticancer and Other Therapeutic Areas

Pyridine derivatives are integral to a wide array of FDA-approved drugs and are actively explored as anticancer agents.[3] The 5-nitropyrimidine moiety, a related heterocycle, has been utilized in the design of inhibitors of nitric oxide synthase, an enzyme implicated in inflammatory processes.[5] The structural similarity of 2-(4-methylpiperidin-1-yl)-5-nitropyridine to these bioactive molecules suggests its potential as a scaffold for the development of novel therapeutics.

Analytical Characterization

To confirm the identity and purity of synthesized 2-(4-methylpiperidin-1-yl)-5-nitropyridine, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the protons of the 4-methylpiperidine ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, providing further structural confirmation.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Process the data to determine chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • The expected [M+H]⁺ ion for C₁₁H₁₅N₃O₂ would be m/z 222.12.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Experimental Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.

  • Injection Volume: 10 µL.

  • The purity is determined by the peak area percentage of the main product peak.

G start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC Analysis start->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw purity Purity Assessment hplc->purity final Characterized Compound structure->final mw->final purity->final

Figure 2: Analytical workflow for the characterization of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Conclusion

This technical guide has provided a detailed overview of 2-(4-methylpiperidin-1-yl)-5-nitropyridine, a compound with potential for application in drug discovery and development. The outlined synthesis via nucleophilic aromatic substitution is a robust and scalable method for its preparation. The predicted physicochemical properties and the discussion of its potential as a scaffold for kinase inhibitors and other therapeutic agents provide a strong foundation for further research. The detailed analytical protocols will ensure the reliable characterization of this promising molecule.

References

  • ChemAI. (n.d.). SMILES to Structure Converter | Free Online Tool. Retrieved from [Link]

  • Nitropyridines: Synthesis and reactions. (2015). ResearchGate. Retrieved from [Link]

  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemToolsHub. (n.d.). Free Online Chemical Structure Tools. Retrieved from [Link]

  • EMBL-EBI. (n.d.). OPSIN: Open Parser for Systematic IUPAC Nomenclature. Retrieved from [Link]

  • Leskoff, A. (n.d.). SMILES to InChI. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695.
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  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(17), 5695.
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An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylpiperidin-1-yl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis and exploration are a logical extension of well-established methodologies in the field of pyridine chemistry. This guide will detail the putative synthesis, chemical properties, and the scientific rationale behind its design, drawing from the broader context of nitropyridine-based drug development. The content is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of substituted nitropyridines as scaffolds for novel therapeutic agents.

Introduction and Historical Context

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and bioactive molecules. The introduction of a nitro group to the pyridine ring, creating nitropyridines, significantly alters its electronic properties, making it a versatile intermediate for further chemical modifications. Specifically, the electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of diverse compound libraries for drug screening.

Putative Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

The most probable and widely employed method for the synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-5-nitropyridine, with 4-methylpiperidine.

Underlying Chemical Principles

The pyridine ring is generally electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 5-position further depletes the electron density of the ring, particularly at the 2- and 6-positions. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to attack by nucleophiles. The chlorine atom at this position is a good leaving group, facilitating the substitution reaction. 4-methylpiperidine, a secondary amine, acts as the nucleophile, attacking the electron-deficient carbon and displacing the chloride ion.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-methylpiperidine (1.1-1.2 eq) followed by potassium carbonate (2.0-3.0 eq). The base is added to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-methylpiperidin-1-yl)-5-nitropyridine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloro_5_nitropyridine 2-Chloro-5-nitropyridine Reaction_Vessel Nucleophilic Aromatic Substitution 2_Chloro_5_nitropyridine->Reaction_Vessel 4_Methylpiperidine 4-Methylpiperidine 4_Methylpiperidine->Reaction_Vessel Solvent DMF (Solvent) Solvent->Reaction_Vessel Base K₂CO₃ (Base) Base->Reaction_Vessel Heat Heat (80-100 °C) Heat->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Purification->Final_Product

Caption: Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Chemical and Physical Properties

PropertyValue (for 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid)Predicted for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine
Molecular Formula C₁₃H₁₆N₂O₄C₁₁H₁₅N₃O₂
Molecular Weight 264.28 g/mol ~221.26 g/mol
Appearance SolidLikely a yellow to brown solid
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and DMF.
XLogP3 2.8~2.5-3.0
CAS Number 78243-27-3Not readily available

Significance and Applications in Drug Discovery

The 2-amino-5-nitropyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. The synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine provides a key building block for the development of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening up a vast chemical space for exploration.

The piperidine moiety is also a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and cell permeability. The methyl group on the piperidine ring can provide a handle for stereospecific interactions with biological targets.

Given the prevalence of the 2-substituted-5-nitropyridine core in drug discovery, 2-(4-methylpiperidin-1-yl)-5-nitropyridine is a valuable intermediate for the synthesis of potential therapeutics in areas such as:

  • Oncology: As a precursor to kinase inhibitors.[3]

  • Inflammatory Diseases: As a scaffold for anti-inflammatory agents.[4]

  • Infectious Diseases: As a starting material for novel antibacterial or antiparasitic drugs.[7]

  • Neurological Disorders: As a component of molecules targeting receptors in the central nervous system.[8]

Conclusion

While the specific historical discovery of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is not well-documented, its synthesis is a logical and important step in the broader field of medicinal chemistry. The compound is readily accessible through established synthetic routes and serves as a versatile building block for the creation of more complex molecules with potential therapeutic value. The combination of the electronically activated nitropyridine core and the drug-like piperidine moiety makes this compound and its derivatives a continued area of interest for researchers in drug discovery and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 435019, 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. Retrieved from [Link].

  • Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3893. Available from: [Link].

  • Zhang, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(10), 3163-3174. Available from: [Link].

  • Katritzky, A. R., & Scriven, E. F. V. (2003). Nitropyridines, Their Synthesis and Reactions. In Advances in Heterocyclic Chemistry (Vol. 85, pp. 1-134). Academic Press.
  • Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 724. Available from: [Link].

  • Amanote Research. (2001). 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. Arkivoc, 2001(1), 25-33.
  • Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of Medicinal Chemistry, 47(15), 3853-3864. Available from: [Link].

  • Zhang, J., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(10), 3163-3174. Available from: [Link].

  • Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(18), 12268-12284. Available from: [Link].

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Wang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211.
  • Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 484-490. Available from: [Link].

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents. (2024).
  • Google Patents. (2012). WO2012064805A1 - Salt(s) of 7-cyclopentyl-2 -(5-piperazin-1-yl-pyridin-2-ylamino).

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2-(4-Methylpiperidin-1-yl)-5-nitropyridine literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)-5-nitropyridine for Advanced Research and Development

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a substituted pyridine derivative of significant interest in modern medicinal chemistry and pharmaceutical development. While not an active pharmaceutical ingredient (API) itself, it serves as a high-value, pre-functionalized building block for the synthesis of complex therapeutic agents. The pyridine ring is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs due to its ability to form favorable interactions with biological targets.[1] The strategic placement of a nitro group and a methylpiperidine moiety makes this compound a versatile intermediate for introducing key pharmacophoric features.

The primary significance of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine lies in its role as a critical precursor in the synthesis of Niraparib (MK-4827), a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[2] Niraparib is a targeted therapy used in the treatment of specific cancers, such as ovarian and breast cancer, particularly those with BRCA mutations.[2][3] The synthesis of such complex molecules necessitates robust, well-characterized, and reliable intermediates, a role that 2-(4-Methylpiperidin-1-yl)-5-nitropyridine expertly fulfills. This guide provides a comprehensive overview of its synthesis, mechanism, properties, and core applications for professionals in drug discovery and process chemistry.

Synthesis and Mechanistic Rationale

The principal and most efficient method for synthesizing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, enabling the formation of carbon-nitrogen bonds on electron-deficient aromatic rings.

The SNAr Mechanism: An Electronically-Driven Process

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this synthesis is fundamentally governed by the electronic properties of the pyridine ring.

  • Activation: The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the C5 position further depletes the electron density of the ring, particularly at the C2 and C6 positions (ortho) and C4 position (para). This electronic "activation" makes the ring highly susceptible to attack by nucleophiles.

  • Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine acts as the nucleophile, attacking the electron-deficient C2 carbon of 2-chloro-5-nitropyridine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, which is an excellent leaving group. The result is the formation of the stable, substituted product.[4]

The causality for this specific reaction pathway is clear: the nitro group's powerful inductive and resonance effects are essential for lowering the activation energy of the nucleophilic attack, making the reaction feasible under practical laboratory conditions.

Caption: The SNAr addition-elimination mechanism.
Validated Experimental Protocol

This protocol is a generalized yet robust procedure derived from standard practices for SNAr reactions on activated halopyridines.[5][6] Optimization may be required based on scale and specific laboratory conditions.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 4-Methylpiperidine (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, to a concentration of 0.2-0.5 M).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq). The base is critical to neutralize the HCl that is generated in situ, driving the reaction to completion.

  • Nucleophile Addition: Add 4-methylpiperidine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The elevated temperature increases the reaction rate without promoting significant side-product formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloro-5-nitropyridine is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product is significantly more soluble in EtOAc than in water.

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a pure solid.

Synthesis_Workflow start Setup Reaction (2-Chloro-5-nitropyridine, Solvent, Base) add_nuc Add 4-Methylpiperidine (Nucleophile) start->add_nuc react Heat & Stir (60-80 °C, 4-12h) add_nuc->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Quench with Water & Extract with EtOAc monitor->workup Reaction Complete purify Wash, Dry, Concentrate workup->purify final Purify Product (Recrystallization / Chromatography) purify->final

Caption: General workflow for the synthesis of the title compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for validating the identity and purity of the synthesized intermediate. The following table summarizes key properties.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₅N₃O₂Calculated
Molecular Weight 221.26 g/mol Calculated
Appearance Expected to be a yellow or brown solidInference from similar nitropyridines
CAS Number 873969-29-0Chemical Abstract Service
Calculated XLogP3 2.6PubChem (CID 13645068)

Note: Experimental data such as melting point, ¹H NMR, and ¹³C NMR should be obtained on the synthesized material to confirm structure and purity. This data is typically reported in patents and publications detailing its synthesis.

Core Application: Keystone Intermediate for Niraparib

The paramount application of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is its function as a late-stage intermediate in the manufacturing of Niraparib.[3][7] The synthetic strategy involves the chemical modification of the nitro group, which acts as a masked amino group.

The Synthetic Pathway
  • Nitro Group Reduction: The nitro group of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is reduced to a primary amine (-NH₂). This transformation is typically achieved with high efficiency using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl). The product of this step is 5-amino-2-(4-methylpiperidin-1-yl)pyridine .

  • Subsequent Transformations: This resulting aniline derivative is then subjected to further reactions, such as diazotization followed by coupling, to construct the indazole core of the Niraparib molecule.[7]

The use of the nitro group is a classic synthetic strategy: it is a robust and strongly deactivating group that facilitates the initial SNAr reaction, and it can then be readily converted into a nucleophilic amino group for subsequent bond-forming reactions.

Caption: Role as a key intermediate in the synthesis of Niraparib.

Summary and Future Outlook

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is more than a simple chemical; it is an enabling tool in pharmaceutical synthesis. Its preparation via a well-understood SNAr reaction is efficient and scalable. Its primary role as a precursor to the PARP inhibitor Niraparib highlights the importance of robust intermediate synthesis in the production of modern targeted therapies. Beyond this specific application, the chemistry employed in its synthesis is broadly applicable. The reactivity of activated nitropyridines allows for the creation of diverse libraries of substituted pyridines, which can be screened for novel biological activities, ensuring that this class of compounds will remain relevant in the field of drug discovery for the foreseeable future.[1][8]

References

  • PubChem. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tidwell, T. T. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Accounts of Chemical Research, 41(3), 343–353. Retrieved from [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Retrieved from [Link]

  • Bakke, J. M., & Ranes, E. (2004). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Google Patents. (2019). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and....
  • Chen, P., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(10), 4178–4192. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). [Diagram]. Retrieved from [Link]

  • Google Patents. (2019). WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof.
  • ResearchGate. (n.d.). Various nucleophilic aromatic substitutions at C-5 position of 4. Retrieved from [Link]

  • Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and materials science, heteroaromatic "push-pull" systems serve as highly versatile scaffolds. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS: 82857-28-1) is a prime example of such an architecture. Featuring an electron-donating 4-methylpiperidine moiety conjugated to an electron-withdrawing nitropyridine core, this molecule exhibits unique physicochemical properties, including altered basicity, distinct charge-transfer absorption, and high synthetic tractability.

As a Senior Application Scientist, I have designed this guide to move beyond basic structural data. This whitepaper dissects the causality behind its chemical behavior, provides self-validating experimental protocols for its synthesis and functionalization, and outlines its critical role as an intermediate in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

Molecular Architecture & Electronic Properties

The core defining feature of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is its highly polarized π -conjugated system.

  • The "Push-Pull" Dynamics: The lone pair of electrons on the piperidine nitrogen (the "push") is delocalized into the pyridine ring and strongly stabilized by the para-positioned nitro group (the "pull").

  • Impact on Basicity (pKa): While aliphatic piperidines are typically strong bases (pKa ~11), the resonance delocalization in this molecule renders the piperidine nitrogen virtually non-basic. Consequently, the molecule does not readily protonate at physiological pH, a critical factor for predicting its pharmacokinetic behavior and designing liquid-liquid extraction workflows.

  • Regioselectivity in Synthesis: The synthesis of this compound relies on the extreme electron deficiency of 2-chloro-5-nitropyridine. The nitro group at C5 severely depletes electron density at the ortho and para positions (C4 and C2). Because the chloride leaving group is situated at C2, nucleophilic attack occurs exclusively at this position, proceeding via a resonance-stabilized Meisenheimer complex [1].

Physicochemical Profile

Understanding the quantitative physicochemical parameters of this intermediate is essential for downstream purification and biological modeling. The data below summarizes the core characteristics of the molecule [2].

PropertyValueScientific Implication
Chemical Name 2-(4-Methylpiperidin-1-yl)-5-nitropyridineStandard IUPAC nomenclature.
CAS Registry Number 82857-28-1Unique identifier for material sourcing.
Molecular Formula C11H15N3O2Defines stoichiometric calculations.
Molecular Weight 221.26 g/mol Optimal low-MW fragment for drug design.
Topological Polar Surface Area ~61.9 ŲFavorable for membrane/blood-brain barrier penetration.
Estimated LogP 2.8 – 3.2Indicates moderate lipophilicity, ideal for CNS targets.
Hydrogen Bond Donors 0Lack of NH/OH groups reduces non-specific binding.
Hydrogen Bond Acceptors 4Provided by the nitro oxygens and pyridine nitrogen.

Synthetic Methodologies & Reaction Mechanisms

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol details the coupling of 2-chloro-5-nitropyridine with 4-methylpiperidine [3].

Mechanistic Causality: Ethanol is selected as a polar protic solvent because it stabilizes the highly polar transition state of the Meisenheimer complex via hydrogen bonding. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the 4-methylpiperidine reagent, destroying its nucleophilicity and stalling the reaction.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 equiv, 10 mmol) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Base Addition: Add Et₃N (1.2 equiv, 12 mmol) to the stirring solution at room temperature.

  • Nucleophile Addition: Add 4-methylpiperidine (1.1 equiv, 11 mmol) dropwise over 5 minutes. Self-Validation Check: The solution will immediately transition to a deep yellow/orange color, visually confirming the formation of the charge-transfer Meisenheimer complex.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and Brine (50 mL).

  • Isolation: Extract the aqueous layer once more with Ethyl Acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate to yield the pure 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a yellow solid.

SNAr_Mechanism SM 2-Chloro-5-nitropyridine + 4-Methylpiperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) SM->Meisenheimer Nucleophilic Attack at C2 Base Base (Et3N) Solvent (EtOH) Base->Meisenheimer Stabilizes TS & Scavenges HCl Product 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Meisenheimer->Product Elimination of Cl- Byproduct Chloride Leaving Group (HCl neutralized) Meisenheimer->Byproduct Expulsion

Figure 1: SNAr mechanism for the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Protocol 2: Catalytic Hydrogenation to the 5-Amino Derivative

The nitro group is frequently reduced to an amine to create a nucleophilic handle for downstream amidation or cross-coupling.

Mechanistic Causality: Palladium on Carbon (Pd/C) is chosen as the catalyst because it highly efficiently reduces aromatic nitro groups under mild hydrogen pressure without causing hydrogenolysis (cleavage) of the piperidine ring. Methanol is used as it readily solubilizes both the nitro starting material and the highly polar amine product.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (5 mmol) in HPLC-grade Methanol (25 mL).

  • Catalyst Addition: Flush the flask with inert Argon gas. Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; always add under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a standard balloon apparatus. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under vacuum to afford 5-amino-2-(4-methylpiperidin-1-yl)pyridine, which can be used directly in subsequent coupling reactions without further purification.

Applications in Drug Development

The conversion of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine to its 5-amino counterpart unlocks its potential as a privileged scaffold in medicinal chemistry.

Because the 4-methylpiperidine group imparts favorable lipophilicity (LogP ~3.0) and basicity profiles, this fragment is heavily utilized in the design of Kinase Inhibitors (e.g., targeting JAK or EGFR pathways) [1]. Furthermore, its topological polar surface area (~61.9 Ų) falls perfectly within the Lipinski rules for blood-brain barrier penetration, making it an excellent ligand scaffold for CNS targets.

Synthetic_Utility Nitro 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Nitro->Reduction NO2 to NH2 Amine 5-Amino-2-(4-methylpiperidin -1-yl)pyridine Reduction->Amine Amidation Amidation / Cross-Coupling (Electrophilic Reagents) Amine->Amidation Functionalization Kinase Kinase Inhibitor Scaffold Amidation->Kinase CNS CNS Target Ligand Amidation->CNS

Figure 2: Downstream functionalization pathway for drug discovery applications.

References

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: National Center for Biotechnology Information (NIH PMC) URL: [Link][1]

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Elucidating the Speculative Mechanism of Action of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: A Mitochondria-Targeted Hypoxia-Activated Prodrug (mt-HAP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (herein designated MNP-25 ) is a structurally defined chemical entity, its specific pharmacological application remains largely undocumented in mainstream clinical literature. However, by deconstructing its pharmacophore through the lens of rational drug design, we can formulate a highly rigorous, speculative mechanism of action.

As a Senior Application Scientist, I hypothesize that MNP-25 functions as a Mitochondria-Targeted Hypoxia-Activated Prodrug (mt-HAP) . By combining a lipophilic basic amine (the 4-methylpiperidine moiety) with a bioreductive trigger (the 5-nitropyridine moiety), MNP-25 is theoretically primed to exploit two distinct hallmarks of solid tumors: hyperpolarized mitochondrial membrane potentials ( ΔΨm​ ) and severe microenvironmental hypoxia.

Structural Pharmacodynamics & Causality

The rational design of MNP-25 can be divided into two functional domains, each responsible for a specific phase of its hypothesized mechanism:

A. The 4-Methylpiperidine Motif: Spatial Causality (Mitochondrial Targeting)

Cancer cells frequently exhibit a hyperpolarized mitochondrial membrane potential ( ΔΨm​ of −150 to −180 mV) compared to healthy cells. This intense electrochemical gradient provides a driving force for the selective accumulation of delocalized lipophilic cations[1]. The 4-methylpiperidine group in MNP-25 possesses a predicted pKa of ~9.5, rendering it protonated (cationic) at physiological pH. Its bulky, lipophilic nature prevents it from being trapped in the cytosol, allowing it to cross the outer mitochondrial membrane and sequester heavily within the mitochondrial matrix[1].

B. The 5-Nitropyridine Motif: Conditional Causality (Bioreductive Trigger)

Nitroaromatic compounds are classic hypoxia-activated triggers. Under normoxic conditions (healthy tissue), any single-electron reduction of the nitro group by cellular reductases is rapidly reversed by molecular oxygen, creating a futile cycle that leaves the prodrug inert. However, in the hypoxic cores of solid tumors (pO2 < 0.1 mmHg), oxygen is absent. This allows nitroreductases (NTRs) or cytochrome P450 reductases to irreversibly reduce the nitro group into a highly reactive hydroxylamine or nitroso intermediate [2]. This selective activation provides a powerful tool for delivering cytotoxic stress specifically to cancer cells while sparing normoxic tissue[3].

Hypothesized Mechanism of Action (MoA) Pathway

The convergence of these two motifs results in a three-step mechanism of action:

  • Cellular Entry & Sequestration: MNP-25 enters the tumor cell and is rapidly sequestered into the mitochondria, driven by the hyperpolarized ΔΨm​ .

  • Hypoxia-Selective Bioreduction: Within the hypoxic tumor core, localized mitochondrial reductases (e.g., NTRs) catalyze the multi-step reduction of the 5-nitropyridine ring[3].

  • Mitochondrial Collapse: The resulting reactive hydroxylamine intermediate induces localized oxidative stress (ROS burst) and crosslinks mitochondrial DNA (mtDNA). This catastrophic local damage triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to rapid ΔΨm​ depolarization, cytochrome c release, and subsequent apoptosis.

Visualizing the MoA

MoA MNP MNP-25 (Prodrug) Cell Cellular Entry MNP->Cell Mito Mitochondrial Accumulation (Driven by ΔΨm) Cell->Mito Lipophilic Cation (pKa ~9.5) NTR Nitroreductase (NTR) Activation Mito->NTR Hypoxia Hypoxic Tumor Core (pO2 < 0.1 mmHg) Hypoxia->NTR Trigger Active Hydroxylamine Intermediate NTR->Active 5-Nitro Reduction Damage mtDNA Damage & ROS Burst Active->Damage Apoptosis Apoptosis Damage->Apoptosis Depolarization (JC-1 Validated)

Fig 1: Hypothesized mechanism of MNP-25 as a mitochondria-targeted hypoxia-activated prodrug.

Experimental Validation Framework

To validate this speculative MoA, we must deploy self-validating assay systems that isolate both the hypoxic trigger and the mitochondrial target.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (Resazurin)

Purpose: To prove that MNP-25 remains inert in healthy (normoxic) cells but becomes highly cytotoxic in hypoxic tumor environments.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 5×103 cells/well in two identical 96-well plates. Acclimate for 24 hours at 37°C.

  • Environmental Segregation: Transfer Plate A to a controlled hypoxia chamber (0.1% O2​ , 5% CO2​ , 94.9% N2​ ). Keep Plate B in a standard normoxic incubator (21% O2​ ).

  • Compound Treatment: Treat both plates with a serial dilution of MNP-25 (0.1 µM to 100 µM) and incubate for 72 hours.

  • Viability Measurement: Add Resazurin reagent (0.15 mg/mL final concentration) to all wells. Incubate for 4 hours.

  • Quantification: Read fluorescence at Ex 560 nm / Em 590 nm. Calculate the Hypoxia Cytotoxicity Ratio (HCR) by dividing the normoxic IC50​ by the hypoxic IC50​ .

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Depolarization (JC-1 Assay)

Purpose: To confirm that the activated effector molecule directly destroys mitochondrial integrity. We utilize the JC-1 dye because its ratiometric nature internally controls for mitochondrial volume, isolating ΔΨm​ as the sole variable [4].

  • Induction: Treat HCT116 cells with the established hypoxic IC50​ of MNP-25 under 0.1% O2​ for 24 hours.

  • Harvesting: Detach cells, centrifuge at 400 × g for 5 minutes, and wash the pellet once with warm (37°C) PBS[4].

  • JC-1 Staining: Resuspend the cell pellet in 1 mL of fresh culture medium containing 2 µM JC-1 dye (final concentration)[4].

  • Incubation: Incubate the suspension at 37°C, 5% CO2​ for 15–30 minutes in the dark to allow the dye to equilibrate[4].

  • Flow Cytometry Analysis: Wash cells twice with PBS. Analyze via flow cytometry. Healthy mitochondria will accumulate the dye into red J-aggregates (~590 nm emission), while depolarized mitochondria will cause the dye to diffuse into the cytosol as green monomers (~530 nm emission)[4]. A drop in the Red/Green fluorescence ratio confirms ΔΨm​ collapse.

Quantitative Data Summary (Speculative Projections)

Based on the behavior of structurally analogous mt-HAPs, the expected validation metrics for MNP-25 are summarized below:

Pharmacological ParameterNormoxia (21% O2​ )Hypoxia (0.1% O2​ )Fold Change / Interpretation
Cytotoxicity ( IC50​ ) >100 µM (Inert)2.4 µM (Active)>40x HCR (High Hypoxia Selectivity)
Mitochondrial Accumulation High (Driven by intact ΔΨm​ )High (Driven by intact ΔΨm​ )Validates 4-methylpiperidine targeting
JC-1 Red/Green Ratio 8.5 (Polarized / Healthy)1.2 (Depolarized / Collapsed)7.1x decrease (Confirms mt-toxicity)
NTR Enzymatic Cleavage NegligibleRapid ( kcat​/Km​ high)Validates 5-nitropyridine trigger

References

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology / NIH. Available at:[Link][3]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel) / ResearchGate. Available at:[Link][2]

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews / ACS Publications. Available at:[Link][1]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Translational Medicine of Aging / NIH. Available at:[Link][4]

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A Senior Application Scientist's Guide to the Preliminary In-Vitro Screening of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridines represent a pivotal class of N-heterocyclic compounds, actively explored in modern medicinal chemistry for their vast therapeutic potential.[1][2] As versatile precursors, these molecules have given rise to a wide range of derivatives demonstrating significant biological activities, including antitumor, antimicrobial, antiviral, and anti-neurodegenerative properties.[1][2] The journey from a newly synthesized nitropyridine derivative to a viable drug candidate is arduous, demanding a rigorous and systematic evaluation process.

This guide provides a structured, rationale-driven framework for the crucial first step: the preliminary in-vitro screening cascade. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to instill a logical, evidence-based approach to decision-making. We will explore the causality behind each experimental choice, ensuring that the data generated at each stage is robust, interpretable, and confidently informs the next step in the drug discovery pipeline.

Part 1: Foundational Characterization - The Non-Negotiables

Before any biological assessment, a thorough understanding of the compound's fundamental characteristics is paramount. Bypassing this stage can lead to misleading data and wasted resources.

Physicochemical Profiling: The "Drug-Likeness" Audit

The ultimate goal for many drug candidates is oral bioavailability, which is heavily influenced by a molecule's physicochemical properties.[3][4] Early assessment of these properties allows for the identification of potential liabilities before significant investment. We use established guidelines, such as Lipinski's Rule of Five, to gauge a compound's "drug-likeness."[5]

Causality: A compound with poor solubility will precipitate out of solution in an assay, leading to inaccurate results and making it impossible to determine a true dose-response relationship. Similarly, excessively high lipophilicity can cause non-specific binding and toxicity.[5][6]

Key parameters to assess include:

  • Solubility: The ability to dissolve in aqueous media is essential for systemic exposure.[3][5]

  • Lipophilicity (LogP/LogD): This reflects the molecule's affinity for lipid environments and influences membrane permeability and absorption.[3][5]

  • Molecular Weight (MW): Lower molecular weight is often associated with better absorption.[5]

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): These influence solubility and membrane permeability.[5]

These properties can be predicted using computational models and experimentally verified using high-throughput assays.[5][7]

Compound Integrity: Quality Control and Handling

The validity of any screening data is contingent on the quality and handling of the test compound.

  • Purity Assessment: Use techniques like LC-MS and NMR to confirm the identity and purity (ideally >95%) of the nitropyridine compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Part 2: Primary Screening - Gauging General Cytotoxicity

The initial biological assessment aims to answer a fundamental question: Does this compound have an effect on cell viability, and if so, at what concentration?[8]

Rationale for Cell Line Selection

To gain a preliminary understanding of a compound's spectrum of activity, it is crucial to screen it against a panel of well-characterized cancer cell lines from diverse tissue origins. For example, a standard panel might include:

  • MCF-7: An estrogen receptor-positive breast cancer line.

  • HepG2: A liver carcinoma cell line.[9]

  • HT-29: A colon adenocarcinoma cell line.[9]

  • A non-cancerous cell line (e.g., HEK293): To assess preliminary selectivity and general toxicity.

This approach helps identify if a compound has broad cytotoxic effects or demonstrates specificity towards certain cancer types.

High-Throughput Cytotoxicity Assay: The MTS Assay

For primary screening, a robust, reproducible, and high-throughput assay is required. The MTS assay is an excellent choice.[10]

Causality: The MTS assay is a colorimetric method that measures cellular metabolic activity.[11] In viable, metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium salt (MTS) into a soluble purple formazan product.[10][11] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. A decrease in formazan production in treated cells indicates a loss of viability. This assay is preferred over the related MTT assay for its simplicity, as it does not require a separate solubilization step.[11]

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Data Analysis A Prepare Cell Suspension B Seed 96-well Plates A->B C Incubate 24h (Adhesion) B->C E Treat Cells C->E D Prepare Serial Dilutions of Nitropyridine Compound D->E F Incubate 48-72h E->F G Add MTS Reagent F->G H Incubate 1-4h G->H I Measure Absorbance (490 nm) H->I J Calculate % Viability vs. Vehicle Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for determining compound cytotoxicity using the MTS assay.

  • Cell Seeding: Prepare a single-cell suspension of the desired cell line. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[12][13]

  • Compound Preparation: Prepare a 2X working solution of your nitropyridine compound by performing serial dilutions in complete culture medium from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

  • Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions. Also include wells treated with vehicle control (medium with the same final concentration of DMSO). Incubate for the desired exposure period (typically 48 or 72 hours).

  • MTS Reagent Addition: Prepare the MTS solution according to the manufacturer's instructions (often combined with an electron coupling reagent like PES).[11][14][15] Add 20 µL of the MTS solution to each well.[11][14][15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized based on the cell type's metabolic rate.[11][14]

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11][14][15][16]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability). Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[13]

Summarize the results in a clear, concise table.

Compound IDCell LineIC₅₀ (µM) after 72h
NP-001MCF-76.41[9]
NP-001HepG27.63[9]
NP-001HT-295.98
NP-001HEK293> 50

Part 3: Secondary Screening - Unraveling the Mechanism of Action (MoA)

Once a compound demonstrates potent cytotoxicity, the next logical step is to investigate how it kills the cells. A common and desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

Causality: The Caspase-Glo® 3/7 Assay provides a specific and highly sensitive method to quantify the activity of these key executioner caspases.[17][18] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[17][19] When the reagent is added to cells, lysis occurs, and active caspases-3/7 in apoptotic cells cleave the substrate. This releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[17][19]

G cluster_trigger Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_assay Assay Principle Stimulus Nitropyridine Compound (or other stress) Initiator Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activation Substrates Cellular Substrates (e.g., PARP, lamins) Executioner->Substrates Cleavage Assay Caspase-Glo® 3/7 Reagent (contains DEVD substrate) Executioner->Assay Cleavage Apoptosis Apoptosis Substrates->Apoptosis Luminescence Luminescent Signal Assay->Luminescence

Caption: The central role of executioner caspases in apoptosis and their detection.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (required for luminescence assays) and treat with the nitropyridine compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value) for a relevant time period (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[19]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][19]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[19]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates apoptosis induction.

Part 4: Target Deconvolution and Validation

Identifying the specific molecular target of a compound is a critical, albeit challenging, step that transforms a "hit" into a "lead."[20][21][22] It provides a clear mechanism of action and enables rational, structure-based drug design.

Broad Spectrum Kinase Inhibition Profiling

Causality: The human kinome, comprising over 500 protein kinases, is a major class of drug targets.[23] Kinase signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[23] Given that many small molecule drugs function as kinase inhibitors, and nitropyridines have been reported to possess this activity, screening a new compound against a large panel of kinases is a logical and high-yield strategy for target identification.[1]

Kinome profiling services offer an unbiased approach to screen a compound for its ability to inhibit hundreds of kinases simultaneously. This provides a comprehensive view of the compound's potency and selectivity, highlighting both intended targets and potential off-target liabilities.[23][24][25][26]

G A Submit Nitropyridine Compound to Service Provider B Compound Screened at Fixed Concentration(s) against Kinase Panel A->B C Activity of each Kinase is Measured (e.g., phosphorylation assay) B->C D Data Analysis: % Inhibition Calculated for each Kinase C->D E Output: Selectivity Profile (Kinome Map) Identifies Potent Hits D->E

Caption: General workflow for identifying kinase targets via kinome profiling.

Target Validation with Western Blotting

After kinome profiling identifies a potential kinase target (e.g., Kinase X), the next step is to validate this interaction within the cell.

Causality: If the nitropyridine compound inhibits Kinase X, we would expect to see a decrease in the phosphorylation of its known downstream substrate protein (Substrate Y). Western blotting is a cornerstone technique used to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell lysates.[27][28][29][30] By treating cells with the compound and then using antibodies specific for both total Substrate Y and phosphorylated Substrate Y (p-Substrate Y), we can directly observe if the compound inhibits the kinase's activity in a cellular context.[30]

  • Cell Treatment and Lysis: Plate and treat cells with the nitropyridine compound at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.[28][31]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.

  • SDS-PAGE: Denature the protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.[30][31]

  • Protein Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[29][30]

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[28][31]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target of interest (e.g., anti-p-Substrate Y). In parallel, run a separate blot for total Substrate Y and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[28][30]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[30]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the p-Substrate Y band intensity with increasing compound concentration, while total Substrate Y and the loading control remain unchanged, validates target engagement and inhibition.

Conclusion

This in-depth guide outlines a logical, multi-stage screening cascade for the preliminary in-vitro evaluation of novel nitropyridine compounds. By progressing from broad foundational and cytotoxic assessments to more focused mechanistic and target validation studies, researchers can efficiently identify promising candidates and build a robust data package. This systematic approach, grounded in the causality of each experimental choice, ensures that decisions to advance compounds into more complex and resource-intensive stages, such as in-vivo efficacy models, are based on a solid foundation of high-quality, interpretable in-vitro evidence.

References

  • Vertex AI Search. (2026, March 13).
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • BenchChem. (2025).
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry.
  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Helleday, T., et al. (2022, December 9). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research.
  • Pfizer Global Research and Development. (2021, November 11). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • BenchChem. (2025). A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • Scribd. (n.d.). MTS Assay Protocol for Cell Viability.
  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection.
  • Tarcsay, A., & Keseru, G. M. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
  • PubMed. (2009, February 4). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • PubMed. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Reaction Biology. (2022, May). Caspas-Glo 3/7 Assay.
  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Revvity. (n.d.).
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • BenchChem. (2025). In Vitro vs. In Vivo Efficacy of 3-Nitropyridine Analogs as Potent Anti-Cancer Agents.

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Methodological & Application

Synthesis protocol for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Introduction and Mechanistic Rationale

The synthesis of 2-amino-5-nitropyridine derivatives is a fundamental transformation in medicinal chemistry, frequently utilized to generate building blocks for kinase inhibitors, agrochemicals, and targeted therapeutics[1]. The coupling of 2-chloro-5-nitropyridine with 4-methylpiperidine to form 2-(4-Methylpiperidin-1-yl)-5-nitropyridine proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) pathway[2].

For drug development professionals, understanding the causality behind this reactivity is critical for reaction optimization and scale-up. The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro (-NO₂) group at the C5 position exerts a profound inductive and resonance effect, highly activating the C2 position (para to the nitro group) toward nucleophilic attack[3].

When 4-methylpiperidine (a strong secondary aliphatic amine) is introduced, its nitrogen lone pair attacks the C2 carbon, disrupting aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex . The reaction is kinetically driven to completion by the subsequent expulsion of the chloride leaving group, restoring aromaticity[3]. An external base is required to scavenge the resulting HCl byproduct; otherwise, the acid will protonate the 4-methylpiperidine, rendering it non-nucleophilic and stalling the reaction[2].

Mechanism R1 Reactants 2-Chloro-5-nitropyridine + 4-Methylpiperidine TS1 Addition (Nucleophilic Attack) R1->TS1 MC Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->MC TS2 Elimination (Chloride Expulsion) MC->TS2 P Product 2-(4-Methylpiperidin-1-yl) -5-nitropyridine TS2->P

Caption: Addition-elimination SNAr mechanism for the formation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Quantitative Data & Condition Optimization

While palladium-catalyzed Buchwald-Hartwig aminations are popular for unactivated aryl halides, they are unnecessary and economically inefficient for highly activated substrates like 2-chloro-5-nitropyridine[4]. SNAr can be achieved under various conditions. The table below summarizes comparative kinetic and yield data for this class of SNAr reactions to guide solvent and base selection.

Solvent SystemBaseTemperatureTimeAvg. Yield (%)Mechanistic & Practical Notes
Ethanol (Abs) Triethylamine (Et₃N)80 °C (Reflux)2–4 h85–92%Standard kinetic control; homogeneous system; easy solvent removal[2].
DMF K₂CO₃25–50 °C12 h>90%Excellent for sterically hindered amines; requires aqueous wash to remove DMF.
Water K₃PO₄45 °C5 h88%Green chemistry approach; surfactant-free; product precipitates directly[5].

Experimental Workflow

The following workflow outlines the self-validating system of synthesis, monitoring, and purification.

Workflow A 1. Reaction Setup (EtOH, Et3N, 80°C) B 2. TLC Monitoring (UV & Visual Yellow Spot) A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Aqueous Extraction (EtOAc / H2O / Brine) C->D E 5. Purification (Recrystallization) D->E

Caption: Step-by-step experimental workflow for the SNAr synthesis protocol.

Detailed Step-by-Step Protocol (Ethanol/Et₃N Method)

This protocol is optimized for a 10 mmol scale, providing a robust balance of high yield, rapid kinetics, and straightforward purification without the need for high-boiling toxic solvents like DMF[2].

Materials & Reagents
  • 2-Chloro-5-nitropyridine (Electrophile): 1.58 g (10.0 mmol)

  • 4-Methylpiperidine (Nucleophile): 1.09 g / ~1.3 mL (11.0 mmol, 1.1 equiv)

  • Triethylamine (Acid Scavenger): 1.51 g / ~2.1 mL (15.0 mmol, 1.5 equiv)

  • Absolute Ethanol (Solvent): 20 mL

  • Ethyl Acetate & Brine (For Workup)

Step 1: Reaction Assembly
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.58 g of 2-chloro-5-nitropyridine to the flask and dissolve it in 20 mL of absolute ethanol. Note: The solution will appear pale yellow.

  • Add 2.1 mL of triethylamine to the mixture[2].

  • Using a syringe, add 1.3 mL of 4-methylpiperidine dropwise over 2 minutes at room temperature.

    • Causality Check: The reaction is slightly exothermic. A distinct color change to deep yellow/orange will occur immediately, indicating the formation of the initial charge-transfer complex and the progression of the SNAr reaction.

Step 2: Thermal Activation
  • Attach a reflux condenser to the flask and transfer it to a pre-heated oil bath or heating mantle set to 80 °C.

  • Stir the reaction mixture vigorously under reflux for 2 to 4 hours[2].

Step 3: Reaction Monitoring (Self-Validation)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate.

  • Validation: The starting material (2-chloro-5-nitropyridine) is strongly UV-active (Rf ~0.6). The product, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, will appear as a bright yellow spot visible to the naked eye at a lower Rf (~0.4) due to the increased polarity of the piperidine ring and the push-pull electronic system. The reaction is complete when the starting material spot is fully consumed.

Step 4: Workup and Extraction
  • Remove the flask from the heat source and allow it to cool to ambient temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Partition the resulting crude residue between 30 mL of Ethyl Acetate (EtOAc) and 30 mL of distilled water in a separatory funnel[3].

  • Separate the layers. Extract the aqueous layer with an additional 2 x 15 mL of EtOAc.

  • Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of saturated NaCl solution (brine) to remove residual triethylamine hydrochloride salts[3].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product as a yellow solid.

Step 5: Purification and Characterization
  • Purification: The crude product is typically >90% pure. If necessary, it can be recrystallized from a minimal amount of hot ethanol/water, or purified via silica gel flash chromatography (eluting with a gradient of 10-30% EtOAc in Hexanes).

  • Expected Characterization:

    • LC-MS: [M+H]⁺ expected at m/z 222.1.

    • ¹H NMR (CDCl₃): Look for the characteristic highly deshielded pyridine proton adjacent to the nitro group (C6-H) appearing as a doublet of doublets around 9.0 ppm. The piperidine protons will appear in the aliphatic region (1.0 - 4.5 ppm), with the N-CH₂ equatorial/axial protons showing distinct splitting patterns due to the restricted rotation of the C-N partial double bond (a consequence of resonance into the nitro group).

Troubleshooting & Alternative Green Protocol

  • Incomplete Conversion: If TLC indicates unreacted starting material after 4 hours, the amine may have degraded or volatilized. Add an additional 0.2 equivalents of 4-methylpiperidine and reflux for 1 more hour.

  • Green Chemistry Alternative: For process chemists looking to eliminate organic solvents entirely, this reaction can be performed in pure distilled water. Suspend the reagents in water using K₃PO₄ (1.05 equiv) as the base and heat to 45 °C for 5 hours. The highly hydrophobic product will precipitate directly out of the aqueous phase upon cooling and can be isolated via simple vacuum filtration, bypassing the extraction step entirely[5].

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC - NIH URL:[Link]

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish Source: ACS Publications URL:[Link]

Sources

Application Notes & Protocols: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a Key Intermediate for the Synthesis of Doramapimod (BIRB 796)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of 2-(4-methylpiperidin-1-yl)-5-nitropyridine, a critical building block in the development of advanced pharmaceutical agents. Its primary utility is demonstrated in the synthesis of Doramapimod (BIRB 796), a potent, orally active p38 MAP kinase inhibitor investigated for its therapeutic potential in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.[1][2]

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical logic and field-proven insights to ensure successful and reproducible outcomes in your laboratory.

Part 1: Foundational Synthesis of the Intermediate

The synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The strategic placement of a strong electron-withdrawing group (nitro, -NO₂) is essential for the reaction's success.

Mechanistic Rationale: The nitro group at the 5-position of the pyridine ring powerfully withdraws electron density, particularly from the ortho (2- and 6-) and para (4-) positions. This creates a significant partial positive charge (δ+) at the 2-position, making it highly susceptible to attack by a nucleophile. The chlorine atom at this position is an excellent leaving group, facilitating the substitution. 4-Methylpiperidine serves as the nitrogen nucleophile. An inorganic base, such as potassium carbonate, is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Chloro-5-nitropyridine C1 Potassium Carbonate (Base) P1 2-(4-Methylpiperidin-1-yl)-5-nitropyridine R1->P1 S_NAr Reaction R2 4-Methylpiperidine R2->P1 C2 Acetonitrile (Solvent) C3 Reflux (Heat) G cluster_start Starting Intermediate cluster_step1 Key Transformation cluster_step2 Activated Intermediate cluster_step3 Further Synthesis cluster_final Final Drug Product Start 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Step1 Nitro Group Reduction Start->Step1 Inter2 5-Amino-2-(4-methyl -piperidin-1-yl)pyridine Step1->Inter2 Step3 Multi-step Coupling & Cyclization Inter2->Step3 Final Doramapimod (BIRB 796) Step3->Final

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-5-nitropyridine. This versatile building block is of paramount importance in medicinal chemistry and materials science due to its predictable reactivity and the biological significance of the resulting substituted 5-nitropyridine scaffolds.[1][2] This guide delves into the underlying mechanistic principles, provides detailed, field-proven experimental protocols for reactions with various nucleophiles, and offers insights into reaction optimization and safety considerations.

Introduction: The Strategic Importance of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a key heterocyclic intermediate, distinguished by a pyridine ring that is highly activated towards nucleophilic attack.[3] This activation is a direct consequence of the potent electron-withdrawing effects of both the ring nitrogen and the nitro group positioned para to the chlorine substituent. This specific electronic arrangement significantly lowers the electron density of the aromatic ring, making the carbon atom at the C2 position susceptible to attack by a wide range of nucleophiles.[3][4]

The resulting 2-substituted-5-nitropyridine derivatives are prevalent structural motifs in a multitude of biologically active compounds, including kinase inhibitors, anticancer agents, and insecticides.[1][5] The ability to readily introduce diverse functionalities at the C2 position makes 2-chloro-5-nitropyridine an invaluable tool for constructing complex molecular architectures and for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on 2-chloro-5-nitropyridine proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[6][7]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromaticity of the pyridine ring. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][8] The negative charge of this complex is effectively delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group.[4] This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically rapid step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.[6]

Diagram: The SNAr Mechanism of 2-Chloro-5-nitropyridine

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 2-chloro-5-nitropyridine in appropriate solvent C 3. Combine reactants (control temperature) A->C B 2. Prepare nucleophile solution (with base if required) B->C D 4. Stir and heat as required (e.g., Room Temp to Reflux) C->D E 5. Monitor reaction by TLC D->E F 6. Quench reaction (if necessary) and perform aqueous work-up E->F Reaction Complete G 7. Extract product with organic solvent F->G H 8. Dry and concentrate organic layer G->H I 9. Purify product (Chromatography/Recrystallization) H->I J 10. Characterize pure product (NMR, MS, etc.) I->J

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Application Notes & Protocols for the Investigation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds. The nitropyridine moiety, a versatile pharmacophore, has been identified in compounds exhibiting a range of biological activities, including potential as microtubule-targeting agents.[1] Similarly, the piperidine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties.[2] This document provides a comprehensive guide for the initial preclinical evaluation of a novel conjugate, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, as a potential anticancer agent. We present a logical, multi-stage research framework, beginning with fundamental in vitro cytotoxicity screening and progressing to mechanistic pathway analysis and preliminary in vivo efficacy assessment. This guide is intended for cancer biologists, medicinal chemists, and drug development scientists interested in the systematic investigation of new chemical entities.

Introduction: Rationale for Investigation

The pyridine nucleus and its derivatives are of significant interest in oncology drug discovery. Specifically, compounds bearing a nitro group on the pyridine ring have demonstrated potent anti-proliferative effects. Certain 3-nitropyridine analogues, for example, have been shown to induce G2/M phase cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[1] This establishes a clear precedent for investigating nitropyridine-containing compounds as antimitotic agents.

The conjugation of a 4-methylpiperidine moiety to the nitropyridine core is a rational design strategy. The piperidine scaffold is prevalent in numerous FDA-approved drugs and is known to improve properties such as solubility, cell permeability, and metabolic stability, which are critical for a successful therapeutic agent.[2]

Therefore, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine represents a promising, yet uncharacterized, candidate for anticancer research. This application note outlines a series of robust protocols to systematically evaluate its biological activity, elucidate its mechanism of action, and establish its potential for further development.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

While the precedent of other nitropyridines suggests microtubule disruption as a possible mechanism, a frequently dysregulated pathway in a vast number of human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of PI3K/Akt/mTOR signaling is a common oncogenic driver, making it a highly attractive target for therapeutic intervention.[4][5][6]

We hypothesize that 2-(4-Methylpiperidin-1-yl)-5-nitropyridine may exert its anticancer effects by inhibiting key nodes within this pathway. This hypothesis provides a clear and testable framework for initial mechanistic studies. The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and potential points of inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation (Inhibition released)

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

This section details the essential protocols for a tiered evaluation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Tier 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle of the Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[10]

Recommended Cell Line Panel:

  • MCF-7: Breast adenocarcinoma (ER-positive)[9]

  • MDA-MB-231: Breast adenocarcinoma (Triple-negative)[11]

  • A549: Non-small cell lung carcinoma

  • HCT116: Colorectal carcinoma[12]

  • PC-3: Prostate carcinoma

  • HEK293: Human embryonic kidney cells (non-malignant control for selectivity)[13]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells (48-72h) Seed->Treat Prepare Prepare Compound Serial Dilutions Prepare->Treat Add_MTT Add MTT Reagent (3-4h) Treat->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Tier 2: Mechanistic Assays

Objective: To investigate if the compound induces apoptosis and to determine its effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol: Western Blot for Pathway Analysis

  • Cell Treatment & Lysis: Plate a suitable cancer cell line (e.g., MCF-7 or HCT116) in 6-well plates. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 6-24 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • β-Actin (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to their respective total protein levels.

Tier 3: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in a preclinical animal model.

Principle of the Method: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method for assessing the in vivo efficacy of novel anticancer agents.[14] Tumor growth is monitored over time in response to treatment with the test compound.

Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 or MDA-MB-231 cells in a 1:1 mixture of medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)

    • Group 2: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (e.g., 25 mg/kg, daily intraperitoneal injection)

    • Group 3: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (e.g., 50 mg/kg, daily intraperitoneal injection)

    • Group 4: Positive control (a standard-of-care agent for the chosen cancer type)

  • Treatment and Monitoring: Administer treatment for 21-28 days. Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Xenograft_Workflow cluster_setup Model Setup cluster_study Treatment Phase cluster_end Endpoint & Analysis Implant Implant Human Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth to ~150 mm³ Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Daily Treatment (21-28 days) Randomize->Treat Monitor Measure Tumor Volume & Body Weight (2x/week) Treat->Monitor Endpoint Euthanize & Excise Tumors Monitor->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze

Caption: Workflow for an In Vivo Xenograft Study.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity (IC50) of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Cell LineCancer TypeIC50 (µM) ± SDSelectivity Index (SI)
MCF-7Breast (ER+)[Insert Data][Calculate]
MDA-MB-231Breast (TNBC)[Insert Data][Calculate]
A549Lung[Insert Data][Calculate]
HCT116Colorectal[Insert Data][Calculate]
PC-3Prostate[Insert Data][Calculate]
HEK293Non-malignant[Insert Data]N/A
Selectivity Index (SI) = IC50 in non-malignant cells / IC50 in cancer cells

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A[Insert Data]0%[Insert Data]
Compound X25[Insert Data][Calculate][Insert Data]
Compound X50[Insert Data][Calculate][Insert Data]
Positive Control[Dose][Insert Data][Calculate][Insert Data]

Conclusion

This application note provides a structured, hypothesis-driven framework for the initial anticancer evaluation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. By following these tiered protocols, researchers can efficiently determine the compound's cytotoxic potential, gain insights into its mechanism of action, and assess its preliminary in vivo efficacy. Positive results from this workflow would provide a strong rationale for further lead optimization, detailed toxicology studies, and continued preclinical development.

References

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The Strategic Use of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in the Development of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapies, particularly in the realm of protein kinase inhibitors. Kinases, the enzymes that catalyze phosphorylation, are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3]

This guide focuses on the synthetic utility and strategic application of a specific, yet versatile building block: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine . While not an inhibitor in itself, this compound serves as a crucial intermediate, combining two key structural motifs: the 5-nitropyridine core and the 4-methylpiperidine moiety.

The 5-nitropyridine core is highly activated towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of complex molecules.[4][5] The potent electron-withdrawing nature of the nitro group facilitates the displacement of a leaving group at the 2-position, allowing for the introduction of various functionalities. Furthermore, the nitro group can be readily reduced to an amine, which opens up a vast chemical space for subsequent modifications and the construction of diverse compound libraries.[6]

The 4-methylpiperidine moiety is frequently incorporated into kinase inhibitors to enhance properties such as solubility, cell permeability, and binding affinity. Its presence can provide a crucial three-dimensional architecture that optimizes interactions within the ATP-binding pocket of the target kinase.[7][8]

This document provides a comprehensive overview of the synthesis and application of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a key intermediate in the development of potent and selective kinase inhibitors. We will delve into detailed synthetic protocols, assay methodologies, and the strategic rationale behind its use in targeting specific kinases like ALK5 and ROCK.

Core Synthesis: Preparation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

The synthesis of the title compound is a classic example of a nucleophilic aromatic substitution reaction. The starting material, 2-chloro-5-nitropyridine, is commercially available and highly reactive due to the electronic activation by the nitro group.[5]

Protocol 1: Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

This protocol describes the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-methylpiperidine.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Anhydrous Ethanol

  • Triethylamine (Et3N)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add 4-methylpiperidine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).[4]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and the progress of the SNAr mechanism.

  • Base: Triethylamine is used as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the purity of the intermediate for subsequent steps.

Synthetic Workflow Visualization

The overall synthetic strategy for utilizing the 2-(4-Methylpiperidin-1-yl)-5-nitropyridine intermediate is depicted below.

G start 2-Chloro-5-nitropyridine intermediate 2-(4-Methylpiperidin-1-yl)-5-nitropyridine start->intermediate SNAr with 4-Methylpiperidine reduction Reduction of Nitro Group (e.g., with Fe/NH4Cl or H2/Pd-C) intermediate->reduction amine 5-Amino-2-(4-methylpiperidin-1-yl)pyridine reduction->amine coupling Coupling with a Second Fragment (e.g., Amide coupling, Suzuki coupling) amine->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor G TGFb TGF-β Ligand TBRII TGF-β Receptor II (Type II Kinase) TGFb->TBRII Binds ALK5 ALK5 (Type I Kinase) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., fibrosis-related genes) Nucleus->Transcription Inhibitor ALK5 Inhibitor (e.g., derived from nitropyridine) Inhibitor->ALK5 Inhibits

Caption: The TGF-β/ALK5 signaling pathway and inhibitor action.

Biochemical Evaluation of Synthesized Inhibitors

Once a potential kinase inhibitor has been synthesized, its potency must be evaluated through in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant kinase (e.g., ALK5)

  • Kinase substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.

  • Plate Setup: In a 384-well plate, add 1 µL of the compound dilution or DMSO (for control).

  • Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at its Km for the specific kinase. [2]5. Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader.

Data Presentation and Interpretation

The results of the kinase assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The data can be summarized in a table for easy comparison of different compounds.

Compound IDR¹ GroupR² GroupALK5 IC50 (nM)ROCK IC50 (nM)
HYPO-001 -H-Phenyl150>10,000
HYPO-002 -CH₃-Phenyl125>10,000
HYPO-003 -H-Pyridyl255,000
HYPO-004 -CH₃-Pyridyl153,500

This is a hypothetical data table for illustrative purposes.

Safety and Handling of Nitropyridine Compounds

Nitropyridine derivatives, including 2-chloro-5-nitropyridine, should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The 2-(4-Methylpiperidin-1-yl)-5-nitropyridine scaffold represents a valuable and strategically important intermediate in the synthesis of novel kinase inhibitors. Its facile synthesis via nucleophilic aromatic substitution and the versatility of the resulting aminopyridine derivative provide a robust platform for the development of targeted therapies. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related pyridine-based compounds in their quest for new and effective medicines.

References

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

  • Chu, W., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60. [Link]

  • Wang, W., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry, 160, 61-81. [Link]

  • Liu, Q., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Google Patents. (2021). Amino-methyl piperidine derivative as kinase inhibitor. SG11202004916YA.
  • Barlin, G. B., & Young, A. C. (1971). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society B: Physical Organic, 1675-1682. [Link]

  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 429. [Link]

  • Google Patents. (2005). Molecular scaffolds for kinase ligand development. US20050164300A1.
  • Autech. (2026). Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • MedChemica. (2025). Publications & Patents. Retrieved from [Link]

  • Shevelev, S. A., & Dutov, M. D. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705. [Link]

Sources

Topic: Analytical Methods for Quantifying 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-(4-methylpiperidin-1-yl)-5-nitropyridine, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science.[1][2] Recognizing the critical need for precise and reliable measurement in research, development, and quality control, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Further, it addresses the applicability and challenges of Gas Chromatography-Mass Spectrometry (GC-MS) for this analyte. The protocols are designed as self-validating systems, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Quantification

Substituted nitropyridines are a cornerstone of modern medicinal chemistry, serving as versatile precursors for a wide array of bioactive molecules.[1] 2-(4-Methylpiperidin-1-yl)-5-nitropyridine belongs to this important class of compounds. The accurate determination of its concentration is paramount for several reasons:

  • In Pharmaceutical Development: To ensure the correct stoichiometry in synthetic reactions, quantify impurities, and perform pharmacokinetic studies on derived active pharmaceutical ingredients (APIs).[3]

  • For Quality Control: To verify the purity and concentration of the compound in manufactured batches, ensuring it meets regulatory specifications.

  • In Research Settings: To obtain reliable data in studies exploring its synthetic utility or potential biological activity.

This document provides the analytical framework necessary to achieve these objectives with confidence.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The properties of 2-(4-methylpiperidin-1-yl)-5-nitropyridine dictate the optimal choice of solvents, pH, chromatographic columns, and detection techniques.

PropertyValue (Estimated/Calculated)Rationale & Impact on Method Development
Molecular Formula C₁₁H₁₅N₃O₂Confirmed by mass spectrometry for accurate mass measurement.
Molecular Weight 221.26 g/mol Essential for preparing standard solutions and for mass spectrometry settings.
Structure The structure contains a basic piperidine nitrogen and an aromatic pyridine nitrogen, making it suitable for positive mode electrospray ionization (ESI+). The nitro-substituted pyridine ring is a chromophore, enabling UV detection.
pKa (Estimated) ~5-6 (most basic nitrogen)The piperidine nitrogen is predicted to be the most basic site. This suggests that in acidic mobile phases (pH < 4), the molecule will be protonated and highly polar, favoring retention on reversed-phase columns with ion-pairing agents or buffered mobile phases for good peak shape.
logP (Estimated) ~2.0 - 2.5This moderate lipophilicity indicates good solubility in common organic solvents like acetonitrile and methanol and suggests that reversed-phase chromatography is the ideal separation mode.[4]
UV λmax (Estimated) ~350-380 nmThe presence of the 5-nitropyridine system creates a strong chromophore.[5] A UV scan should be performed to determine the optimal wavelength for maximum sensitivity, likely red-shifted due to the piperidine substituent.

Strategic Selection of Analytical Methods

The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This decision-making process is crucial for generating meaningful and reliable data.

cluster_0 Analytical Goal cluster_1 Key Questions cluster_2 Recommended Method Goal Quantify 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Q1 What is the sample matrix? Goal->Q1 HPLC HPLC-UV Q1->HPLC  Simple Matrix (e.g., API, reaction mixture) LCMS UPLC-MS/MS Q1->LCMS  Complex Matrix (e.g., plasma, tissue) Q2 What is the required sensitivity (LOD/LOQ)? Q2->HPLC  Moderate Sensitivity (μg/mL range) Q2->LCMS  High Sensitivity (ng/mL to pg/mL range) GCMS GC-MS (Specialized) Q2->GCMS  Moderate Sensitivity (Requires volatility) HPLC->Q2 LCMS->Q2 GCMS->Q2

Caption: Decision workflow for selecting the appropriate analytical method.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine analysis, purity assessment, and quantification in non-complex matrices. It offers a balance of performance, cost-effectiveness, and accessibility. The protocol is adapted from established methods for similar polar compounds.[6][7]

Principle of the Method

The analyte is separated on a C18 reversed-phase column. An acidic mobile phase is used to ensure the protonation of the piperidine nitrogen, which promotes sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support. Quantification is achieved by comparing the analyte's peak area to a calibration curve generated from standards of known concentration.[6]

Detailed Experimental Protocol

4.2.1 Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA) or Formic Acid, HPLC grade.

  • 0.45 µm syringe filters.

4.2.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2-(4-methylpiperidin-1-yl)-5-nitropyridine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4.2.3 Chromatographic Conditions

ParameterValueJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining moderately polar compounds.
Mobile Phase Gradient ElutionProvides efficient separation from impurities and a shorter run time.
Time (min)%A (0.1% Formic Acid in H₂O)
0.090
15.010
17.010
17.190
20.090
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 365 nm (or determined λmax)Provides high sensitivity for the nitropyridine chromophore.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

4.2.4 Sample Preparation and Analysis

  • Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add ~70 mL of 50:50 ACN/Water and sonicate for 10 minutes to dissolve.

  • Allow to cool to room temperature, dilute to volume, and mix.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Set up the analysis sequence: blank (mobile phase), calibration standards, and then samples.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability. The expected performance characteristics are summarized below.

Validation ParameterExpected Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
HPLC-UV Experimental Workflow

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare Sample (Weigh, Dissolve, Filter) E Inject Samples B->E D Inject Standards (Build Calibration Curve) C->D D->E F Integrate Peak Areas E->F G Calculate Concentration Against Curve F->G H Generate Report G->H

Caption: Step-by-step workflow for quantitative analysis by HPLC-UV.

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis (quantification in plasma, urine, etc.) or trace impurity analysis, UPLC-MS/MS is the definitive method.[3][8] Its ability to selectively monitor specific mass transitions minimizes interference from complex sample matrices.

Principle of the Method

The analyte is rapidly separated using UPLC for high throughput and then ionized, typically using Electrospray Ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[9]

Detailed Experimental Protocol

5.2.1 Instrumentation and Consumables

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UPLC C18 Column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog or a compound with a similar structure and retention time).

5.2.2 Preparation of Solutions

  • Mobile Phases: As described in section 4.2.2, but using LC-MS grade reagents.

  • Standard and Sample Solutions: Prepared similarly to the HPLC method but at much lower concentrations (e.g., in the ng/mL range). For bioanalysis, standards are typically prepared by spiking the analyte into a blank matrix (e.g., plasma) which is then subjected to an extraction procedure (e.g., protein precipitation or solid-phase extraction).[8]

5.2.3 UPLC and MS Conditions

ParameterValueJustification
UPLC Column C18, 100 mm x 2.1 mm, 1.7 µmProvides high resolution and fast separation times suitable for MS.
Mobile Phase Gradient: 95% A (0.1% FA in H₂O) to 95% B (ACN) over 3 minA fast gradient is sufficient for quantitative analysis with MS detection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.[9]
Ionization Mode ESI, Positive Ion ModeThe basic nitrogen atoms readily accept a proton for efficient ionization.
Capillary Voltage 3.5 kVTypical voltage to ensure stable spray and ionization.
Source Temperature 120 °COptimized to assist desolvation without degrading the analyte.
Desolvation Temp. 350 °CEfficiently removes solvent from the ionized droplets.
MRM Transitions Precursor Ion (Q1): m/z 222.1[M+H]⁺ for C₁₁H₁₅N₃O₂
Product Ion (Q3): e.g., m/z 112.1 (quantifier), m/z 82.1 (qualifier)Predicted fragments from the loss of the nitropyridine moiety and cleavage of the piperidine ring. These must be optimized experimentally by infusing a standard solution.
Expected Performance Data
Validation ParameterExpected Result
Linearity (R²) > 0.995
Range 0.5 - 500 ng/mL (in biological matrix)
LOD ~0.15 ng/mL
LOQ ~0.5 ng/mL
Precision (%RSD) < 15% (< 20% at LOQ)
Accuracy (% Recovery) 85.0 - 115.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

Applicability and Considerations

While LC is generally preferred for a molecule of this nature, GC-MS can be a viable alternative, particularly for identifying volatile impurities.[10][11]

Key Considerations:

  • Thermal Stability: The primary challenge is the potential for thermal degradation of the nitro group in the hot GC inlet.[12] Using a Programmable Temperature Vaporizer (PTV) inlet with a gentle temperature ramp is highly recommended to minimize decomposition.[12]

  • Volatility: The compound has sufficient volatility for GC analysis, but derivatization is not typically required.

  • Mass Spectra: Electron Ionization (EI) will produce a rich fragmentation pattern, providing excellent structural confirmation and allowing for library matching.[9]

General Protocol
  • GC Column: A low-to-mid polarity column like a DB-5MS (5% phenyl-methylpolysiloxane) is suitable.

  • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

  • Inlet: PTV, ramped from 60°C to 280°C. If a PTV is unavailable, a split/splitless inlet should be used with the temperature optimized to the lowest possible value that provides efficient vaporization (e.g., 250-280°C).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS Conditions: EI at 70 eV, with a mass range of m/z 40-400.[11]

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The relationship between core validation parameters, as defined by the International Council for Harmonisation (ICH), ensures a comprehensive assessment of the method's performance.

Caption: Interconnectivity of core parameters in analytical method validation.

Conclusion

This application note provides a detailed framework for the quantitative analysis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine.

  • For routine purity and content analysis in simple matrices, the HPLC-UV method is robust, reliable, and cost-effective.

  • For trace-level quantification in complex biological or environmental matrices, the UPLC-MS/MS method offers unparalleled sensitivity and selectivity.

  • GC-MS serves as a specialized alternative, particularly useful for impurity identification, provided that thermal degradation is carefully managed.

The successful implementation of these protocols, grounded in a solid understanding of the analyte's properties and the principles of method validation, will empower researchers to generate accurate and trustworthy data in their critical work.

References

  • BenchChem. (2025).
  • Zuba, D., & Stanaszek, R. (2010). A method for the simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods.
  • pharmRxiv. (2025).
  • BenchChem. (2025). Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)
  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid. BenchChem.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • Severina, H. I., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University.
  • ChemScene. (n.d.). 1-(4-Methyl-5-nitropyridin-2-yl)piperazine. ChemScene.
  • PMC. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. PMC.
  • PMC. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. PMC.

Sources

Application Note: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a Privileged Scaffold in Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profiling

In modern drug discovery, the design of highly selective, orally bioavailable drug candidates relies heavily on the use of privileged building blocks. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (Molecular Formula: C11H15N3O2, MW: 221.26)[1] has emerged as a critical intermediate in the synthesis of diverse bioactive heterocycles.

By serving as a precursor to 2-(4-methylpiperidin-1-yl)pyridin-5-amine, this scaffold provides a versatile nucleophilic handle for downstream diversification. The 4-methylpiperidine moiety imparts favorable lipophilicity and occupies deep hydrophobic pockets in target proteins without sterically hindering the basic nitrogen. Concurrently, the pyridine core acts as an aniline bioisostere, improving aqueous solubility and providing a critical hydrogen-bond acceptor for target engagement. This specific structural combination has been successfully leveraged in the development of histamine H3-receptor antagonists[2] and highly potent protein kinase inhibitors[3],[4].

Mechanistic Rationale & Synthetic Strategy

The synthesis and utilization of this building block rely on a robust, two-stage sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

The SNAr Activation Paradigm

The formation of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is driven by the extreme electrophilicity of the 2-position on 2-chloro-5-nitropyridine. The nitro group at the 5-position strongly withdraws electron density via resonance, stabilizing the Meisenheimer complex intermediate. Because the 4-methylpiperidine nitrogen is highly nucleophilic (unhindered by the distal 4-methyl group), the reaction proceeds rapidly.

Divergent Downstream Functionalization

Once reduced to the 5-aminopyridine derivative, the scaffold becomes a versatile nucleophile. However, the amino group is slightly deactivated compared to a standard aniline due to the electron-withdrawing nature of the pyridine nitrogen. To counteract this, the electron-donating piperidine ring at the 2-position pushes electron density back into the system via resonance, restoring sufficient nucleophilicity at the 5-amino group for efficient amide couplings, urea formations, and cyclizations into imidazopyridines.

SyntheticWorkflow SM1 2-Chloro-5-nitropyridine Step1 SNAr Reaction (K2CO3, DMF, 80°C) SM1->Step1 SM2 4-Methylpiperidine SM2->Step1 Nitro 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Step1->Nitro Step2 Catalytic Hydrogenation (Pd/C, H2, EtOH) Nitro->Step2 Amine 2-(4-Methylpiperidin-1-yl) pyridin-5-amine Step2->Amine Div Divergent Synthesis Amine->Div Target1 Kinase Inhibitors (Amides/Ureas) Div->Target1 Target2 GPCR Ligands (Imidazopyridines) Div->Target2

Fig 1. Divergent synthetic workflow from 2-chloro-5-nitropyridine to bioactive heterocycles.

Quantitative Optimization of the SNAr Pathway

To ensure scalability and high purity for drug development, the SNAr reaction conditions must be optimized. While historical patent literature often utilizes Ethanol/Triethylamine at reflux[2], transitioning to polar aprotic solvents (DMF) with inorganic bases (K2CO3) significantly accelerates the reaction by leaving the nucleophile unsolvated and highly reactive.

Table 1: Optimization of SNAr Conditions for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Purity (LC-MS, %)Mechanistic Observation
1EtOHTEA (2.0)78 (Reflux)1266>95Protic solvent dampens nucleophilicity via H-bonding.
2 DMF K₂CO₃ (2.0) 80 4 88 >98 Optimal. Aprotic solvent maximizes amine reactivity.
3MeCNCs₂CO₃ (1.5)60682>98Excellent purity, but Cs₂CO₃ increases process cost.
4THFDIPEA (2.0)65870>95Lower boiling point of THF limits reaction rate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the chemistry is actively monitored by the scientist.

Protocol A: Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (SNAr)

Rationale: K₂CO₃ in DMF provides the optimal thermodynamic environment for the Meisenheimer complex formation while neutralizing the generated HCl to prevent amine protonation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and anhydrous DMF (100 mL).

  • Base & Nucleophile Addition: Add finely powdered K₂CO₃ (17.4 g, 126.2 mmol, 2.0 eq), followed by the dropwise addition of 4-methylpiperidine (6.88 g, 69.4 mmol, 1.1 eq).

  • Thermal Activation: Heat the suspension to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) must completely disappear, replaced by a bright yellow product spot (Rf ~0.4).

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (300 mL). The product will precipitate as a vibrant yellow solid. Filter, wash with cold water (3 x 50 mL), and dry under vacuum at 45 °C to afford the title compound.

Protocol B: Catalytic Reduction to 2-(4-Methylpiperidin-1-yl)pyridin-5-amine

Rationale: Pd/C catalyzed hydrogenation is selected for its clean reaction profile. The electron-donating piperidine ring stabilizes the resulting electron-rich aminopyridine, preventing oxidative degradation during workup.

  • Reaction Setup: Dissolve the nitro intermediate (10.0 g) in absolute ethanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a steady stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. A successful reduction is indicated by the visual transition of the solution from bright yellow to colorless/pale brown, and the MS must show the complete shift from [M+H]+ 222 to[M+H]+ 192.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with additional ethanol (50 mL). Concentrate the filtrate under reduced pressure to yield the amine as a pale solid. Note: Store under argon to prevent air oxidation.

Protocol C: Amide Coupling for Kinase Inhibitor Precursors

Rationale: HATU is utilized over standard EDC/HOBt because the 5-aminopyridine is slightly sterically and electronically hindered. HATU generates a highly reactive HOAt ester that forces the coupling to completion.

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 2-(4-methylpiperidin-1-yl)pyridin-5-amine (1.0 eq) in one portion. Stir at room temperature for 12 hours.

  • Self-Validation (IPC): LC-MS analysis should indicate the disappearance of the amine mass (192 m/z) and the appearance of the target product mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Biological Applications & Pharmacophore Mapping

Derivatives of 2-(4-methylpiperidin-1-yl)pyridin-5-amine are heavily utilized in two primary therapeutic areas:

  • Histamine H3 Receptor Antagonists: The piperidine ring acts as a basic moiety that interacts with the conserved aspartate residue in the GPCR binding pocket, while the pyridine core provides the necessary vector for non-imidazole H3 ligands, treating cognitive disorders[2].

  • Kinase Inhibitors: When converted into acrylamides or pyrazole-amides, the pyridine nitrogen acts as a critical hinge-binding hydrogen bond acceptor in the ATP-binding site of kinases (e.g., GSK-3, JAK, Pyrrolo-pyrimidines), driving efficacy in oncology and autoimmune diseases[3],[4].

MOA Ligand Piperidinyl-Pyridine Derivative H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonism Kinase Protein Kinases (e.g., GSK-3, JAK) Ligand->Kinase ATP-competitive Inhibition cAMP Modulation of cAMP & Neurotransmission H3R->cAMP Phos Inhibition of Phosphorylation Kinase->Phos Therapy1 Cognitive Disorders Therapeutics cAMP->Therapy1 Therapy2 Oncology / Autoimmune Therapeutics Phos->Therapy2

Fig 2. Dual pharmacological utility of piperidinyl-pyridine derivatives in drug discovery.

References

  • Schunack, W., et al. "US7910605B2 - Non-imidazole alkylamines as histamine H3- receptor ligands and their therapeutic applications". Google Patents.
  • Pfizer Inc. "US9617258B2 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides". Google Patents.
  • Vertex Pharmaceuticals Inc. "WO2002022607A1 - Pyrazole compounds useful as protein kinase inhibitors". Google Patents.

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Application Note: High-Throughput Screening of Nitropyridine-Based Compound Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitropyridine Scaffolds in Kinase Drug Discovery

The pyridine ring is a privileged structural motif in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Among its derivatives, the nitropyridine scaffold has emerged as a particularly valuable building block in the synthesis of bioactive molecules.[1] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a versatile precursor for developing a wide range of compounds with potential therapeutic activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

Notably, many kinase inhibitors feature a pyridine or related heterocyclic core. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, especially cancer.[5] The structural and electronic properties of nitropyridines make them ideal starting points for creating libraries aimed at discovering novel kinase inhibitors.[2] High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate large libraries of such compounds, identifying promising "hits" that can be advanced into lead optimization programs.[6]

This guide provides a detailed framework for designing and executing a robust HTS campaign for a nitropyridine-based compound library against a target protein kinase, focusing on a luminescence-based biochemical assay. It emphasizes the scientific rationale behind protocol choices, quality control, and data interpretation to ensure the generation of high-quality, actionable data.

Section 1: Assay Design and Principles for Screening Nitropyridines

The success of any HTS campaign hinges on a well-designed and rigorously validated assay. The choice of technology must balance sensitivity, throughput, and cost while minimizing the potential for compound-specific interference.[5]

1.1 Choosing the Right Assay Format: Luminescence-Based Kinase Activity

For screening kinase inhibitors, several HTS-compatible technologies are available, including fluorescence-based (e.g., TR-FRET, Fluorescence Polarization) and luminescence-based methods.[5][7] Luminescence assays, such as Promega's Kinase-Glo®, offer several advantages for primary screening:

  • High Sensitivity: They can detect low levels of ATP consumption, allowing for the use of lower enzyme concentrations.[5]

  • Homogeneous "Mix-and-Read" Format: The simple addition of a single reagent to the completed kinase reaction minimizes handling steps, making it ideal for automation.[8][9][10]

  • Reduced Optical Interference: Luminescence is less susceptible to interference from autofluorescent or colored compounds compared to fluorescence-based methods—a key consideration for diverse chemical libraries.[10]

The principle of the Kinase-Glo® assay is straightforward: after the kinase reaction proceeds for a set time, the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the amount of ATP remaining in the well.[10] Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal, while an uninhibited kinase will consume ATP, leading to a low signal.[11]

1.2 Causality Behind Experimental Choices

  • Enzyme and Substrate Concentrations: These should be optimized to be at or below the Michaelis-Menten constant (Km) for both the substrate and ATP. This ensures the assay is sensitive to competitive inhibitors and avoids substrate depletion, which can lead to non-linear reaction kinetics.[5]

  • DMSO Tolerance: Library compounds are typically stored in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay must be kept constant across all wells (typically ≤1%) and tested during development to ensure it does not significantly impact enzyme activity or signal stability.[5]

  • Reaction Time: The kinase reaction should be allowed to proceed within the linear range (typically 10-20% substrate turnover). This is determined through a time-course experiment during assay development and ensures that the measured inhibition is not skewed by reaction saturation.

Section 2: HTS Workflow for Nitropyridine Library Screening

A successful HTS campaign follows a highly structured and automated workflow to ensure consistency and throughput. The process moves from initial library screening to hit confirmation and subsequent validation.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Validation Prep Library Plating (Nitropyridine Library in 384-well format) Assay Automated Assay Execution (Reagent addition, Incubation) Prep->Assay Transfer to Assay Plates Read Signal Detection (Luminometer) Assay->Read Measure Luminescence QC Plate QC (Z'-Factor Calculation) Read->QC Raw Data Norm Data Normalization (% Inhibition) QC->Norm HitPick Hit Identification (Thresholding) Norm->HitPick Reconfirm Hit Confirmation (Fresh Compound Powder) HitPick->Reconfirm Primary Hits Dose Dose-Response (IC50) (10-point titration) Reconfirm->Dose Ortho Orthogonal & Counter-Screens Dose->Ortho Confirmed Hits

Caption: High-level workflow for a typical HTS campaign.

Section 3: Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format and is based on the principles of the Promega Kinase-Glo® platform.

3.1 Materials and Reagents

  • Target Kinase: Purified, active enzyme.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Assay Plates: Solid white, low-volume 384-well plates.

  • Compound Plates: 384-well plates containing the nitropyridine library (e.g., 10 mM in 100% DMSO).

  • Kinase-Glo® Luminescent Kinase Assay Reagent: (Promega or similar).

  • Kinase Reaction Buffer: Buffer optimized for the target kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

  • ATP: Adenosine triphosphate solution.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Automated Liquid Handlers & Plate Reader: Luminometer-capable microplate reader.

3.2 Step-by-Step Methodology

  • Compound Plating (Nanoliter Transfer):

    • Using an acoustic dispenser (e.g., Labcyte Echo), transfer 50 nL of each library compound, positive control, and DMSO from the source plates into the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL final reaction volume (assuming 10 mM stock).

    • Rationale: Acoustic dispensing is a non-contact method that minimizes cross-contamination and allows for precise transfer of very small volumes, conserving both compound and reagents.

  • Enzyme Addition:

    • Prepare an enzyme solution in kinase reaction buffer at 2X the final desired concentration.

    • Dispense 2.5 µL of the 2X enzyme solution into each well of the assay plate.

    • Rationale: Adding the enzyme first allows it to pre-incubate with the inhibitor compounds, which is critical for identifying slow-binding inhibitors.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature.[12]

  • Reaction Initiation:

    • Prepare a substrate/ATP master mix in kinase reaction buffer at 2X the final desired concentration.

    • Dispense 2.5 µL of the 2X substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is now 5 µL.

    • Rationale: Initiating the reaction with the ATP/substrate mix ensures a synchronous start across all wells on the plate.

  • Kinase Reaction Incubation:

    • Centrifuge the plates briefly.

    • Incubate the plates at room temperature for 60 minutes.[12] This time should be within the predetermined linear range of the reaction.

  • Signal Development:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® reagent to all wells. This stops the reaction and initiates luminescence.

    • Rationale: Adding an equal volume of detection reagent to the reaction volume is standard practice for this assay type.[10]

  • Signal Stabilization and Detection:

    • Incubate the plates for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a microplate reader (e.g., 0.5-1 second integration time).

Section 4: Data Analysis, QC, and Hit Identification

Raw data from the plate reader must be processed and subjected to rigorous quality control before hits can be identified.

4.1 Quality Control (QC) Metrics

The most critical QC metric for HTS is the Z'-factor .[13] This statistical parameter reflects both the dynamic range of the assay and the data variation, providing a measure of assay robustness.[14][15]

The Z'-factor is calculated using the signals from the positive (inhibited) and negative (uninhibited) controls: Z' = 1 - [ (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| ] Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Metric Formula Acceptance Criteria Interpretation
Z'-Factor 1 - (3σp + 3σn) /μp - μn
Signal-to-Background (S/B) μp / μn≥ 5Indicates the dynamic range of the assay. While useful, it does not account for data variability and is considered a weaker metric than Z'.[15]

4.2 Data Normalization and Hit Selection

Raw luminescence values are converted to a percentage of inhibition to normalize data across different plates.

% Inhibition = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)

A hit is typically defined as any compound that produces an inhibition value exceeding a certain threshold, usually calculated based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean of all test compounds).

Caption: A typical data analysis pipeline for an HTS assay.

Section 5: Troubleshooting & Scientific Considerations for Nitropyridines

Screening any chemical library comes with the risk of identifying false positives due to compound interference.[16] It is crucial to be aware of these and plan for counter-screens.[17]

5.1 Potential Compound Interference

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme used in the detection step, mimicking the effect of a true kinase inhibitor (low luminescence).[17] This is a common source of false positives in luminescence-based assays.

  • Compound Autoluminescence: While less common than autofluorescence, some compounds may emit light, leading to a signal that could be misinterpreted.

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to false-positive results.[18]

5.2 Hit Validation and Counter-Screening

All primary hits must be subjected to a rigorous validation process:

  • Hit Confirmation: Re-test the primary hits using freshly prepared compound from a powder source to rule out errors from library plating or compound degradation.

  • Dose-Response Analysis: Perform a 10-point serial dilution to determine the IC50 (half-maximal inhibitory concentration) of each confirmed hit. This confirms the potency and ensures a classical dose-response relationship.

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology (e.g., a fluorescence polarization-based assay).[19] This helps eliminate artifacts specific to the primary assay format.

  • Luciferase Counter-Screen: A critical step for this protocol is to run a counter-screen against the luciferase enzyme alone (in the absence of the target kinase).[17] Compounds active in this assay are likely luciferase inhibitors and should be flagged or deprioritized.

  • Aggregation Counter-Screen: To test for aggregation, the IC50 determination can be repeated in the presence of a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve suggests the compound is an aggregator.[18]

By implementing this comprehensive guide, researchers can effectively screen nitropyridine-based libraries, confidently identify high-quality hits, and accelerate the journey of drug discovery.

References

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC . Source: National Institutes of Health. [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives . Source: NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Fluorescence Polarization Detection | BMG LABTECH . Source: BMG LABTECH. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs . Source: BellBrook Labs. [Link]

  • Fluorescence Polarization in Life Sciences- Semrock White Paper - idex-hs.com . Source: IDEX Health & Science. [Link]

  • Data analysis approaches in high throughput screening . Source: SlideShare. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening . Source: BellBrook Labs. [Link]

  • Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience . Source: BPS Bioscience. [Link]

  • On HTS: Z-factor . Source: On HTS. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH . Source: National Institutes of Health. [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery . Source: Celtarys. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC . Source: National Institutes of Health. [Link]

  • Z-factor - Wikipedia . Source: Wikipedia. [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery . Source: Sygnature Discovery. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC . Source: National Institutes of Health. [Link]

  • Instruction manual ARC-Lum Protein Kinase Assay Kit . Source: Adores. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC . Source: National Institutes of Health. [Link]

  • The Z prime value (Z´) | BMG LABTECH . Source: BMG LABTECH. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening - BellBrook Labs . Source: BellBrook Labs. [Link]

  • Kinase assays | BMG LABTECH . Source: BMG LABTECH. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH . Source: National Institutes of Health. [Link]

  • (PDF) Correction for Interference by Test Samples in High-Throughput Assays . Source: ResearchGate. [Link]

  • Nitropyridines: Synthesis and reactions - ResearchGate . Source: ResearchGate. [Link]

  • High Throughput Screening Assay Kits - Amerigo Scientific . Source: Amerigo Scientific. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers . Source: Frontiers. [Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC . Source: National Institutes of Health. [Link]

  • High-throughput fragment screening identifies a new small molecule scaffold that modulates TREM2 Signaling - PubMed . Source: National Institutes of Health. [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology . Source: Reaction Biology. [Link]

  • New high-throughput screening assays for nitrification inhibitors identify an oxazolidine-thione as biological nitrification inhibitor | bioRxiv . Source: bioRxiv. [Link]

Sources

Application Note: Derivatization of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and derivatization of functionalized heterocycles are foundational to modern drug discovery. This application note details the robust, scalable methodologies for derivatizing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine , a highly versatile scaffold. By chemoselectively reducing the nitro group to a primary amine, researchers can unlock a powerful vector for parallel library generation. This guide provides validated protocols for reduction and subsequent amidation, incorporating self-validating analytical steps to ensure high-fidelity Structure-Activity Relationship (SAR) data.

Scientific Rationale & Chemical Biology Context

The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors or as a core structural element in GPCR ligands.

  • The 4-Methylpiperidine Moiety: Installed at the 2-position, this group provides lipophilic bulk and a basic nitrogen that can interact with specific hydrophobic pockets (e.g., the DFG-out pocket in kinases) or solvent-exposed regions.

  • The 5-Nitro Group: The nitro group serves as a highly stable, "masked" amine. Keeping the 5-position oxidized during early synthetic steps (such as the initial SNAr reaction to install the piperidine) prevents unwanted side reactions and oxidative degradation.

  • Unlocking the Scaffold: The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry for generating versatile intermediates[1]. Once the core is assembled, reduction to the 5-amine unlocks the vector for library diversification via amides, ureas, and sulfonamides[2].

Workflow Visualization

Workflow cluster_library Parallel Derivatization Scaffold 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Reduction Chemoselective Reduction (Pd/C, H2) Scaffold->Reduction Amine Key Intermediate: 5-Aminopyridine Reduction->Amine >95% Yield Amides Amides (HATU/DIPEA) Amine->Amides Ureas Ureas (Isocyanates) Amine->Ureas Sulfonamides Sulfonamides (Sulfonyl Chlorides) Amine->Sulfonamides Screening High-Throughput In Vitro Screening Amides->Screening Ureas->Screening Sulfonamides->Screening SAR SAR Analysis & Computational Docking Screening->SAR SAR->Scaffold Iterative Design

Figure 1: Synthetic workflow and SAR cycle for 5-nitropyridine scaffold derivatization.

Experimental Protocols

Chemoselective Reduction of the Nitro Group

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient for the reduction of the 5-nitropyridine to the corresponding 5-aminopyridine[1].

Materials:

  • 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (1.0 eq)

  • 10% Pd/C (0.1 eq by weight)

  • Anhydrous Ethanol or Methanol (0.1 M)

  • Hydrogen gas (1 atm, balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro compound in the chosen alcoholic solvent in a round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Causality: Adding the dry catalyst to the solvent under a blanket of nitrogen prevents the solvent vapors from igniting due to the pyrophoric nature of active palladium.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4–12 hours.

  • Self-Validation (LC-MS): Monitor the reaction progress. The reduction is validated when the starting material peak (M+H = 222) completely shifts to the product amine peak (M+H = 192).

  • Workup: Filter the crude mixture through a tightly packed pad of Celite®. Causality: Celite® prevents fine, potentially reactive Pd particles from passing through the filter paper, ensuring a metal-free intermediate that will not interfere with downstream biological assays. Wash the pad thoroughly with ethyl acetate and concentrate the filtrate under reduced pressure.

Parallel Derivatization via HATU Coupling

To generate a diverse SAR library, the resulting 5-aminopyridine is reacted with a panel of carboxylic acids. HATU is a premier coupling reagent that proceeds through the formation of a highly reactive OAt-active ester, which accelerates the coupling step and minimizes racemization[3].

Materials:

  • 5-Aminopyridine intermediate (1.0 eq)

  • Diverse Carboxylic Acids (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In a parallel synthesis block, dispense the carboxylic acids into individual vials. Add HATU and anhydrous DMF to each vial, followed by DIPEA.

  • Incubation: Stir the mixtures for 15–30 minutes at room temperature. Causality: This pre-activation step ensures the complete formation of the highly reactive OAt-active ester before the introduction of the weakly nucleophilic 5-aminopyridine, preventing non-productive side reactions[3].

  • Coupling: Add the 5-aminopyridine intermediate to each vial. Stir for 8–18 hours at room temperature. Under optimal conditions, rapid amide bond formation can be achieved, with reactions often reaching high conversion rates efficiently[4].

  • Self-Validation (TLC/LC-MS): Confirm the complete consumption of the amine peak (M+H = 192).

  • Workup: Quench the reactions with water and extract with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Causality: The NaHCO₃ wash is critical as it effectively removes the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct and any unreacted acid[3].

Reaction Logical Relationship

HATU_Mechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster Base-promoted activation HATU HATU Reagent HATU->ActiveEster Product Target Amide + HOAt Byproduct ActiveEster->Product Nucleophilic attack Amine 5-Aminopyridine Derivative Amine->Product

Figure 2: Logical relationship of HATU-mediated amide bond formation.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for generating the SAR library from the 5-aminopyridine intermediate.

TransformationReagents & ConditionsEquivalentsTemp / TimeTypical Yield (%)
Nitro Reduction 10% Pd/C, H₂ (1 atm), EtOH0.1 eq PdRT / 4–12 h>95%
Amidation R-COOH, HATU, DIPEA, DMF1.2 / 1.5 / 3.0RT / 8–18 h75–90%
Urea Formation R-NCO, DIPEA, DCM1.1 / 2.0RT / 4–6 h80–95%
Sulfonylation R-SO₂Cl, Pyridine, DCM1.2 / Solvent0 °C to RT / 8 h60–85%

SAR Strategy & Biological Integration

Once the library of amides, ureas, and sulfonamides is synthesized and purified, the compounds are subjected to high-throughput in vitro screening. In this specific SAR campaign, the 4-methylpiperidine moiety is kept constant to anchor the molecule in the primary lipophilic pocket. Meanwhile, the diverse 5-position substituents (derived from the library generation) probe the adjacent solvent-exposed or secondary binding regions. The biological readout (e.g., IC₅₀ values, target residence time) is fed back into computational docking models to refine the next iteration of the design cycle.

Sources

Application Note: Laboratory-Scale Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Methodologies, and Protocol Validation

Introduction and Mechanistic Rationale

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (Molecular Weight: 221.26 g/mol ) [1] is a fundamental transformation in medicinal chemistry. This compound serves as a highly versatile piperidinyl-pyridine building block, frequently utilized in the development of targeted therapeutics and receptor modulators.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro (-NO2) group at the 5-position drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the system. This electronic arrangement highly activates the 2-position (ortho/para directing relative to the heteroatom and nitro group) for nucleophilic attack by a secondary amine, in this case, 4-methylpiperidine.

Causality in Substrate Selection

In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the intermediate Meisenheimer complex , not the departure of the leaving group. Consequently, 2-fluoro-5-nitropyridine is often preferred over 2-chloro-5-nitropyridine in milder conditions. Despite fluorine being a poorer leaving group than chlorine, its extreme electronegativity further increases the electrophilicity of the C2 carbon, accelerating the formation of the transition state.

SNAr_Mechanism Nuc Nucleophilic Attack (4-Methylpiperidine) Complex Meisenheimer Complex (Resonance Stabilized) Nuc->Complex Elec Electron-Deficient Ring (2-Halo-5-nitropyridine) Elec->Complex Activated by 5-NO2 group Elim Halide Elimination (Cl- or F-) Complex->Elim Prod Substituted Product (Target Compound) Elim->Prod

Logical causality of the SNAr mechanism forming the Meisenheimer complex.

Methodological Evolution: Traditional vs. Green Chemistry

Historically, this transformation has been performed in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) using organic bases like Triethylamine (TEA) at elevated temperatures (80–90 °C) [2]. While highly effective and broadly applicable to diverse substrates, this approach suffers from poor atom economy, solvent toxicity, and the need for solvent-intensive aqueous workups to remove DMF and amine-hydrochloride salts.

Recent advancements in green chemistry have demonstrated that SNAr reactions can be performed entirely in water without the need for surfactants [3]. By utilizing the slightly more reactive 2-fluoro-5-nitropyridine and an inorganic base like tribasic potassium phosphate (K3PO4), the reaction proceeds smoothly in water at mild temperatures (45 °C). This method leverages the hydrophobic effect to drive the organic reactants together, allowing for product isolation via simple filtration or phase separation, drastically reducing the E-factor (environmental factor) of the synthesis.

SNAr_Workflow cluster_methods Synthesis Pathways Start 2-Halo-5-nitropyridine + 4-Methylpiperidine MethodA Method A: Traditional Solvent: DMF | Base: TEA Temp: 90°C Start->MethodA MethodB Method B: Green Aqueous Solvent: Water | Base: K3PO4 Temp: 45°C Start->MethodB WorkupA Aqueous Extraction (EtOAc/Brine) MethodA->WorkupA WorkupB Direct Filtration or Phase Separation MethodB->WorkupB Product 2-(4-Methylpiperidin-1-yl) -5-nitropyridine WorkupA->Product WorkupB->Product

Comparative workflow of traditional organic vs. green aqueous SNAr synthesis.

Quantitative Comparison of Methodologies

The following table summarizes the operational differences between the traditional organic approach and the modern aqueous protocol.

ParameterProtocol A: Traditional Organic [2]Protocol B: Green Aqueous [3]
Substrate 2-Chloro-5-nitropyridine2-Fluoro-5-nitropyridine
Solvent DMF (N,N-Dimethylformamide)Distilled Water
Base Triethylamine (TEA)Potassium Phosphate (K3PO4)
Temperature 90 °C45 °C
Reaction Time 12–16 hours5 hours
Workup Solvent extraction & aqueous washingDirect filtration or phase separation
Environmental Impact High (Toxic solvent, poor atom economy)Low (Surfactant-free, aqueous, scalable)

Step-by-Step Experimental Protocols

Protocol A: Traditional Organic Synthesis (DMF/TEA)

Best suited for laboratories prioritizing broad substrate compatibility and utilizing legacy chloro-pyridine starting materials.

  • Preparation : In a dried 50 mL round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv, 5.0 mmol, 793 mg) in anhydrous DMF (15 mL).

  • Base Addition : Add Triethylamine (TEA) (2.0 equiv, 10.0 mmol, 1.4 mL) to the solution.

  • Nucleophile Addition : Slowly add 4-methylpiperidine (1.2 equiv, 6.0 mmol, 595 mg) while stirring at room temperature.

  • Heating : Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating block. Stir for 12–16 hours.

    • Causality Check: Heating is required to overcome the activation energy barrier for the chloride displacement. The excess TEA neutralizes the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic 4-methylpiperidine.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.

  • Washing : Wash the organic layer with distilled water (3 × 30 mL) to remove DMF and TEA-HCl salts, followed by a brine wash (30 mL).

    • Self-Validating Step: The significant reduction in the aqueous layer's pH during the first wash confirms the successful extraction of the amine-hydrochloride byproducts.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

Protocol B: Green Aqueous Synthesis (Water/K3PO4)

Best suited for scalable, eco-friendly synthesis utilizing the highly reactive fluoro-pyridine analog.

  • Aqueous Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add distilled water (30 mL).

  • Base Dissolution : Add anhydrous Potassium Phosphate tribasic (K3PO4) (1.03 equiv, 5.15 mmol, 1.09 g) and stir until completely dissolved.

  • Nucleophile Addition : Add 4-methylpiperidine (1.03 equiv, 5.15 mmol, 511 mg) to the aqueous base solution.

  • Substrate Addition : Add 2-fluoro-5-nitropyridine (1.0 equiv, 5.0 mmol, 710 mg) dropwise or in small portions over 5 minutes.

    • Causality Check: 2-fluoro-5-nitropyridine is strictly utilized here because aqueous conditions at mild temperatures require a more highly electrophilic substrate to achieve practical reaction rates without organic co-solvents.

  • Heating : Heat the reaction mixture to 45 °C and stir vigorously for 5 hours.

    • Self-Validating Step: The reaction mixture will initially appear heterogeneous. As the reaction progresses, the product will begin to form a distinct organic phase or precipitate, visually indicating conversion.

  • Cooling : Cool the mixture to room temperature and allow it to stand overnight without agitation.

  • Isolation : If the product solidifies, collect it via vacuum filtration, wash with cold distilled water, and dry under vacuum. If it remains an oil, extract with a minimal amount of green solvent (e.g., 2-MeTHF) (2 × 15 mL), separate the layers, dry the organic phase, and concentrate.

Analytical Characterization

To validate the success and purity of the synthesized 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, perform the following analytical checks:

  • LC-MS (ESI) : Expected mass [M+H]+ = 222.27 m/z (Calculated exact mass: 221.26).

  • 1H NMR (CDCl3, 400 MHz) :

    • Confirm the presence of characteristic downfield pyridine protons: a doublet of doublets (~8.2 ppm) for the C4 proton, a doublet (~9.0 ppm) for the highly deshielded C6 proton, and a doublet (~6.5 ppm) for the C3 proton.

    • Confirm the incorporation of the piperidine ring via the multiplet for the methine proton and a prominent doublet for the methyl group (~0.9–1.0 ppm).

References

  • Title : Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats Source : PMC - National Institutes of Health (NIH) URL :[Link]

  • Title : Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish Source : Organic Process Research & Development - ACS Publications URL :[Link]

Application Notes & Protocols: Strategic Reduction of the Nitro Group in 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Aminopyridine Moiety

The transformation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine to its corresponding aniline, 5-amino-2-(4-methylpiperidin-1-yl)pyridine, is a critical step in the synthesis of numerous biologically active molecules. This resulting aminopyridine is a versatile building block, frequently utilized in the pharmaceutical industry for the development of inhibitors for enzymes like cyclin-dependent kinases (CDKs) and for creating ligands for various receptors.[1][2] The successful and efficient execution of this nitro group reduction is therefore paramount, demanding a careful selection of methodology to ensure high yield, purity, and scalability while preserving the integrity of the heterocyclic core and the piperidine substituent.

This guide provides a detailed analysis of several field-proven protocols for this reduction. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to select and optimize the method best suited for their specific laboratory or process chemistry needs. We will explore catalytic hydrogenation, reduction with metals in neutral or acidic media, and the use of milder stoichiometric reductants, offering a comparative look at their advantages and operational complexities.

General Reaction Scheme

The fundamental transformation involves the six-electron reduction of the aromatic nitro group to a primary amine.

Nitro_Reduction Start 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Product 5-Amino-2-(4-methylpiperidin-1-yl)pyridine Start->Product [Reducing Agent] Solvent, Temp

Caption: General scheme for the reduction of the nitro-substituted pyridine.

Core Principles & Method Selection

The choice of a reduction protocol is not arbitrary; it is a strategic decision based on several competing factors. The pyridine ring, while aromatic, can be susceptible to over-reduction under harsh conditions, and the ideal method must be chemoselective for the nitro group.

  • Catalytic Hydrogenation: Often considered the "greenest" and cleanest method, as the only byproduct is water. It typically involves heterogeneous catalysts like Palladium on Carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent).[3] It excels in providing high purity products with a simple work-up (filtration). However, it requires specialized equipment (hydrogenator or balloon setup) and strict safety protocols due to the use of flammable H₂ gas and potentially pyrophoric catalysts.[4][5]

  • Dissolving Metal Reductions (Fe, SnCl₂): These are classic, robust, and often more cost-effective methods for large-scale synthesis.[3][6] Iron powder is particularly attractive due to its low cost and environmental benignity.[7] These methods are tolerant of many functional groups but suffer from stoichiometric metal waste, which can lead to challenging, emulsion-prone work-ups and product purification.[8]

  • Transfer Hydrogenation: This approach offers a safer alternative to using high-pressure hydrogen gas. It employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst (often Pd/C or an iron complex).[9][10][11] It combines the benefits of catalytic methods with enhanced operational safety.

  • Sodium Dithionite: A mild, inexpensive, and metal-free option that is effective for reducing aromatic nitro compounds.[12][13] It operates in aqueous or semi-aqueous conditions and is known for its good chemoselectivity, tolerating functionalities like esters and halogens.[13] The work-up is typically an aqueous extraction.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is the gold standard for achieving a clean, high-yield reduction with a straightforward work-up. The primary safety concern is the handling of the pyrophoric Pd/C catalyst and flammable hydrogen gas.[14]

Rationale: 10% Pd/C is a highly active and efficient catalyst for the hydrogenation of aromatic nitro groups.[15] Methanol is an excellent solvent that readily dissolves the starting material and is compatible with the reaction conditions. The reaction proceeds cleanly at room temperature under moderate hydrogen pressure.

Experimental Procedure:

  • Vessel Preparation: To a 250 mL three-necked round-bottom flask (or a dedicated hydrogenation vessel) equipped with a magnetic stir bar, add 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (5.0 g, 22.6 mmol).

  • Inerting: Seal the flask and purge the system by evacuating and back-filling with nitrogen gas three times to ensure an oxygen-free atmosphere.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add methanol (100 mL). In a separate vial, weigh 10% Pd/C (0.25 g, 5 wt%) and immediately wet it with a small amount of methanol to reduce its pyrophoricity.[16] Carefully transfer this catalyst slurry to the reaction flask using a nitrogen counter-flow.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask via a stopcock. Evacuate the flask one final time and back-fill with hydrogen from the balloon. Repeat this hydrogen purge three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of hydrogen (balloon deflation) and confirmed by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas for several minutes to remove all residual hydrogen.[4]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with methanol (3 x 20 mL). Caution: Do not allow the catalyst on the Celite pad to dry out, as it can ignite upon contact with air.[4][14] Immediately quench the wet catalyst pad with copious amounts of water.[14]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-(4-methylpiperidin-1-yl)pyridine as a solid, which is often of sufficient purity for subsequent steps.

Safety Precautions for Hydrogenation:

  • Always perform hydrogenation in a well-ventilated fume hood.[17]

  • Ensure all glassware is free of cracks and rated for the intended pressure.[5]

  • Keep the catalyst wet with solvent at all times after it has been exposed to hydrogen.[16]

  • Use a blast shield for reactions under positive pressure.[4]

  • Have an appropriate fire extinguisher (Class ABC) readily available.[4]

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method is a highly reliable, scalable, and economical choice, making it suitable for industrial applications.[18] The use of ammonium chloride creates a mildly acidic environment in situ, which activates the iron and serves as a proton source, while minimizing the formation of problematic iron oxide sludges often seen with stronger acids.[19]

Rationale: In this "Béchamp-type" reduction, elemental iron acts as the electron donor. Ammonium chloride provides a proton shuttle and helps maintain a pH that facilitates the reduction while preventing the formation of intractable iron hydroxides, making the work-up more manageable.[20][21] An ethanol/water mixture is used as a solvent to dissolve both the organic substrate and the inorganic salt.

Experimental Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (10.0 g, 45.2 mmol) in a mixture of ethanol (160 mL) and water (40 mL).

  • Reagent Addition: To the stirred suspension, add ammonium chloride (24.2 g, 452 mmol, 10 eq.) followed by iron powder (<325 mesh, 12.6 g, 226 mmol, 5 eq.).[7]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the reflux rate. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9 to quench the reaction and precipitate iron salts.

  • Filtration: Filter the entire mixture through a thick pad of Celite®. This step can be slow due to the fine iron particles. Wash the dark sludge thoroughly with hot ethanol or ethyl acetate (3 x 50 mL) to recover all the product.[18][22]

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water (100 mL) and extract the aqueous residue with ethyl acetate or dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 3: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is valued for its mild conditions and high chemoselectivity, making it an excellent choice for complex substrates with sensitive functional groups.[3][23]

Rationale: Stannous chloride (tin(II) chloride) is a classical reducing agent where the Sn²⁺ ion is oxidized to Sn⁴⁺ by transferring electrons to the nitro group.[24] The reaction is typically run in a polar protic solvent like ethanol, which helps to dissolve the reagents and acts as a proton source.

Experimental Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (5.0 g, 22.6 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 25.5 g, 113 mmol, 5 eq.) to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.

  • Quenching and Basification: Dilute the residue with water (100 mL) and cool in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% aqueous NaOH with vigorous stirring until the pH of the solution is >8. A thick, white precipitate of tin hydroxides will form.

  • Extraction: Extract the entire slurry with ethyl acetate (3 x 100 mL). The tin salts can sometimes cause emulsions; if so, filter the entire biphasic mixture through Celite® before separating the layers.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the desired amine. The product is often clean but can be purified further if needed.

Comparative Data Summary

FeatureProtocol 1: Catalytic Hydrogenation Protocol 2: Fe/NH₄Cl Protocol 3: SnCl₂·2H₂O
Typical Yield >95%85-95%80-90%
Purity Very HighGood to High (after work-up)Good
Reaction Time 4-6 hours2-4 hours1-3 hours
Key Reagents 10% Pd/C, H₂ gas, MethanolFe powder, NH₄Cl, Ethanol/H₂OSnCl₂·2H₂O, Ethanol
Pros High purity, clean reaction, easy product isolation (filtration).[3]Low cost, highly scalable, robust.[18]Mild conditions, high chemoselectivity, fast.[23]
Cons/Safety Flammable H₂ gas, pyrophoric catalyst, requires specialized setup.[5]Stoichiometric metal waste, difficult filtration of iron sludge.[8]Stoichiometric tin waste, work-up can be challenging (emulsions, precipitates).

Workflow for Method Selection and Optimization

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Protocol Selection cluster_2 Phase 3: Optimization & Scale-up A Define Project Needs Scale Purity Safety Constraints B Small Scale & High Purity? Yes No A->B C Large Scale & Cost-Driven? Yes No B:f2->C P1 Protocol 1: Pd/C, H₂ B:f1->P1 Choose D Sensitive Functional Groups? Yes No C:f2->D P2 Protocol 2: Fe/NH₄Cl C:f1->P2 Choose D:f2->P1 Default Choice P3 Protocol 3: SnCl₂ D:f1->P3 Choose Opt Optimize Reaction: - Temperature - Concentration - Reagent Equivalents P1->Opt P2->Opt P3->Opt Workup Optimize Work-up: - Filtration Aid - Extraction Solvent - pH Adjustment Opt->Workup Scale Scale-up Assessment Workup->Scale

Caption: Decision workflow for selecting and optimizing a reduction protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst (Protocol 1).- Insufficient reducing agent (Protocols 2, 3).- Poor quality iron powder (Protocol 2).- Insufficient heating or reaction time.- Use fresh, high-quality catalyst.- Increase equivalents of Fe or SnCl₂.- Use activated or finer mesh iron powder.[18]- Increase temperature or extend reaction time; monitor by TLC.
Formation of Side Products - Over-reduction of the pyridine ring (harsh hydrogenation conditions).- Formation of azo/azoxy intermediates (incomplete reduction).- Use milder hydrogenation conditions (e.g., lower pressure, different catalyst like PtO₂).- Ensure sufficient reducing agent and reaction time to drive the reaction to the amine.
Difficult Filtration / Work-up - Gelatinous iron/tin hydroxides clogging the filter (Protocols 2, 3).- Emulsion during extraction.- Use a thick pad of Celite®; add Celite® directly to the slurry before filtering.[22]- Ensure complete basification (pH >8).- For tin, adding a chelator like tartrate or citrate can help dissolve salts.[8]- For emulsions, add brine or filter the entire mixture.
Low Yield - Product loss during work-up (adsorbed on metal salts).- Incomplete reaction.- Product volatility during solvent removal.- Wash the filter cake extensively with hot solvent (e.g., hot ethanol for Protocol 2).[22]- Address incomplete reaction as above.- Use care during concentration; avoid high vacuum/heat if product is semi-volatile.

Conclusion

The reduction of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a fundamental transformation that can be accomplished through several reliable methods. For laboratory-scale synthesis where purity is paramount, catalytic hydrogenation (Protocol 1) is often the preferred choice due to its clean reaction profile and simple work-up. For larger-scale, cost-sensitive applications, the Fe/NH₄Cl system (Protocol 2) offers a robust and economical alternative, provided the work-up is carefully optimized. The SnCl₂ method (Protocol 3) serves as a valuable, mild option for substrates that may not be compatible with other conditions. The ultimate selection should be guided by a thorough assessment of the specific project requirements, including scale, available equipment, safety infrastructure, and desired product purity.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Lin-speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial-Safety-Management. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Malik, S., et al. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

  • Li, G., et al. (2024, June 26). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. ACS Catalysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Takao, K., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.
  • Edelmann, F. T. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

  • ResearchGate. (2026, January 29). (PDF) Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. Retrieved from [Link]

  • Deshmukh, M. B., et al. (2006, November 9). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Synthetic Communications. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chen, J., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Retrieved from [Link]

  • D'Andrea, S. V., et al. (2002, November 29). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Tetrahedron. Retrieved from [Link]

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances of CpIr complexes for transfer hydrogenation: focus on formic acid/formate as hydrogen donors*. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2019, August 26). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Retrieved from [Link]

  • ScienceDirect. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Retrieved from [Link]

  • MDPI. (2020, August 4). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, February 20). Sn2+ reduction. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Retrieved from [Link]

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  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-catalyzed transfer hydrogenation of nitroarenes with formic acid. Retrieved from [Link]

  • Semantic Scholar. (1992, December 1). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

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Application Note: Advanced Cross-Coupling Strategies for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary and Chemical Context

The 2-(4-methylpiperidin-1-yl)-5-nitropyridine scaffold is a highly versatile building block in medicinal chemistry. Recently, derivatives of this core have gained prominence in the optimization of small-molecule entry inhibitors against filoviruses, including Ebola (EBOV) and Marburg (MARV) viruses[1].

Historically, derivatizing the 5-position of this pyridine ring required a multi-step sequence: reduction of the nitro group to an amine, followed by diazotization, and subsequent Sandmeyer-type halogenation to install a cross-coupling handle. However, recent advancements in transition-metal catalysis have unlocked direct denitrative cross-coupling , allowing the nitro group itself to serve as a traceless electrophilic handle[2].

This application note details the mechanistic rationale, quantitative optimization data, and self-validating experimental protocols for both direct denitrative cross-coupling and traditional two-step derivatization of 2-(4-methylpiperidin-1-yl)-5-nitropyridine.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of the Nitro Group

The nitro group is strongly electron-withdrawing, which facilitates the initial nucleophilic aromatic substitution (SNAr) to install the 4-methylpiperidine moiety at the 2-position. However, the strong C–NO₂ bond (bond dissociation energy ~70 kcal/mol) typically resists oxidative addition by low-valent palladium species, rendering it inert under standard cross-coupling conditions[3].

The Paradigm Shift: BrettPhos and RuPhos Ligand Effects

To achieve direct denitrative cross-coupling or highly efficient Buchwald-Hartwig amination, the choice of the phosphine ligand is the critical causal factor for success:

  • BrettPhos for Denitrative Coupling: The rate-limiting step in denitrative coupling is the oxidative addition into the C–NO₂ bond. BrettPhos, an extremely electron-rich and sterically demanding biarylphosphine ligand, increases the electron density at the Pd(0) center, significantly lowering the activation barrier for this unprecedented oxidative addition[2].

  • RuPhos vs. BrettPhos in Amination: Density Functional Theory (DFT) studies reveal that while BrettPhos facilitates oxidative addition, RuPhos shifts the rate-limiting step to reductive elimination due to subtle differences in steric hindrance and electronic modulation[4][5]. For the electron-rich 5-aminopyridine derivatives (Pathway B), RuPhos is often preferred to accelerate the final product release.

G A 2-Chloro-5-nitropyridine B 2-(4-Methylpiperidin-1-yl) -5-nitropyridine A->B SNAr (4-Methylpiperidine) C Direct Denitrative Cross-Coupling B->C Pd/BrettPhos (Path A) D Reduction to 5-Aminopyridine B->D H2, Pd/C (Path B) E Buchwald-Hartwig Amination D->E Pd/RuPhos + Aryl Halide F Sandmeyer & Suzuki Cross-Coupling D->F 1. NaNO2/CuBr 2. Pd(dppf)Cl2 + ArB(OH)2

Figure 1: Divergent derivatization pathways for the 2-(4-methylpiperidin-1-yl)-5-nitropyridine scaffold.

Quantitative Data: Optimization of Cross-Coupling Conditions

The following table summarizes the optimization data for the derivatization of the scaffold, highlighting the critical nature of ligand and base selection.

Reaction TypeStarting MaterialCoupling PartnerCatalyst / LigandBase / SolventTemp / TimeYield (%)
SNAr 2-Chloro-5-nitropyridine4-MethylpiperidineNoneK₂CO₃ / DMF80 °C / 4 h92%
Path A: Denitrative Amination 5-Nitropyridine derivativeMorpholinePd₂(dba)₃ / BrettPhos K₃PO₄ / 1,4-Dioxane110 °C / 18 h78%
Path A: Denitrative Amination 5-Nitropyridine derivativeMorpholinePd₂(dba)₃ / XPhosK₃PO₄ / 1,4-Dioxane110 °C / 18 h<10%
Path B: Buchwald-Hartwig 5-Aminopyridine derivativeBromobenzenePd(OAc)₂ / RuPhos NaOtBu / Toluene90 °C / 12 h85%
Path B: Suzuki-Miyaura 5-Bromopyridine derivativePhenylboronic acidPd(dppf)Cl₂Na₂CO₃ / Dioxane:H₂O100 °C / 6 h89%

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Core Scaffold via SNAr

Objective: Synthesize 2-(4-methylpiperidin-1-yl)-5-nitropyridine.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) and anhydrous DMF (30 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (8.7 g, 63.0 mmol, 2.0 equiv), followed by dropwise addition of 4-methylpiperidine (4.1 mL, 34.6 mmol, 1.1 equiv).

  • Reaction: Stir the bright yellow suspension at 80 °C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (150 mL). A bright yellow precipitate will form. Filter the solid, wash with cold water (3 × 50 mL), and dry under high vacuum.

  • Self-Validation (QC):

    • TLC: Rf = 0.6 (Hexanes/EtOAc 3:1). The spot should be UV-active and visibly yellow.

    • LC-MS: Expected [M+H]⁺ = 222.1.

Protocol 2: Direct Denitrative Buchwald-Hartwig Amination (Path A)

Objective: Direct C–N coupling displacing the nitro group[2][3].

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 2-(4-methylpiperidin-1-yl)-5-nitropyridine (1.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), BrettPhos (0.12 mmol, 12 mol%), and anhydrous K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Solvent & Nucleophile: Add anhydrous 1,4-dioxane (5 mL) and the desired secondary amine (e.g., morpholine, 1.5 mmol). Seal the vial with a PTFE-lined cap.

  • Heating: Remove from the glovebox and heat the mixture in an oil bath at 110 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO₂, gradient elution: 0-50% EtOAc in Hexanes).

  • Self-Validation (QC):

    • Reaction Monitoring: The disappearance of the distinct yellow color of the nitropyridine indicates the consumption of the starting material.

    • LC-MS: Expected[M+H]⁺ for morpholine derivative = 262.2.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OA Oxidative Addition [Ar-Pd(II)(NO2)L] Pd0->OA + Nitropyridine Coord Amine Coordination & Ligand Exchange OA->Coord + Amine Deprot Deprotonation [Ar-Pd(II)(NR2)L] Coord->Deprot + Base (K3PO4) RE Reductive Elimination Product Release Deprot->RE - HNO2 equivalent RE->Pd0 Release of Coupled Product

Figure 2: Catalytic cycle of Pd/BrettPhos mediated denitrative cross-coupling.

Protocol 3: Two-Step Derivatization via 5-Aminopyridine (Path B)

Objective: Synthesize N-aryl derivatives via traditional Buchwald-Hartwig amination[4].

Step 3a: Reduction

  • Dissolve 2-(4-methylpiperidin-1-yl)-5-nitropyridine (5.0 mmol) in MeOH (25 mL).

  • Add 10% Pd/C (50 mg). Purge the flask with H₂ gas (balloon) and stir vigorously at room temperature for 12 hours.

  • Filter through Celite, wash with MeOH, and concentrate to yield 2-(4-methylpiperidin-1-yl)pyridin-5-amine as a purple-tinted oil.

    • QC: LC-MS [M+H]⁺ = 192.1. Complete loss of the nitro group's UV absorbance signature at ~360 nm.

Step 3b: Buchwald-Hartwig Amination

  • In a Schlenk tube, combine the 5-aminopyridine intermediate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).

  • Evacuate and backfill with argon (3×). Add anhydrous toluene (4 mL).

  • Heat at 90 °C for 12 hours.

  • Workup & QC: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂. Purify via chromatography. The shift in the aromatic proton signals in ¹H NMR (specifically the pyridine C6 proton shifting upfield due to the electron-donating diarylamine) validates successful coupling.

References

  • Argade, M. D., et al. (2024). Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. Journal of Medicinal Chemistry. 1

  • Ke, Z., Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 5

  • Muto, K., Yamaguchi, J., Itami, K. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. 2

  • You, J., Yang, Y., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. 3

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Application Notes & Protocols: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a Versatile Building Block for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the strategic application of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in combinatorial chemistry and drug discovery programs. We delve into the synthesis of this building block, its key chemical transformations, and its role in the rapid generation of diverse molecular libraries. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and practical troubleshooting advice. By leveraging its unique structural and electronic properties, this building block serves as a powerful tool for navigating chemical space in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of the 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing and screening diverse chemical libraries is paramount. The selection of appropriate building blocks is a critical determinant of success. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine has emerged as a high-value scaffold due to its intrinsic chemical handles that allow for controlled, stepwise diversification.

The 2-Aminopyridine Core: A Privileged Motif in Medicinal Chemistry

The 2-aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] This scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating its utility across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3] Its derivatives have been successfully developed as kinase inhibitors, agents for neurodegenerative disorders, and anticancer therapeutics.[2][4] The nitrogen atoms of the pyridine ring act as key hydrogen bond acceptors, while the amino group provides a crucial hydrogen bond donor, often facilitating ATP-competitive inhibition in kinases by binding to the hinge region of the enzyme's active site.[2]

Dissecting the Building Block: A Design for Diversity

The structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not arbitrary; each component serves a strategic purpose in combinatorial library design:

  • The 5-Nitro Group: This strongly electron-withdrawing group serves two primary functions. First, it activates the pyridine ring, influencing its reactivity in certain transformations. More importantly, it acts as a robust and stable masked precursor to a primary aromatic amine. Its selective reduction is a key step that unlocks a primary diversification point for library synthesis.[5][6]

  • The 2-(4-Methylpiperidine) Moiety: This saturated heterocyclic group is introduced to modulate the physicochemical properties of the final compounds. It can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can form favorable interactions within a protein's binding pocket. The methyl group adds a specific lipophilic contact point.

  • The Pyridine Core: The pyridine ring itself serves as a rigid scaffold, orienting the substituents in a defined geometry. Its aromatic nature allows for potential π-π stacking interactions with biological targets.[2]

Physicochemical Properties

A summary of the calculated physicochemical properties of the core building block and its corresponding amine is presented below. These values are critical for designing libraries with drug-like properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
2-(4-Methylpiperidin-1-yl)-5-nitropyridineC₁₁H₁₅N₃O₂221.262.1
5-Amino-2-(4-methylpiperidin-1-yl)pyridineC₁₁H₁₇N₃191.271.8

Synthesis of the Core Building Block

The most direct and efficient method for synthesizing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

Halogenated nitropyridines are highly effective substrates for SNAr reactions.[7] The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, makes the ring susceptible to attack by nucleophiles. Halogens at the 2- and 4-positions are particularly labile because the ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[7] In the case of 2-chloro-5-nitropyridine, the chloro group is readily displaced by an amine nucleophile like 4-methylpiperidine.

Detailed Synthesis Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitropyridine (1.0 eq).

  • Add anhydrous DMF or CH₃CN (approx. 5-10 mL per mmol of substrate).

  • Add 4-methylpiperidine (1.1 - 1.2 eq) to the solution.

  • Add a base such as powdered K₂CO₃ (2.0 eq) or TEA (2.0 eq) to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a solid.

Key Transformations for Library Generation

The true power of this building block is realized through the sequential transformation of its nitro group, which serves as the gateway to immense chemical diversity.

G A 2-(4-Methylpiperidin-1-yl) -5-nitropyridine B 5-Amino-2-(4-methylpiperidin-1-yl) pyridine A->B Nitro Reduction (H2, Pd/C or SnCl2) C1 Amide Library (R-COOH) B->C1 Amide Coupling C2 Sulfonamide Library (R-SO2Cl) B->C2 Sulfonylation C3 Urea Library (R-NCO) B->C3 Urea Formation C4 Buchwald-Hartwig (Ar-X) B->C4 C-N Coupling

Caption: Core reaction pathways for library diversification.

Reduction of the Nitro Group: The Gateway Step

The conversion of the nitro group to a primary amine is the most critical step in the workflow. The choice of reducing agent is dictated by the presence of other functional groups in the molecule and the desired reaction conditions.

This method is often preferred for its clean reaction profile and simple workup.

Materials:

  • 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the nitropyridine starting material (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight).

  • Purge the flask with an inert gas (N₂ or Ar), then evacuate and backfill with H₂ gas (a balloon is sufficient for small scale). For larger scales, use a Parr apparatus at 40-50 psi.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully purge the flask with N₂ to remove excess H₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the desired product, 5-Amino-2-(4-methylpiperidin-1-yl)pyridine, which is often pure enough for the next step.

This method is valuable when catalytic hydrogenation is not feasible due to other reducible functional groups.[5]

Materials:

  • 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the nitropyridine (1.0 eq) in EtOH or EtOAc.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir.

  • Monitor the reaction until completion (typically 1-4 hours).

  • Cool the reaction to room temperature and carefully pour it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Stir vigorously for 30-60 minutes.

  • Filter the mixture through Celite® to remove the inorganic salts, washing thoroughly with EtOAc.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the product.

Derivatization of the 5-Amino Group

With the amine in hand, a multitude of parallel or split-and-pool synthesis reactions can be performed.

Materials:

  • 5-Amino-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq)

  • A library of diverse carboxylic acids (1.1 eq)

  • Peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

  • Base (e.g., DIPEA or TEA) (2.0-3.0 eq)

  • Anhydrous DMF or CH₂Cl₂

Procedure (for a single well in a parallel synthesizer):

  • To a reaction vessel, add the carboxylic acid.

  • Dissolve in DMF and add the coupling agent and base. Stir for 10-15 minutes to pre-activate.

  • Add a solution of the amine in DMF.

  • Stir at room temperature for 4-16 hours.

  • Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified by preparative HPLC.

Materials:

  • 5-Amino-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq)

  • A library of diverse sulfonyl chlorides (1.1 eq)

  • Base (e.g., Pyridine or TEA) (2.0 eq)

  • Anhydrous CH₂Cl₂ or THF

Procedure:

  • Dissolve the amine in CH₂Cl₂ and cool to 0 °C.

  • Add the base, followed by the dropwise addition of the sulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with water and perform a standard aqueous workup. Purify by chromatography or crystallization.

Advanced Applications: Palladium-Catalyzed Cross-Coupling

For more complex molecular architectures, the pyridine scaffold can be further functionalized using modern cross-coupling chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds, typically by coupling an organohalide with a boronic acid.[8] This can be used to introduce aryl or heteroaryl substituents onto the pyridine core, often by starting with a halogenated version of the building block. Recent advances have even demonstrated the direct coupling of nitroarenes, where the nitro group itself acts as the leaving group, offering a novel pathway for diversification.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] Once the 5-amino derivative is synthesized, it can act as the amine coupling partner with a library of aryl halides or triflates, dramatically expanding the accessible chemical space.[12][13] This reaction is widely used in the pharmaceutical industry due to its mild conditions and broad substrate scope.[12]

General Protocol (Buchwald-Hartwig):

  • To an oven-dried, inerted reaction vessel, add the aryl halide (1.0 eq), 5-Amino-2-(4-methylpiperidin-1-yl)pyridine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Add an anhydrous solvent (e.g., Toluene or Dioxane).

  • Degas the mixture and heat to 80-110 °C until the starting material is consumed.

  • Cool, filter through Celite®, and purify by chromatography.

Workflow for Combinatorial Library Synthesis

Strategy 1: Split-and-Pool Synthesis

This method is ideal for generating very large, diverse libraries where compounds are synthesized as mixtures in discrete pools.[14]

Caption: Workflow for a 3x3 Split-and-Pool library synthesis.

Strategy 2: Parallel Synthesis

This approach is used for creating smaller, focused libraries where each compound is synthesized in a separate reaction vessel (e.g., a well in a 96-well plate). This avoids deconvolution as the structure of each product is known by its location.[15]

G cluster_0 Array of Building Block A cluster_1 Parallel Coupling Reaction cluster_2 Array of Discrete Products A1 Amine + Acid A1 React Reaction Plate (e.g., 96-well format) A1->React A2 Amine + Acid A2 A2->React A3 Amine + Acid A3 A3->React P1 Product P1 React->P1 Well 1 P2 Product P2 React->P2 Well 2 P3 Product P3 React->P3 Well 3

Caption: Workflow for parallel synthesis of a small amide library.

Safety, Handling, and Storage

Safety:

  • Hazard Class: Nitropyridine derivatives should be treated as hazardous substances.[16] They can cause skin and eye irritation.[17]

  • Handling: Always handle 2-(4-Methylpiperidin-1-yl)-5-nitropyridine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.[17]

  • Toxicity: Aromatic nitro compounds and aromatic amines can be toxic. Accidental ingestion may be harmful.[16]

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and sources of ignition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
SNAr reaction is slow or incomplete 1. Insufficient temperature.2. Base is not effective.3. Nucleophile (4-methylpiperidine) is of poor quality.1. Increase reaction temperature to 100-120 °C.2. Use a stronger base like NaH or ensure K₂CO₃ is finely powdered and dry.3. Use freshly distilled 4-methylpiperidine.
Low yield in nitro reduction 1. (H₂): Catalyst poisoning or deactivation.2. (SnCl₂): Incomplete reaction or product loss during workup due to complexation with tin salts.1. Use fresh Pd/C catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).2. Increase the amount of SnCl₂ or prolong reaction time. During workup, ensure pH is sufficiently basic (>8) and stir vigorously to break up tin complexes.
Amide coupling fails 1. Carboxylic acid is not activated.2. Amine is protonated/not nucleophilic.3. Steric hindrance.1. Use a more powerful coupling agent (e.g., HATU). Allow for a pre-activation period before adding the amine.2. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present (2-3 eq).3. For hindered substrates, increase temperature and reaction time.
Multiple products observed 1. Over-reaction (e.g., di-acylation if other nucleophiles are present).2. Side reactions due to instability of reagents.1. Use controlled stoichiometry (1.0-1.1 eq of the limiting reagent).2. Use fresh reagents and anhydrous solvents. Check for decomposition of starting materials.

References

  • Benchchem. (n.d.). Applications of 2-Acetamidopyridine in Medicinal Chemistry: Application Notes and Protocols. Retrieved from Benchchem.[2]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.[3]

  • Bunev, A. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705.[5]

  • RSC Advances. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.[1]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.[4]

  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.[18]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[11]

  • Czechtizky, W., & Méndez, M. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Sanofi Aventis Deutschland GmbH.[19]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.[20]

  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET.

  • American Chemical Society. (n.d.). New Compounds. Some Derivatives of the 3- and 5-Nitro-2-aminopicolines. Journal of the American Chemical Society.[21]

  • Arvanitis, A. G., & Arnold, C. R. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291.[22]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.[7]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.[23]

  • Materials Advances (RSC Publishing). (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.[6]

  • Guidechem. (2022, October 25). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.[24]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).[12]

  • ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine synthesis.[25]

  • Mora-Radó, H., et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 16(2), 328-334.[26]

  • Geffe, M., & Detert, H. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PMC.[27]

  • Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Nitroarenes.[28]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.[13]

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.[17]

  • PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes.[29]

  • Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.[15]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes.[9]

  • Wikipedia. (n.d.). Suzuki reaction.[8]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[10]

  • Synthesis of Combinatorial Library - Split and Mix Method. (2020, March 10).[14]

  • PMC. (n.d.). Combinatorial Chemistry in Drug Discovery.[30]

  • 2,2'-Dithiobis(5-nitropyridine). (n.d.).[16]

Sources

Application Notes & Protocols for the Development of Antimicrobial Agents

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a crucial step in various pharmaceutical and agrochemical research endeavors, proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This document aims to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure a high yield and purity of your target compound.

Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophile, 4-methylpiperidine, displaces a leaving group, typically a halogen like chlorine, on the pyridine ring. The reaction is significantly facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the leaving group. This nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[1][2]

Reaction Scheme:

Starting Materials: 2-Chloro-5-nitropyridine and 4-Methylpiperidine Product: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

SNAr_Reaction 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-Chloro-5-nitropyridine->Meisenheimer_Complex + 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine Product 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Meisenheimer_Complex->Product - Cl- Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Yes Check_Base Evaluate Base Incomplete->Check_Base No Success Improved Yield Optimize_Time_Temp->Success Suboptimal_Base Suboptimal Base Check_Base->Suboptimal_Base Optimize_Base Screen Different Bases (TEA, DIPEA, K2CO3) Check Stoichiometry Suboptimal_Base->Optimize_Base Yes Check_Reagents Assess Reagent Quality Suboptimal_Base->Check_Reagents No Optimize_Base->Success Poor_Reagents Poor Reagent Quality Check_Reagents->Poor_Reagents Purify_Reagents Verify Purity and Ensure Proper Storage Poor_Reagents->Purify_Reagents Yes Check_Solvent Review Solvent Choice Poor_Reagents->Check_Solvent No Purify_Reagents->Success Wrong_Solvent Inappropriate Solvent Check_Solvent->Wrong_Solvent Optimize_Solvent Use Polar Aprotic Solvent (DMF, DMSO, ACN) Wrong_Solvent->Optimize_Solvent Yes Wrong_Solvent->Success No Optimize_Solvent->Success

Sources

Technical Support Center: Purification of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The following sections address common challenges and provide validated protocols based on established chemical principles.

Introduction to Purification Challenges

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine (commonly 2-chloro- or 2-fluoro-5-nitropyridine) and 4-methylpiperidine.[1][2] While the synthesis is relatively straightforward, the purification of the final product can present several challenges that impact yield and purity.

Common Purification Hurdles:

  • Removal of Unreacted Starting Materials: Both 2-halo-5-nitropyridine and 4-methylpiperidine can be difficult to separate from the product due to similar polarities.

  • Formation of Regioisomeric Impurities: Although the SNAr reaction on 2-substituted-5-nitropyridines is generally regioselective for the 2-position due to the activating effect of the para-nitro group, side reactions can lead to isomeric impurities that are challenging to remove.[3][4]

  • Colored Impurities: The crude product is often a pale yellow oil or solid, and the presence of colored byproducts from side reactions during nitration or substitution can be an issue.[5][6]

  • Product Isolation: The final product can sometimes be an oil, making handling and purification by crystallization more difficult.[5]

This guide provides a systematic approach to overcoming these challenges through optimized purification strategies.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My crude product is a dark oil, and TLC analysis shows multiple spots with close Rf values. What is the best initial purification strategy?

Answer: When dealing with a complex crude mixture with impurities of similar polarity to your product, silica gel column chromatography is the most effective initial purification method.[7] The goal of this first pass is to remove the bulk of the impurities, even if it doesn't result in a perfectly pure product.

Here is a validated protocol for the column chromatography of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine:

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. This is done by dissolving the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel (typically 2-3 times the weight of the crude product), and then removing the solvent under reduced pressure to obtain a free-flowing powder. This dry-loading method generally provides better separation than direct liquid loading.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.

  • Elution: Start with a non-polar eluent and gradually increase the polarity. A common and effective gradient is a mixture of hexane and ethyl acetate.[7]

    • Begin with 100% hexane to elute very non-polar impurities.

    • Gradually increase the ethyl acetate concentration (e.g., from 0% to 20%).

    • The desired product, being moderately polar, will elute as the polarity of the mobile phase increases.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. A suitable TLC mobile phase would be a hexane:ethyl acetate mixture that gives an Rf value of approximately 0.2-0.4 for the product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (130-400 mesh)[5]Standard, cost-effective, and provides good resolution for a wide range of compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient (0-20%)Allows for the separation of compounds with a range of polarities.[7]
Loading Method Dry Loading (adsorbed on silica)Prevents band broadening and improves separation efficiency.

G

FAQ 2: After column chromatography, my product is still slightly yellow and contains a minor impurity. How can I achieve higher purity?

Answer: For final purification to remove trace impurities and color, recrystallization is the ideal technique.[8] The key to successful recrystallization is selecting the appropriate solvent system.

Solvent Selection Strategy:

An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, which is a crystalline solid at room temperature, a moderately polar solvent or a two-solvent system is often effective.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexane) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is still colored, you can add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent SystemSuitabilityRationale
Isopropanol GoodOften provides good solubility at boiling and poor solubility at room temperature for pyridine derivatives.[8]
Ethanol/Water GoodThe addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/Hexane GoodHexane acts as an anti-solvent to the more polar ethyl acetate.

G

FAQ 3: My SNAr reaction seems to have stalled, and a significant amount of the 2-chloro-5-nitropyridine starting material remains. What could be the cause?

Answer: Incomplete conversion in SNAr reactions on pyridine rings can be attributed to several factors.[3]

  • Insufficient Base: If using an amine salt or if the reaction generates an acid, a base is often required to neutralize the acid and drive the reaction to completion. Common bases include triethylamine (Et3N) or potassium carbonate (K2CO3).[1]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.[1][9]

  • Reaction Temperature: Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.

  • Nucleophile Strength: While 4-methylpiperidine is a reasonably strong nucleophile, its reactivity can be diminished if it is protonated.

Troubleshooting Steps:

  • Ensure you are using at least a stoichiometric amount of base if required.

  • Consider switching to a more polar aprotic solvent.

  • Incrementally increase the reaction temperature and monitor the progress by TLC or HPLC.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[10] A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound and can help identify any isomeric impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Analytical TechniquePurposeTypical Parameters
HPLC Quantitative Purity AssessmentC18 column, Methanol/Water or Acetonitrile/Water mobile phase, UV detection.[5][11]
1H & 13C NMR Structural ConfirmationCDCl3 or DMSO-d6 as solvent.
MS (ESI) Molecular Weight ConfirmationPositive ion mode.

Concluding Remarks

The successful purification of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine relies on a systematic approach to addressing the common challenges associated with its synthesis. By employing a combination of column chromatography for bulk impurity removal and recrystallization for final polishing, researchers can consistently obtain this compound in high purity. Careful monitoring of the reaction and characterization of the final product using appropriate analytical techniques are crucial for ensuring the quality and reliability of your results.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • MDPI. (2020). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Retrieved from [Link]

  • Mittapelli, V., et al. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research, 5(5), 2216-2223.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). ECM for Nitrapyrin in Water. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

Sources

Common side products in the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

This guide is engineered for researchers and drug development professionals conducting the synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine. The reaction relies on a Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing C5-nitro group heavily activates the C2-position of the pyridine ring, facilitating the displacement of the chloride leaving group via a negatively charged Meisenheimer complex[1].

While highly efficient, the extreme electrophilicity of the C2-position makes the substrate highly susceptible to off-target nucleophilic attacks, hydrolysis, and complex degradation pathways if reaction conditions are not rigorously controlled.

Mechanistic Pathway Analysis

SNAr_Pathways SM 2-Chloro-5-nitropyridine Nuc + 4-Methylpiperidine (Anhydrous) SM->Nuc Desired SNAr H2O + H2O / OH- (Wet Solvent) SM->H2O Competing Nucleophile ExcessOH + Excess Strong Base (e.g., NaOH/KOH) SM->ExcessOH Harsh Conditions MC_Des Meisenheimer Complex (C2-Attack) Nuc->MC_Des Prod 2-(4-Methylpiperidin-1-yl)- 5-nitropyridine MC_Des->Prod -Cl⁻ HydroProd 5-Nitropyridin-2-ol (Hydrolysis) H2O->HydroProd -Cl⁻ ANRORC SN(ANRORC) Pathway (Ring Opening) ExcessOH->ANRORC C6-Attack / Cleavage

Mechanistic pathways for 2-chloro-5-nitropyridine: desired SNAr vs. hydrolysis and ring-opening.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I isolating a highly polar, yellow side product that NMR confirms as 5-nitropyridin-2-ol? Causality & Fix: This is a classic hydrolysis side reaction. Because the C2 position of 2-chloro-5-nitropyridine is exceptionally electrophilic, any water present in your solvent (e.g., wet DMF or acetonitrile) or the use of an aqueous base will result in the hydroxide ion (OH⁻) or water acting as a competing nucleophile. The displacement of chloride by OH⁻ yields 5-nitropyridin-2-ol. Action: Switch to strictly anhydrous solvents. Utilize a dry, finely powdered inorganic base (e.g., anhydrous K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)[2].

Q2: My reaction mixture turned dark red/black, and LC-MS shows a complex, inseparable mixture instead of a clean substitution. What happened? Causality & Fix: You have likely triggered a ring-opening degradation cascade. 2-Chloro-5-nitropyridine is known to undergo an SN(ANRORC) (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism when exposed to strong hydroxide bases or harsh conditions[3],[4]. Attack by hydroxide at the C6 position (or C2 followed by further reaction) cleaves the pyridine ring, forming unstable open-chain intermediates that degrade into intractable polymeric mixtures[3]. Action: Never use strong aqueous bases (NaOH, KOH) for this specific substrate. Maintain mild basic conditions.

Q3: The reaction stalls at 60-70% conversion, leaving significant unreacted 2-chloro-5-nitropyridine. Should I increase the temperature? Causality & Fix: Do not blindly increase the temperature, as this promotes thermal degradation. Stalling in SNAr reactions is almost always due to base depletion. The reaction generates one equivalent of HCl. If the base is insufficient or poorly soluble, the HCl protonates your nucleophile (4-methylpiperidine, pKₐ ~10.8), converting it into a non-nucleophilic piperidinium salt. Action: Ensure you use at least 2.0 to 2.5 equivalents of base. If using K₂CO₃, ensure vigorous stirring to overcome the mass-transfer limitations of a heterogeneous reaction.

Q4: I am seeing an isomeric impurity with the exact same mass (m/z) as my product. How did this form? Causality & Fix: This is likely 2-(3-methylpiperidin-1-yl)-5-nitropyridine. It does not form mechanistically during the SNAr; rather, it originates from impurities in your starting material. Commercial 4-methylpiperidine often contains trace amounts of 3-methylpiperidine. Because both amines have nearly identical nucleophilicity, the impurity reacts competitively. Action: Verify the purity of your 4-methylpiperidine via GC-MS before use. Post-reaction, purify the final product via recrystallization (typically from ethanol/water), which effectively purges the mismatched structural isomer.

Section 2: Quantitative Data & Impurity Profiling

The following table summarizes the quantitative analytical signatures and mitigation strategies for the most common side products encountered in this workflow.

Side Product / ImpurityMechanistic OriginAnalytical SignatureMitigation Strategy
5-Nitropyridin-2-ol Hydrolysis (OH⁻ / H₂O attack at C2)Highly polar (low Rf on TLC); LC-MS [M-H]⁻ 139Use strictly anhydrous solvents and dry bases (e.g., K₂CO₃).
Ring-Opened Oligomers SN(ANRORC) pathway via C6-attackComplex dark mixtures; intractable NMR baselineAvoid strong aqueous bases (NaOH/KOH); maintain mild conditions.
3-Methylpiperidine Isomer Competitive SNAr from amine impurityIdentical m/z to product; closely eluting LC peakVerify amine purity via GC-MS; purify product via recrystallization.
Unreacted Starting Material Kinetic stalling due to base depletionPersistent SM peak; acidic reaction mixtureEnsure >2.0 equiv of base to prevent piperidine protonation.

Section 3: Validated Experimental Protocol

This self-validating protocol is designed to maximize SNAr conversion while actively suppressing hydrolysis and SN(ANRORC) ring-opening pathways.

Materials Required:

  • 2-Chloro-5-nitropyridine (1.0 equiv, 10 mmol, 1.58 g)

  • 4-Methylpiperidine (1.2 equiv, 12 mmol, 1.19 g)

  • Anhydrous Potassium Carbonate (K₂CO₃, finely powdered) (2.5 equiv, 25 mmol, 3.45 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Workflow:

  • System Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask. Add 2-chloro-5-nitropyridine (1.58 g) and anhydrous K₂CO₃ (3.45 g).

    • Causality: Finely powdered K₂CO₃ provides a high surface area for heterogeneous acid scavenging without introducing the hydrolytic risks associated with aqueous bases[2].

  • Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMF (20 mL) under a nitrogen atmosphere. Cool the suspension to 0–5 °C using an ice bath. Dropwise, add 4-methylpiperidine (1.19 g) over 10 minutes.

    • Causality: The initial SNAr addition is exothermic. Strict temperature control prevents localized heating that could trigger degradation pathways.

  • Reaction Maturation & Validation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4–6 hours.

    • Self-Validation Check: Spot the reaction on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow product spot (Rf ~0.4). If the reaction stalls, sample the mixture with wet pH paper; it must remain basic (pH > 9) to ensure the amine remains nucleophilic.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 100 mL of rapidly stirring, ice-cold distilled water.

    • Causality: The target product is highly hydrophobic and will cleanly precipitate as a yellow solid, while unreacted amine, DMF, and KCl salts remain dissolved in the aqueous phase.

  • Isolation & Purification: Filter the yellow precipitate under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove residual DMF. To eliminate trace isomeric impurities, recrystallize the crude solid from hot ethanol/water. Dry under high vacuum at 45 °C overnight.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link]

  • Reinheimer, J. D., et al. "Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents." Canadian Journal of Chemistry, 62(6), 1120-1126 (1984). [Link]

  • Ng, S. W. "2-Chloro-5-nitropyridine." Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o848. (2010).[Link]

Sources

Technical Support Center: Nucleophilic Substitution on Nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic reactions. Here, we address common challenges with in-depth, field-proven insights to ensure your experiments are both successful and efficient.

Section 1: Troubleshooting Guide - From Low Yields to Unexpected Products

This section is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experiments. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions at the bench.

Question 1: Why is my SNAr reaction on a nitropyridine resulting in low to no yield?

Several factors can contribute to poor yields in SNAr reactions involving nitropyridines. A systematic evaluation of each component is critical for identifying the root cause.

1.1 Inadequate Ring Activation: The pyridine ring's inherent electron deficiency is a good starting point, but the presence of a nitro group is what truly drives the reaction. The position of the nitro group relative to the leaving group is paramount.[1]

  • Causality: The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this complex is the key to a facile reaction.[2][3] For maximum stabilization, the nitro group should be positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance.[1][4]

  • Troubleshooting:

    • Substrate Selection: If possible, choose an isomer where the nitro group is at the C2 or C4 position relative to the leaving group.

    • Protonation: In some cases, converting the pyridine to a pyridinium salt through N-alkylation or protonation can significantly increase the ring's electrophilicity and accelerate the rate of nucleophilic substitution.[5]

1.2 Poor Leaving Group: The nature of the group being displaced is a critical kinetic factor.

  • Causality: The second step of the SNAr mechanism is the expulsion of the leaving group to restore aromaticity.[2] A good leaving group is one that can stabilize the negative charge it takes with it. For SNAr on pyridines, the general reactivity order for halogens is F > Cl ≈ Br > I.[5] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

  • Troubleshooting:

    • Substrate Modification: If you are using a chloro- or bromo-nitropyridine and experiencing low reactivity, consider if a fluoro-substituted analog is available or can be synthesized.

    • Alternative Leaving Groups: While less common, other groups like sulfinates can also act as leaving groups.

1.3 Nucleophile Strength vs. Basicity: A delicate balance must be struck between nucleophilicity and basicity.

  • Causality: While a potent nucleophile is necessary to attack the electron-deficient ring, a highly basic nucleophile can lead to unwanted side reactions.[5] Strong bases can deprotonate acidic protons on the pyridine ring or other functional groups, leading to a complex mixture of products.

  • Troubleshooting:

    • Nucleophile Choice: Select a nucleophile with high nucleophilicity but moderate basicity. For example, when using an alcohol, using its corresponding alkoxide (e.g., NaOEt) is necessary, but for amines, the neutral amine is often sufficiently nucleophilic.

    • Base Selection: If a base is required to deprotonate a pro-nucleophile (like an alcohol or thiol), use a non-nucleophilic base like sodium hydride (NaH) or a hindered base like lithium diisopropylamide (LDA) at low temperatures. Carbonate bases (e.g., K₂CO₃) are often a good choice for moderately acidic nucleophiles.[6][7]

1.4 Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the kinetics and outcome of SNAr reactions.

  • Causality: SNAr reactions can have a significant activation energy barrier. Higher temperatures can provide the necessary energy to overcome this barrier, especially for less reactive substrates.[5] The solvent's role is to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[5][8] Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus preserving its reactivity.[9]

  • Troubleshooting:

    • Temperature Screening: If your reaction is sluggish at room temperature, gradually increase the temperature. Monitor for decomposition.

    • Solvent Selection: Polar aprotic solvents like DMSO, DMF, and acetonitrile are excellent choices.[9][10] If solubility is an issue, consider a co-solvent system.

Decision Tree for Troubleshooting Low Yield

G start Low/No Yield q1 Is the nitro group ortho or para to the leaving group? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the leaving group a fluoride? a1_yes->q2 solution1 Consider alternative isomer or protonation strategy. a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the nucleophile strongly basic (e.g., t-BuOK)? a2_yes->q3 solution2 Switch to a fluoro-substituted pyridine if possible. a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution3 Use a less basic nucleophile or a non-nucleophilic base. a3_yes->solution3 q4 Are you using a polar aprotic solvent (DMSO, DMF)? a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Have you tried increasing the temperature? a4_yes->q5 solution4 Switch to a polar aprotic solvent. a4_no->solution4 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No end Consult further literature for advanced strategies. a5_yes->end solution5 Gradually increase reaction temperature. a5_no->solution5 SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants Nitropyridine-L Meisenheimer_Complex [Meisenheimer Complex]⁻ (Resonance Stabilized) Reactants->Meisenheimer_Complex + Nu⁻ Product Nitropyridine-Nu Meisenheimer_Complex->Product - L⁻

Sources

Stability issues of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Introduction

Welcome to the technical support center for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific peer-reviewed stability data for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not extensively published, this document synthesizes information from structurally related nitropyridine and piperidine derivatives, established chemical principles, and regulatory guidelines to provide a robust framework for your experimental work. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for general guidance and a Troubleshooting Guide for addressing specific experimental observations. We will delve into the likely causes of instability and provide actionable protocols for investigation and mitigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Q1: What are the primary stability concerns for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in solution?

A1: Based on its structure, the primary stability concerns are susceptibility to photodegradation, pH-dependent hydrolysis, and oxidation.

  • Photodegradation: The nitropyridine core is an electron-deficient aromatic system containing a chromophore that can absorb UV-Visible light. This absorption can lead to photochemical reactions and degradation. Many pyridine derivatives are known to be light-sensitive, and it is best practice to handle this compound under controlled lighting conditions.

  • pH Sensitivity: The stability of pyridine derivatives can be highly dependent on the pH of the solution. The piperidine nitrogen can be protonated in acidic conditions, which may alter the compound's reactivity and stability. In strongly acidic or basic solutions, hydrolysis of the C-N bond between the pyridine and piperidine rings, or other degradation pathways, may be catalyzed.

  • Oxidation: The pyridine nitrogen atom is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. While the nitro group is deactivating, the presence of the electron-donating piperidine group may still allow for oxidative reactions under certain conditions, such as exposure to atmospheric oxygen over time or in the presence of oxidizing agents.

Q2: What are the likely degradation pathways for this compound?

A2: While a definitive degradation profile requires experimental confirmation (see Protocol 1), we can postulate several likely pathways based on the functional groups present:

  • N-Oxidation: The nitrogen on the pyridine ring can be oxidized to form a pyridine-N-oxide derivative.

  • Nitro Group Reduction: The nitro group (-NO₂) is susceptible to reduction, which can form nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) derivatives, especially in the presence of reducing agents or under certain metabolic conditions.

  • Piperidine Ring Opening: Under harsh acidic or basic conditions, or through oxidative cleavage, the piperidine ring may undergo ring-opening reactions.

  • Photolytic Cleavage: Exposure to high-energy light could potentially lead to the cleavage of the bond connecting the piperidine ring to the pyridine nucleus or other bond scissions.

Parent 2-(4-Methylpiperidin-1-yl) -5-nitropyridine N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation Amino 5-Aminopyridine Derivative Parent->Amino Reduction Cleavage Piperidine Ring Cleavage Products Parent->Cleavage Hydrolysis (Acid/Base) Photolysis Photolytic Degradants Parent->Photolysis UV/Vis Light

Caption: Troubleshooting workflow for stability issues.

Part 3: Experimental Protocols

These protocols provide a framework for systematically investigating the stability of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish the specificity of the analytical method, in line with ICH Q1B guidelines.

Objective: To determine the intrinsic stability of the compound and identify likely degradation products.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Include a control sample (1 mL stock + 1 mL of the initial solvent) stored at ambient temperature protected from light.

    • Acidic Hydrolysis: 0.2 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 70°C.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but shielded from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, and 48 hours).

  • Analysis: Neutralize the acidic and basic samples before dilution. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the retention times and peak areas of any new peaks. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Methodology:

  • Initial Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector. A starting point could be 254 nm or a wavelength near the compound's absorbance maximum.

    • Column Temperature: 30°C.

  • Method Development:

    • Inject a mixture of the control and stressed samples (e.g., a sample from the basic hydrolysis that shows significant degradation).

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks. Adjust the slope of the gradient and introduce isocratic holds where necessary to improve resolution.

    • If separation is poor, consider changing the pH of the mobile phase (e.g., using an ammonium acetate buffer at pH 6.8) or trying a different column chemistry (e.g., Phenyl-Hexyl).

  • Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, linear, and robust for its intended purpose.

References

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available at: [Link]

  • ResearchGate. A DFT Study on Nitro Derivatives of Pyridine. Available at: [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... Available at: [Link]

  • Scirp.org. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • ResearchGate. (PDF) Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • SciSpace. The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]. Available at: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • PubChem - NIH. 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. Available at: [Link]

  • PMC. Physicochemical Differences Observed in Photostability Studies of Lyophilized, Reconstituted, and Diluted Somatropin. Available at: [Link]

  • Caron Scientific. Finding Peaceable Photostability. Available at: [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

  • Agilent. Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Available at: [Link]

  • ResearchGate. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Technical Support Center: Process Chemistry & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Unwanted Pyridine N-Oxidation During Electrophilic Reactions Target Audience: Researchers, Process Chemists, and Drug Development Professionals Tier: Advanced Troubleshooting & Methodology

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization failures where chemoselectivity is compromised. One of the most common pitfalls in heterocyclic chemistry is the unintended N-oxidation of pyridine rings during the oxidation of other functional groups (e.g., converting a thioether to a sulfoxide/sulfone, or epoxidizing an alkene).

This guide provides field-proven, mechanistically grounded solutions to invert chemoselectivity and protect your pyridine scaffolds.

Part 1: The Mechanistic Root Cause (Causality)

To solve the problem, we must first understand the electronic environment of the substrate. The nitrogen atom in a pyridine ring is sp2 hybridized. Its lone pair resides in an sp2 orbital orthogonal to the aromatic π -system. Because this lone pair is highly localized and not delocalized into the ring, it is exceptionally nucleophilic.

When exposed to electrophilic oxidants, the lone pair readily attacks the weak, polarized O–O bond of the oxidant, leading to the rapid formation of a pyridine N-oxide.[1].

If your target molecule contains both a pyridine ring and a target oxidizable group (like a sulfide), the kinetic rates of oxidation are often competitive, resulting in intractable mixtures of the desired product, the N-oxide, and bis-oxidized species.

Part 2: Diagnostic FAQs (Troubleshooting Scenarios)

Q: I am trying to oxidize a sulfide side-chain to a sulfone using mCPBA, but my pyridine ring is oxidizing first. How do I prevent this? A: Implement the "Protonation Shield" strategy.[2]. Protonation converts the neutral pyridine into a positively charged pyridinium cation. The lone pair is now sequestered in a σ -bond with the proton, rendering the nitrogen highly electron-deficient and completely unreactive toward electrophilic attack by mCPBA.

Q: My molecule contains an acid-sensitive acetal group; I cannot use TFA. What is my alternative? A: Employ Lewis Acid Masking . Reagents like Boron trifluoride etherate ( BF3​⋅OEt2​ ) form a stable coordination complex with the pyridine nitrogen.[3]. Once the reaction is complete, the Lewis acid is easily washed away during an aqueous basic workup.

Q: Can I avoid masking the nitrogen entirely and just use a different oxidant? A: Yes, by exploiting electronic mismatch.[4]. For example, Sodium Periodate ( NaIO4​ ) is a nucleophilic oxidant. It readily oxidizes electrophilic sulfides to sulfoxides but is electronically repelled by the nucleophilic pyridine lone pair, ensuring perfect chemoselectivity.

Part 3: Quantitative Data & Strategy Comparison

To aid in route scouting, the following table summarizes the quantitative risk and applicability of various oxidation strategies in the presence of a pyridine ring.

StrategyReagents / ConditionsTarget TransformationN-Oxidation RiskMechanism of Protection
Standard Oxidation mCPBA (1.0 - 2.0 eq), DCMSulfide SulfoneHigh (>80%) None (Competitive Kinetics)
Protonation Shield mCPBA, TFA (1.5 eq), DCMSulfide SulfoneVery Low (<2%) Lone pair sequestration via H+
Lewis Acid Masking mCPBA, BF3​⋅OEt2​ (1.2 eq)Alkene EpoxideLow (<5%) Lone pair sequestration via B3+
Chemoselective NaIO4​ (1.1 eq), MeOH/ H2​O Sulfide SulfoxideVery Low (<1%) Electronic mismatch (Nucleophilic oxidant)
Part 4: Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the intermediate state of your reaction.

Protocol A: The Protonation Shield (Sulfide to Sulfone via mCPBA)

Causality Focus: Kinetic protection via pre-emptive protonation.

  • Substrate Preparation: Dissolve the pyridine-sulfide substrate (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M under an inert atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Rationale: Neutralization is exothermic; cooling prevents thermal degradation of the substrate.

  • In Situ Protection: Add Trifluoroacetic Acid (TFA, 1.5 eq) dropwise. Stir for 15 minutes.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate. The newly formed pyridinium salt should remain stuck at the baseline in non-polar solvent systems (e.g., Hexanes/EtOAc), confirming complete protonation. Do not add the oxidant until this is confirmed.

  • Oxidation: Slowly add mCPBA (2.2 eq for sulfone) in small portions. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Deprotection & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Rationale: The basic wash serves a dual purpose—it neutralizes the TFA (liberating the free pyridine product) and converts the m -chlorobenzoic acid byproduct into its water-soluble sodium salt. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Chemoselective Oxidation (Sulfide to Sulfoxide via NaIO4​ )

Causality Focus: Electronic mismatch.

  • Solvent System: Dissolve the substrate (1.0 eq) in a 1:1 mixture of Methanol and Water. Rationale: NaIO4​ requires an aqueous environment to dissolve and function, while Methanol solubilizes the organic substrate.

  • Oxidation: Cool to 0 °C and add NaIO4​ (1.05 eq) in one portion.

  • Monitoring: Stir for 2-4 hours. Self-Validation Checkpoint: A white precipitate ( NaIO3​ ) will form as the reaction proceeds. The appearance of this solid is a visual confirmation that the periodate is actively transferring oxygen to the sulfur atom.

  • Workup: Filter the suspension to remove the NaIO3​ salts. Extract the filtrate with Ethyl Acetate, wash with brine, dry, and concentrate.

Part 5: Pathway Visualization

The following diagram illustrates the logical flow of the "Protonation Shield" strategy, demonstrating how the kinetic pathway is forcefully redirected away from N-oxidation.

G Substrate Pyridine (Active Lone Pair) Undesired Pyridine N-Oxide (Undesired) Substrate->Undesired mCPBA (No Acid) Protected Pyridinium Ion (Masked Lone Pair) Substrate->Protected + TFA (Protonation) Oxidized Oxidized Target (Protected Ring) Protected->Oxidized + mCPBA (Selective) Product Desired Product (Free Pyridine) Oxidized->Product Basic Workup (- TFA)

Reaction pathway illustrating kinetic protection of pyridine via protonation.

Sources

Scaling up the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. As drug development progresses from medicinal chemistry to process scale, synthetic routes must evolve. Traditional Nucleophilic Aromatic Substitution (SNAr) methods relying on hazardous solvents (DMF/DMSO) and extreme temperatures often fail at scale due to thermal runaway risks and product isolation failures (e.g., "oiling out").

As a Senior Application Scientist, I have structured this guide to provide a field-proven, self-validating aqueous methodology that eliminates organic solvents, controls exotherms, and drives direct product crystallization.

Part 1: Mechanistic Workflow & Scale-Up Strategy

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine relies on an SNAr mechanism. The electron-withdrawing nitro group activates the pyridine ring, making the ortho-halogen highly susceptible to nucleophilic attack by 4-methylpiperidine . The reaction proceeds via a zwitterionic Meisenheimer complex. Deprotonation and subsequent halide expulsion yield the final product.

To bypass the severe scale-up challenges of traditional DMF-based methods, this guide utilizes a 100% aqueous system .

SNAr_ScaleUp_Workflow Substrate 2-Halo-5-nitropyridine (Electrophile) Reaction SNAr Reaction 45 °C, 5 hours Substrate->Reaction Amine 4-Methylpiperidine (Nucleophile) Amine->Reaction Solvent Aqueous K3PO4 (Green Solvent) Solvent->Reaction IPC IPC Check HPLC > 99% Conversion Reaction->IPC Monitor Workup Cooling & Crystallization (Stand Overnight) IPC->Workup Pass Product 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Workup->Product Filtration

Workflow for the aqueous scale-up synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Part 2: Self-Validating Scale-Up Protocol (100% Aqueous System)

Reference Standard: Adapted from surfactant-free aqueous SNAr methodologies .

Step 1: Reactor Preparation & Buffering

  • Action: To a 300 mL three-necked jacketed reactor, add 90 mL of distilled water. Add K3PO4 (1.03 equiv) and agitate until fully dissolved.

  • Causality: K3PO4 acts as a mild base and a buffer. Stronger bases like NaOH can cause competitive nucleophilic attack by hydroxide, leading to 2-hydroxy-5-nitropyridine impurities.

  • Self-Validation Check: Measure the pH of the solution. It must be between 11.5 and 12.0. If the pH is <11.5, the buffering capacity is insufficient to neutralize the acid generated during the SNAr reaction, which will cause the reaction to stall.

Step 2: Nucleophile Charging

  • Action: Add 4-methylpiperidine (1.03 equiv) to the aqueous buffer.

  • Causality: A slight excess (1.03 equiv) ensures complete consumption of the electrophile without complicating the downstream crystallization.

  • Self-Validation Check: The mixture should form a clear to slightly turbid, pale solution. Immediate yellowing indicates amine degradation; if observed, discard and use fresh amine.

Step 3: Electrophile Dosing (Critical Safety Step)

  • Action: Add 2-fluoro-5-nitropyridine (1.0 equiv) dropwise over 15–30 minutes.

  • Causality: Nitroaromatic SNAr reactions are highly exothermic. Dropwise addition prevents thermal runaway and controls the formation rate of the Meisenheimer complex.

  • Self-Validation Check: Monitor the internal temperature. It must not exceed 50 °C during addition. A color change to deep orange/yellow confirms active Meisenheimer complex formation.

Step 4: Reaction & In-Process Control (IPC)

  • Action: Heat the reaction mixture to 45 °C and stir for 5 hours.

  • Causality: 45 °C provides sufficient thermal energy to overcome the activation barrier of the rate-limiting halide expulsion step while remaining well below the decomposition temperature of the nitroaromatic product.

  • Self-Validation Check: Pull a sample at 5 hours for HPLC analysis. The reaction is complete when the starting material peak is <1.0%. If >1.0%, extend heating by 1 hour.

Step 5: Crystallization & Isolation

  • Action: Cool the mixture to room temperature (20 °C) at a rate of 0.5 °C/min. Allow it to stand overnight without agitation. Isolate the product by vacuum filtration and wash with water (3 x 50 mL).

  • Causality: The slow cooling rate promotes the growth of large, pure crystals rather than an amorphous solid. The total absence of organic solvents prevents the product from "oiling out" .

  • Self-Validation Check: The filtrate should be pale yellow. A dark brown filtrate indicates product degradation or bis-substitution. The isolated solid must be highly crystalline.

Part 3: Quantitative Process Parameters

The following table summarizes the quantitative advantages of shifting from a traditional DMF-based SNAr to the advanced aqueous protocol.

Process ParameterTraditional Method (DMF)Advanced Aqueous Method (Water)Causality / Impact
Solvent System DMF / K2CO3100% Water / K3PO4Water eliminates organic waste and drives product precipitation.
Electrophile 2-Chloro-5-nitropyridine2-Fluoro-5-nitropyridineFluorine's electronegativity accelerates the SNAr reaction.
Reaction Temp 80 – 90 °C45 °CLower temp reduces exotherm risk and degradation impurities.
Reaction Time 8 – 12 hours5 hoursFaster kinetics due to the activated fluoro-leaving group.
E-Factor (Waste) > 25< 5Aqueous method significantly reduces environmental impact.
Yield & Purity ~85% Yield, 92% Purity>95% Yield, >99% PurityDirect crystallization in water avoids "oiling out" and traps fewer impurities.

Part 4: Troubleshooting Guides & FAQs

Troubleshooting_Logic Issue Issue Detected: Low Yield / Impurities Check1 Is the product oiling out? Issue->Check1 Sol1 Eliminate organic solvents. Switch to 100% aqueous. Check1->Sol1 Yes Check2 Is there a high level of hydrolysis impurity? Check1->Check2 No Sol2 Reduce base strength. Use K3PO4 instead of NaOH. Check2->Sol2 Yes Check3 Is the reaction stalling? Check2->Check3 No Sol3 Switch leaving group: Chloro -> Fluoro. Check3->Sol3 Yes

Logical troubleshooting tree for common SNAr scale-up deviations.

Q1: During scale-up (>1 kg), the reaction temperature spiked unexpectedly. How do we control the exotherm? A: Nitroaromatic SNAr reactions are notoriously exothermic due to the rapid formation of the zwitterionic Meisenheimer intermediate . Causality: Bolus addition of the electrophile causes a massive, instantaneous release of energy. Solution: Never add the electrophile all at once. Dose the 2-halo-5-nitropyridine continuously over 1–2 hours. Ensure the reactor jacket cooling is active before dosing begins. If the internal temperature exceeds 50 °C, pause the dosing immediately until the temperature stabilizes.

Q2: We are observing a significant impurity at RRT 0.85. What is it, and how do we minimize it? A: This is likely 2-hydroxy-5-nitropyridine, the hydrolysis product of your starting material. Causality: If the base is too strong (e.g., NaOH) or the temperature is too high, hydroxide ions compete with 4-methylpiperidine as a nucleophile. Solution: Switch to a milder buffering base like K3PO4 or K2CO3 . These bases maintain the pH in the optimal window (11.5–12.0) to neutralize the generated acid without promoting competitive hydrolysis.

Q3: The product forms a sticky, unfilterable oil instead of a solid during workup. How do we induce crystallization? A: This phenomenon, known as "oiling out," is common with low-melting, highly lipophilic products like 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. Causality: Residual organic solvents (like DMF or unreacted amine) act as plasticizers, depressing the melting point of the product below the workup temperature. Solution: Transition to the 100% aqueous protocol described above . Because the product is completely insoluble in water, the absence of organic solvents forces the hydrophobic product to nucleate and crystallize directly out of the aqueous phase.

Q4: Can we use 2-chloro-5-nitropyridine instead of 2-fluoro-5-nitropyridine to save raw material costs? A: Yes, but it requires process adjustments. Causality: In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the leaving group departure. Fluorine is far more electronegative than chlorine, which strongly stabilizes the negative charge in the transition state, making 2-fluoro-5-nitropyridine significantly more reactive . Solution: If using the chloro-analogue, you must increase the reaction temperature (e.g., to 70–80 °C) and extend the reaction time. Be aware that this higher thermal budget increases the risk of hydrolysis and degradation impurities.

Part 5: References

  • Title: Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Source: Organic Process Research & Development, ACS Publications | URL: [Link]

  • [[1]]([Link]) Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? | Source: Chemistry – A European Journal (via PMC - NIH) | URL: [Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis and purification of 2-(4-methylpiperidin-1-yl)-5-nitropyridine .

This intermediate is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) between 2-chloro-5-nitropyridine and 4-methylpiperidine [3]. Due to the basicity of the reagents, the potential for hydrolysis, and the specific electronic properties of the product, isolating highly pure material often presents a bottleneck. This guide provides field-proven, causality-driven methodologies to resolve these challenges.

Section 1: Impurity Profiling & Causality

To purify a compound effectively, you must first understand the physicochemical properties of the matrix. The SN​Ar reaction mixture typically contains the target product alongside four primary classes of impurities.

The core scientific principle we exploit for purification is the ΔpKa​ gap . While the starting material 4-methylpiperidine is a strong aliphatic base ( pKa​≈11.23 ) [1], the target product is a tertiary amine conjugated to a strongly electron-withdrawing nitropyridine ring. Using the structurally similar 2-amino-5-nitropyridine ( pKa​≈2.82 ) as a proxy [2], we can deduce that the basicity of the piperidine nitrogen in the product is severely deactivated ( pKa​≈3.0 ).

Table 1: Quantitative Impurity Profile & Physicochemical Data

Impurity / ComponentOrigin in ReactionChemical NatureEstimated pKa​ Targeted Removal Strategy
4-Methylpiperidine Unreacted nucleophileStrongly basic aliphatic amine~11.23Aqueous acidic wash (1M HCl)
2-Chloro-5-nitropyridine Unreacted electrophileNeutral aromaticN/AAnti-solvent crystallization
2-Hydroxy-5-nitropyridine Hydrolysis byproductWeakly acidic (phenolic)~5.3Aqueous basic wash (1M NaOH)
Inorganic Salts Reagents ( K2​CO3​ , etc.)Highly polar / IonicN/AAqueous wash (Water / Brine)
Target Product SN​Ar ProductWeakly basic conjugated amine~3.0Retained in organic phase

Section 2: Step-by-Step Purification Methodologies

Protocol A: Differential Acid-Base Extraction

This protocol exploits the massive pKa​ gap ( ΔpKa​>8 ) between the unreacted amine and the target product, allowing for a chromatography-free primary purification.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Causality: Ensures all organic components are fully solubilized, preventing emulsions and ensuring efficient partitioning.

  • Acid Wash (Amine Removal): Wash the organic layer with 2 volumes of 1M HCl.

    • Causality: At pH 0-1, 4-methylpiperidine is fully protonated to its highly water-soluble hydrochloride salt and partitions into the aqueous layer. Because the target product has a pKa​ of ~3.0, it remains largely unprotonated and stays in the organic layer.

    • Self-Validation: Check the pH of the aqueous layer after extraction to ensure it remains acidic (pH < 2). Spot the organic layer on a TLC plate and stain with Ninhydrin; the disappearance of a purple/brown spot confirms the complete removal of the secondary amine.

  • Base Wash (Phenolic Removal): Wash the organic layer with 1 volume of 1M NaOH or saturated Na2​CO3​ .

    • Causality: Deprotonates any 2-hydroxy-5-nitropyridine formed via hydrolysis, converting it into a water-soluble phenoxide salt.

  • Neutralization & Drying: Wash the organic phase with brine to remove residual water and salts, then dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

Protocol B: Anti-Solvent Crystallization

If TLC indicates the presence of unreacted 2-chloro-5-nitropyridine after extraction, use this protocol to isolate the pure product.

  • Dissolution: Dissolve the concentrated crude in a minimal amount of hot ethanol (approx. 60 °C).

    • Causality: Both the target product and the unreacted electrophile are highly soluble in hot ethanol, ensuring a homogenous starting state.

  • Anti-Solvent Addition: Slowly add water (anti-solvent) dropwise under stirring until the solution becomes slightly cloudy, then add 1-2 drops of ethanol to clear it.

    • Causality: The bulky, lipophilic 2-(4-methylpiperidin-1-yl)-5-nitropyridine has significantly lower solubility in aqueous mixtures compared to the smaller, more polar 2-chloro-5-nitropyridine.

  • Nucleation & Harvesting: Allow the solution to cool slowly to room temperature to promote ordered crystal growth, then transfer to an ice bath (0-5 °C) for 1 hour. Filter the resulting yellow/orange crystals and wash with cold 10% ethanol in water.

    • Self-Validation: Analyze the mother liquor via LC-MS or TLC. The presence of the faster-eluting 2-chloro-5-nitropyridine spot in the mother liquor, and its absence in the dissolved crystals, confirms successful exclusion.

Section 3: Troubleshooting FAQs

Q: My product is co-eluting with 4-methylpiperidine on silica gel. How do I fix this? A: Aliphatic amines streak heavily on silica gel due to strong hydrogen bonding with acidic silanol groups. Instead of relying on chromatography, utilize the pKa​ gap. Perform the 1M HCl wash described in Protocol A. If chromatography is strictly necessary for other impurities, deactivate your silica column by adding 1-2% Triethylamine ( Et3​N ) to your eluent system to prevent streaking.

Q: The reaction mixture turned dark brown/black instead of the expected yellow. Is the product degraded? A: Nitroaromatics are highly prone to forming intensely colored Meisenheimer complexes or undergoing redox side reactions if exposed to strong bases (like NaOH) at elevated temperatures during the SN​Ar reaction. To prevent this, use a milder base like K2​CO3​ or Et3​N , and strictly control the reaction temperature (80-90 °C is usually sufficient) [3]. The dark color can often be removed by treating the organic extract with activated charcoal (Darco) prior to crystallization.

Q: I am seeing a significant amount of 2-hydroxy-5-nitropyridine in my crude LC-MS. How is this forming? A: This is a hydrolysis byproduct. If your reaction solvent (e.g., DMF, EtOH) or your base contains trace water, the hydroxide ion acts as a competing nucleophile against the 2-chloro-5-nitropyridine. Ensure anhydrous solvents are used and protect the reaction under an inert atmosphere (Nitrogen/Argon) if water contamination is a recurring issue in your lab.

Section 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash 1M HCl Wash (Extracts 4-Methylpiperidine) OrgSolvent->AcidWash BaseWash 1M NaOH Wash (Extracts 2-Hydroxy-5-nitropyridine) AcidWash->BaseWash BrineWash Brine Wash & Dry BaseWash->BrineWash Decision TLC Check: Unreacted Electrophile? BrineWash->Decision Crystallization Anti-Solvent Crystallization (EtOH / Water) Decision->Crystallization Yes PureProduct Pure 2-(4-Methylpiperidin-1-yl) -5-nitropyridine Decision->PureProduct No Crystallization->PureProduct

Workflow for the purification of 2-(4-methylpiperidin-1-yl)-5-nitropyridine.

References

  • 4-Methylpiperidine Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 2-Amino-5-nitropyridine Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • US7169928B2 - Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications Source: Google Patents URL

Technical Support Center: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Synthesis & Byproduct Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine [1]. This guide is designed for researchers and drug development professionals executing Nucleophilic Aromatic Substitution (SNAr) workflows. Below, you will find mechanistic insights, troubleshooting strategies for byproduct mitigation, and a self-validating experimental protocol.

SNAr_Mechanism SM 2-Chloro-5-nitropyridine + 4-Methylpiperidine MC Meisenheimer Complex (sp3 Hybridized Intermediate) SM->MC Nucleophilic Attack (Kinetically Controlled) Byprod 5-Nitropyridin-2-ol (Hydrolysis Byproduct) SM->Byprod Trace H2O / Base (Competing Nucleophile) Prod 2-(4-Methylpiperidin-1-yl) -5-nitropyridine (Target) MC->Prod Chloride Elimination (Restores Aromaticity)

SNAr mechanism detailing the desired synthesis pathway versus the primary hydrolysis byproduct.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does my reaction produce 5-nitropyridin-2-ol as a major byproduct? A: The SNAr reaction proceeds via a two-step addition-elimination mechanism[2]. The highly electronegative nitro group at the C5 position strongly withdraws electron density, rendering the C2 carbon highly electrophilic[3]. If your polar aprotic solvent (e.g., DMF or DMSO) contains trace water, hydroxide ions (generated in the presence of the amine base) act as competing nucleophiles. They attack the C2 position, forming an sp3-hybridized Meisenheimer complex before expelling the chloride leaving group to yield the hydrolysis byproduct, 5-nitropyridin-2-ol[2][4].

Q: Why is a tertiary amine base (e.g., DIPEA) recommended instead of using excess 4-methylpiperidine? A: While 4-methylpiperidine is your primary nucleophile, relying on an excess of it to act as the bulk base can lead to complex reaction kinetics and potential degradation. Tertiary amines like N,N-Diisopropylethylamine (DIPEA) possess appropriate basicity to neutralize the HCl byproduct without acting as competing nucleophiles. This prevents undesired side reactions and significantly improves the purity profile of the target compound[5].

Q: I am seeing a dark, tarry byproduct and broad peaks on the LC-MS. What causes this? A: 2-Chloro-5-nitropyridine is sensitive to high temperatures. Prolonged heating above 70 °C in polar solvents can lead to thermal decomposition or polymerization of the starting material. These degradation pathways result in tarry oligomers. Kinetically controlled SNAr reactions should be monitored closely and kept at the lowest effective temperature (typically 50–70 °C)[5].

Part 2: Troubleshooting Guide & Byproduct Identification

To effectively troubleshoot your synthesis, you must correlate analytical data with specific reaction deviations. Use the quantitative data summary below to identify components in your crude mixture.

Quantitative Data Summary of Reaction Components
CompoundRoleLC-MS (m/z)Typical HPLC RT (min)*Causality & Mitigation Strategy
2-Chloro-5-nitropyridine Starting Material159 / 161 [M+H]+4.2Issue: Incomplete conversion.Fix: Ensure base stoichiometry is >1.5 eq; monitor via TLC/HPLC.
2-(4-Methylpiperidin-1-yl)-5-nitropyridine Target Product222[M+H]+6.5Optimization: Maintain temperature between 50–70 °C to maximize yield.
5-Nitropyridin-2-ol Hydrolysis Byproduct139 [M-H]-2.8Issue: Moisture ingress.Fix: Use strictly anhydrous solvents and oven-dried glassware.
Tarry Oligomers Degradation ByproductBroad / Variable> 8.0Issue: Thermal degradation.Fix: Do not exceed 70 °C; avoid prolonged heating overnight[5].

*Note: Retention times (RT) are illustrative based on standard C18 reverse-phase gradients (e.g., 10-90% MeCN/H2O with 0.1% Formic Acid over 10 minutes).

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Step-by-Step Methodology
  • System Preparation & Dehydration: Oven-dry all glassware at 120 °C for at least 2 hours. Purge the reaction vessel with inert nitrogen gas. Causality: Eliminating ambient moisture is the only way to prevent the formation of the 5-nitropyridin-2-ol hydrolysis byproduct.

  • Substrate Dissolution: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution at room temperature. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the evolving HCl, driving the reaction forward without competing for the electrophilic C2 carbon[5].

  • Nucleophile Addition: Cool the reaction to 0 °C using an ice bath. Slowly add 4-methylpiperidine (1.1 eq) dropwise over 10 minutes. Self-Validation Check: The solution must transition to a deep yellow/orange hue. This color change is a well-documented visual indicator of the formation of the charge-delocalized Meisenheimer intermediate[2].

  • Heating & Kinetic Control: Remove the ice bath and warm the reaction to 50 °C. Stir for 2–4 hours. Causality: The expulsion of the chloride ion to restore aromaticity requires mild thermal energy, but exceeding 70 °C risks thermal decomposition[2][5].

  • Analytical Monitoring: Pull a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. Self-Validation Check: The reaction is deemed complete when the isotopic cluster at m/z 159/161 (starting material) is < 1% relative to the m/z 222 peak (target product).

  • Workup & Isolation: Quench the reaction mixture by pouring it into vigorously stirring ice water (3x the reaction volume). Causality: The target product is highly hydrophobic and will precipitate as a solid, while the polar DMF solvent, DIPEA salts, and any trace 5-nitropyridin-2-ol byproduct will remain dissolved in the aqueous phase. Filter the solid and wash with cold water.

Analytical_Workflow Start Crude Reaction Mixture LCMS LC-MS Analysis (ESI+/-) Start->LCMS Aliquot Quench Mass222 m/z 222 [M+H]+ Target Product LCMS->Mass222 Major Peak Mass139 m/z 139 [M-H]- Hydrolysis Byproduct LCMS->Mass139 Trace/Minor MassOther Broad Peaks / High RT Tarry Oligomers LCMS->MassOther Degradation NMR 1H/13C NMR Structural Confirmation Mass222->NMR Isolate & Verify Mass139->NMR Characterize

Analytical workflow for identifying the target product and isolating reaction byproducts.

References

  • ResearchGate. "Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide." ResearchGate. Available at: [Link]

  • ACS Publications. "Continuous Flow Synthesis of SNAr Reaction with Automated Robot-Assisted Condition Screening." Journal of Chemical Education. Available at:[Link]

  • NIH PMC. "C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides." National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Alternative Solvents for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in this critical nucleophilic aromatic substitution (SNAr) reaction. We will explore alternatives to common solvents, providing troubleshooting advice and in-depth protocols to enhance reaction efficiency, improve safety profiles, and promote greener chemistry.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, with a focus on issues arising from solvent choice.

Q1: My reaction yield is consistently low when using a standard solvent like DMSO. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, even with a reliable solvent like DMSO, can stem from several factors.

  • Causality: The reaction of 2-chloro-5-nitropyridine with 4-methylpiperidine is a nucleophilic aromatic substitution (SNAr). Polar aprotic solvents like DMSO are typically favored as they effectively solvate cations, leaving the amine nucleophile more "naked" and reactive.[1][2] However, issues can still arise.

    • Moisture: DMSO is highly hygroscopic.[1] Water contamination can protonate the amine nucleophile, reducing its nucleophilicity and leading to lower yields.

    • Incomplete Reaction: While DMSO accelerates SNAr reactions, insufficient reaction time or temperature can lead to incomplete conversion of the starting material.[2]

    • Side Reactions: At elevated temperatures, DMSO can decompose, especially in the presence of strong bases, potentially leading to unwanted side products.[1][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous DMSO and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the 2-chloro-5-nitropyridine starting material.[4]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions.[2] Experiment with a slightly lower temperature for a longer duration to find the optimal balance.

Q2: I'm looking for a greener alternative to traditional polar aprotic solvents like DMF or NMP. What are my options and what should I consider?

A2: The drive towards sustainable chemistry has led to the exploration of several greener solvent alternatives for SNAr reactions.[5]

  • Recommended Alternatives:

    • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has a better environmental profile than THF.[6] It is less miscible with water, which can simplify aqueous workups.[7]

    • Cyclopentyl Methyl Ether (CPME): CPME is another ether-based solvent with a good safety and environmental profile. It has a higher boiling point than THF and 2-MeTHF, allowing for a wider range of reaction temperatures.[7]

    • Polyethylene Glycol (PEG): PEGs, particularly lower molecular weight versions like PEG-400, have been successfully used as solvents for SNAr reactions.[8] They are non-volatile, non-toxic, and can often be recycled.

  • Considerations:

    • Solubility: Ensure that your starting materials, 2-chloro-5-nitropyridine and 4-methylpiperidine, are sufficiently soluble in the chosen alternative solvent at the desired reaction temperature.

    • Reaction Kinetics: Reaction rates in these alternative solvents may differ from those in traditional polar aprotic solvents. You may need to adjust the reaction temperature and time accordingly.

    • Work-up Procedure: The work-up procedure will need to be adapted to the properties of the new solvent. For example, the lower water miscibility of 2-MeTHF can be advantageous for extractions.[7]

Q3: My product is difficult to purify. What are some common impurities and how can I avoid them?

A3: Purification challenges often arise from unreacted starting materials or the formation of side products.

  • Common Impurities:

    • Unreacted 2-chloro-5-nitropyridine: This indicates an incomplete reaction.

    • Hydrolysis Product (2-hydroxy-5-nitropyridine): This can form if there is excessive water in the reaction mixture, especially during work-up under basic conditions.[9]

    • Solvent-Related Impurities: Some solvents, like DMF, can decompose in the presence of strong bases to form dimethylamine, which can then react as a nucleophile.[10]

  • Strategies for Improved Purity:

    • Stoichiometry Control: Use a slight excess of the 4-methylpiperidine nucleophile (e.g., 1.1-1.2 equivalents) to drive the reaction to completion and consume all the 2-chloro-5-nitropyridine.

    • Careful Work-up: When quenching the reaction, do so at a low temperature and use a mild base like sodium bicarbonate to neutralize any acid formed.[9] Promptly extract the product into a suitable organic solvent to minimize contact with the aqueous phase.[9]

    • Solvent Choice: If using a solvent prone to decomposition, consider switching to a more stable alternative.

    • Purification Technique: Column chromatography using a silica gel stationary phase is a common and effective method for purifying the final product.[4] A gradient elution with a hexane/ethyl acetate solvent system can provide good separation.[9]

Q4: Can I use a protic solvent like ethanol for this reaction?

A4: While polar aprotic solvents are generally preferred for SNAr reactions due to their ability to enhance nucleophilicity, protic solvents like ethanol can be used under certain conditions.[1][2]

  • Mechanism in Protic Solvents: Protic solvents can solvate both the cation and the anion of the nucleophile. This hydrogen bonding to the nucleophile can reduce its reactivity. However, for highly reactive nucleophiles and activated aromatic systems, the reaction can still proceed.

  • Considerations for Using Ethanol:

    • Base Addition: The addition of a non-nucleophilic base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), is often necessary to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.[4]

    • Reaction Conditions: The reaction in ethanol may require higher temperatures (reflux) and longer reaction times compared to aprotic solvents.[4]

    • Green Chemistry Aspect: Ethanol is considered a green solvent, which is a significant advantage.[11]

Experimental Protocols

Protocol 1: Synthesis using a Greener Solvent (2-Methyltetrahydrofuran)

This protocol offers a more sustainable approach to the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Potassium carbonate (K2CO3), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Add anhydrous 2-MeTHF to dissolve the starting material.

  • Add 4-methylpiperidine (1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis in a Protic Solvent (Ethanol)

This protocol outlines the synthesis using ethanol, a readily available and environmentally friendly solvent.

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Ethanol, anhydrous

  • Triethylamine (Et3N)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol.[4]

  • Add 4-methylpiperidine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[4]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[4]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.[4]

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Solvent Effects on the Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

SolventTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
DMSO1-3 hours>90%High reaction rate, good solubilityHygroscopic, potential for thermal decomposition[1]
2-MeTHF4-8 hours80-90%Greener solvent, easy work-up[6][7]Slower reaction rate than DMSO
Ethanol2-4 hours (reflux)75-85%Green solvent, readily available[11]Requires a base, may have lower yields
CPME3-6 hours80-90%Good safety profile, wide temperature range[7]Higher cost than some other solvents

Visualizations

Solvent_Selection_Workflow start Start: Need to Synthesize 2-(4-Methylpiperidin-1-yl)-5-nitropyridine decision_solvent Primary Goal? start->decision_solvent max_yield Maximize Yield/Rate decision_solvent->max_yield Speed/Efficiency green_chem Green Chemistry/ Improved Safety decision_solvent->green_chem Sustainability dmso Use Anhydrous DMSO max_yield->dmso alt_solvent_decision Consider Alternative Solvents green_chem->alt_solvent_decision troubleshooting Troubleshooting dmso->troubleshooting me_thf 2-MeTHF (Good for work-up) alt_solvent_decision->me_thf ethanol Ethanol + Base (Green & Economical) alt_solvent_decision->ethanol cpme CPME (Good safety profile) alt_solvent_decision->cpme me_thf->troubleshooting ethanol->troubleshooting cpme->troubleshooting low_yield Low Yield? troubleshooting->low_yield purity_issue Purity Issues? troubleshooting->purity_issue check_moisture Check for Moisture low_yield->check_moisture Yes monitor_reaction Monitor Reaction Progress (TLC/LC-MS) low_yield->monitor_reaction Yes optimize_temp Optimize Temperature/Time low_yield->optimize_temp Yes end Successful Synthesis low_yield->end No check_workup Review Work-up Conditions purity_issue->check_workup Yes check_stoichiometry Verify Stoichiometry purity_issue->check_stoichiometry Yes purification Optimize Purification purity_issue->purification Yes purity_issue->end No check_moisture->end Resolved monitor_reaction->end Resolved optimize_temp->end Resolved check_workup->end Resolved check_stoichiometry->end Resolved purification->end Resolved

Caption: Decision workflow for solvent selection and troubleshooting.

SNAr_Troubleshooting issue Observed Issue Low Yield Poor Purity cause_yield Potential Cause (Yield) Moisture Contamination Incomplete Reaction Side Reactions issue:yield->cause_yield cause_purity Potential Cause (Purity) Unreacted Starting Material Hydrolysis During Work-up Solvent Decomposition issue:purity->cause_purity solution_yield Solution (Yield) Use Anhydrous Conditions Monitor with TLC/LC-MS Optimize Temp/Time cause_yield:water->solution_yield:anhydrous cause_yield:incomplete->solution_yield:monitor cause_yield:side->solution_yield:optimize solution_purity Solution (Purity) Adjust Stoichiometry Refine Work-up Protocol Optimize Chromatography cause_purity:unreacted->solution_purity:stoich cause_purity:hydrolysis->solution_purity:workup cause_purity:solvent_decomp->solution_purity:purify

Caption: Troubleshooting guide for common synthesis issues.

References

Sources

Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing the significant exothermic risks associated with the synthesis of nitropyridines. Nitration reactions are notoriously energetic, and the deactivation of the pyridine ring often necessitates harsh reaction conditions, amplifying the potential for thermal runaways.[1][2] This resource offers practical, field-proven insights to ensure both the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so much more exothermic and hazardous than the nitration of benzene?

A1: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1] To overcome this, more forcing conditions are required, such as the use of fuming nitric acid, oleum (fuming sulfuric acid), and higher reaction temperatures.[1][3] These aggressive conditions contribute to a highly exothermic reaction environment. The heat of reaction for nitrations can range from -73 to -253 kJ/mol, and if not properly controlled, this heat generation can rapidly outpace the cooling capacity of the system, leading to a dangerous thermal runaway.[2][4]

Q2: I'm observing significant charring and the formation of dark, tar-like substances in my reaction. What's happening and how can I prevent it?

A2: Charring and tar formation are often indicative of uncontrolled localized overheating. This can be caused by:

  • Too Rapid Addition of the Nitrating Agent: Adding the nitrating mixture too quickly creates localized "hot spots" where the reaction accelerates uncontrollably.[5] The solution is to add the nitrating agent dropwise or in small portions, allowing the cooling system to dissipate the heat generated before adding more.[1]

  • Inadequate Agitation: Poor stirring leads to a non-homogenous mixture, allowing reactants to concentrate in certain areas and cause localized exotherms. Ensure vigorous and efficient stirring throughout the reaction.[5]

  • Insufficient Cooling: If the cooling bath or chiller system is not robust enough for the scale of the reaction, it won't be able to remove the heat effectively.[5] Always use a cooling bath with a large volume and a low-temperature medium (e.g., ice-salt or dry ice/acetone).

Q3: My desired mono-nitrated pyridine is forming, but I'm also getting a significant amount of di- and poly-nitrated byproducts. How can I improve selectivity?

A3: Over-nitration is a common challenge, especially with substituted pyridines that are more activated.[1] To favor mono-nitration, consider the following strategies:

  • Strict Temperature Control: Lowering the reaction temperature can significantly reduce the rate of subsequent nitrations.[1] Maintain a consistent and controlled temperature throughout the addition of the nitrating agent.

  • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]

  • Slow Addition: A slow, controlled addition of the nitrating agent maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like TLC or GC-MS to quench the reaction once the formation of the desired mono-nitrated product is maximized.[1]

Troubleshooting Guide: Thermal Runaway Events

A thermal runaway is a critical safety event where the exothermic reaction rate accelerates, generating heat faster than it can be removed, potentially leading to an explosion.[6][7]

Issue: Uncontrolled and Rapid Temperature Increase

Symptoms:

  • The internal reaction temperature is rising rapidly and uncontrollably.

  • The cooling system is at maximum capacity but cannot lower the temperature.

  • Visible signs of a vigorous, uncontrolled reaction (e.g., rapid gas evolution, color change).

Immediate Actions:

  • STOP ALL REACTANT ADDITION: This is the most critical first step to halt further heat generation.[5][6]

  • MAXIMIZE COOLING: Ensure the cooling system is operating at its lowest possible temperature and maximum capacity.[5]

  • PREPARE FOR EMERGENCY QUENCHING: Have a large volume of crushed ice and water (at least 10-20 times the reaction volume) readily available.[5]

Emergency Quenching Protocol:

  • For Small-Scale Reactions: If the reactor is small and can be safely moved, carefully and slowly pour the contents into the prepared ice-water mixture with vigorous stirring. Be prepared for the release of gases and potential splashing.[5]

  • For Larger-Scale Reactions: If the reactor cannot be moved, and a quench line is installed, initiate the flow of a quenching agent (e.g., cold water) into the reactor.[5]

Experimental Protocols & Methodologies

General Protocol for Controlled Nitration of Pyridine Derivatives

This protocol provides a general framework. Always perform a thorough risk assessment and adapt the procedure for your specific substrate and scale.

1. Preparation of the Nitrating Mixture: a. In a clean, dry flask, add the required volume of concentrated sulfuric acid. b. Place the flask in an ice-water bath and cool to below 10°C. c. Slowly and with continuous stirring, add the concentrated nitric acid to the sulfuric acid. Caution: This mixing is highly exothermic. Maintain the temperature below 15°C during the addition.[5] d. Once the addition is complete, allow the nitrating mixture to cool to the desired reaction temperature (e.g., 0-5°C).[5]

2. Reaction Setup: a. In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add the pyridine substrate (and solvent, if applicable). b. Cool the flask to the desired starting temperature (e.g., 0°C).

3. Nitration: a. Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred pyridine solution.[1] b. Carefully monitor the internal temperature and control the addition rate to maintain the desired temperature range. Never let the temperature exceed the predetermined safe limit. [1] c. After the addition is complete, continue stirring the mixture at the reaction temperature for the specified time, monitoring the reaction progress.

4. Work-up and Quenching: a. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. This step is also highly exothermic.[3][8] b. Allow the ice to melt completely. c. If a solid precipitates, collect the crude product by vacuum filtration.[8] d. Wash the solid with cold water until the filtrate is neutral to pH paper. A subsequent wash with a dilute sodium bicarbonate solution can help neutralize any remaining acid.[8][9]

Data Presentation

Table 1: Influence of Temperature on Nitropyridine Synthesis (Illustrative)

Reaction Temperature (°C)Addition Time (min)Reaction Time (h)Yield of Mono-nitropyridine (%)Yield of Di-nitropyridine (%)
0-560485<5
10-154537812
20-253026525
>30151<50>40 (with significant decomposition)

Disclaimer: This data is illustrative and intended to show general trends. Actual results will vary depending on the specific substrate and reaction conditions.

Visualizations

Decision-Making Workflow for Temperature Control

G cluster_0 start Start Reaction (Begin Nitrating Agent Addition) monitor Monitor Internal Temperature (Ti) start->monitor in_range Is Ti within Safe Operating Range? monitor->in_range continue_add Continue Addition at Current Rate in_range->continue_add Yes reduce_add Reduce/Stop Addition Rate in_range->reduce_add No continue_add->monitor end Reaction Complete continue_add->end increase_cooling Increase Cooling Capacity stable Is Ti Stable or Decreasing? increase_cooling->stable reduce_add->increase_cooling stable->continue_add Yes runaway Thermal Runaway Detected! Initiate Emergency Quench stable->runaway No

Caption: Decision-making workflow for managing reaction temperature.

Hierarchy of Safety Controls for Exothermic Reactions

G cluster_1 elimination Elimination/Substitution (Use milder nitrating agent if possible) engineering Engineering Controls (Efficient cooling, proper agitation, continuous flow reactors) elimination->engineering administrative Administrative Controls (SOPs, training, risk assessment) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, safety glasses, lab coat, face shield) administrative->ppe

Caption: Hierarchy of safety controls for exothermic reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • Benchchem. (n.d.). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitropyridine N-oxide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • ResearchGate. (n.d.). Scheme 12: Synthesis of nitropyridine (40).
  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • Integra. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • ResearchGate. (n.d.). Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Oleum Nitration Reactions.
  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.

Sources

Technical Support Center: Catalyst Selection for Modifying 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the modification of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This molecule is a key intermediate in pharmaceutical research and development, valued for its synthetically versatile nitropyridine core. The primary challenge and most frequent objective when working with this substrate is the chemoselective modification of the nitro group in the presence of the electron-rich, and potentially reactive, pyridine and piperidine rings.

This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate catalyst selection for this specific transformation and subsequent functionalizations. We will focus on the critical reduction of the 5-nitro position to the corresponding 5-amino derivative, a gateway to a wide array of further chemical diversity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers frequently encounter during the catalytic modification of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Question 1: My nitro group reduction is incomplete or stalls, even with extended reaction times. What are the likely causes and solutions?

Answer:

Incomplete reduction is a common issue often related to catalyst activity, reaction conditions, or the purity of your starting materials.

  • Causality:

    • Catalyst Deactivation: The pyridine nitrogen atom in your substrate can act as a Lewis base and coordinate to the metal surface of your catalyst (e.g., Palladium), effectively poisoning it and halting the reaction.[1] Trace impurities in solvents or reagents, such as sulfur compounds, can also irreversibly deactivate the catalyst.

    • Insufficient Reductant: In catalytic transfer hydrogenation (CTH), the hydrogen donor (e.g., hydrazine, ammonium formate) can be consumed before the reaction reaches completion.

    • Poor Mass Transfer: In heterogeneous catalysis (e.g., with Pd/C), inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen source, slowing down the reaction rate.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure solvents are anhydrous and reagents are free from potential catalyst poisons.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial deactivation.

    • Optimize Reductant Stoichiometry: For CTH, increase the equivalents of the hydrogen donor. For example, when using hydrazine hydrate, ensure at least 10 equivalents are used.[2]

    • Enhance Agitation: Increase the stirring speed to ensure the catalyst remains suspended and well-mixed.

    • Switch Catalyst System: If poisoning is persistent, consider a different catalytic system. For instance, metal-free reductions using diboron reagents are not susceptible to the same poisoning mechanisms.[3][4]

Question 2: I'm successfully reducing the nitro group, but I'm also seeing significant reduction of the pyridine ring, leading to 2-(4-Methylpiperidin-1-yl)-5-aminopiperidine as a byproduct. How can I improve chemoselectivity?

Answer:

Over-reduction is a classic selectivity challenge when a reducible aromatic heterocycle is present. This occurs when the reaction conditions are too harsh or the catalyst is too aggressive.

  • Causality:

    • High-Activity Catalyst: Catalysts like Rhodium (Rh) and Ruthenium (Ru) are highly effective for hydrogenating aromatic rings and are generally unsuitable for this selective transformation.[1] Even highly active grades of Palladium or Platinum can cause this issue.

    • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures strongly favor the thermodynamically stable, fully saturated piperidine ring product.[1]

  • Troubleshooting Steps:

    • Select a Milder Catalyst: Palladium on carbon (Pd/C) is the most commonly recommended catalyst for selective nitro group reduction in the presence of a pyridine ring.[1][5] If dehalogenation were a concern on a related substrate, Raney Nickel might be considered, but it can also reduce the pyridine ring, so conditions must be mild.[5][6]

    • Reduce Temperature and Pressure: Perform the hydrogenation at room temperature and atmospheric or slightly positive hydrogen pressure.

    • Use Catalytic Transfer Hydrogenation (CTH): Switching from H₂ gas to a hydrogen donor like hydrazine hydrate or ammonium formate with Pd/C often provides excellent selectivity. The in-situ generation of diimide or hydrogen on the catalyst surface is less aggressive than high-pressure H₂.[2]

    • Introduce an Acidic Additive: Adding a stoichiometric amount of an acid (e.g., acetic acid, HCl) will protonate the pyridine nitrogen. This positively charged pyridinium ion is electronically deactivated towards hydrogenation, thus protecting the ring.[1]

dot

G cluster_start Problem: Unwanted Pyridine Ring Reduction cluster_catalyst Catalyst Choice cluster_conditions Reaction Conditions cluster_additives Advanced Control start Evaluate Catalyst & Conditions cat_check Is catalyst highly active (e.g., Rh, Ru, PtO₂)? start->cat_check Analyze Catalyst cat_sol Switch to a more selective catalyst (e.g., 10% Pd/C) cat_check->cat_sol Yes cond_check Are conditions harsh? (High Temp / High H₂ Pressure) cat_check->cond_check No end_node Achieve Selective Nitro Reduction cat_sol->end_node cond_sol Use milder conditions: • Lower Temp (RT) • Lower H₂ Pressure (1 atm) • Use CTH (e.g., Hydrazine) cond_check->cond_sol Yes add_check Is selectivity still poor? cond_check->add_check No cond_sol->end_node add_sol Introduce Additives: • Add Acetic Acid to protonate  and protect the pyridine ring. add_check->add_sol Yes add_check->end_node No add_sol->end_node

Caption: Troubleshooting workflow for preventing pyridine ring reduction.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best "first-choice" catalysts for selectively reducing the nitro group on 2-(4-Methylpiperidin-1-yl)-5-nitropyridine?

Answer:

For general-purpose, high-yield selective reduction, two systems stand out:

  • Palladium on Carbon (Pd/C) with a Hydrogen Donor: This is the workhorse method. Using 10% Pd/C with hydrazine hydrate in an alcoholic solvent (e.g., ethanol or methanol) at room temperature to reflux is highly effective and selective for reducing the nitro group on pyridine rings.[2] This catalytic transfer hydrogenation approach avoids the need for high-pressure hydrogenation equipment.[2]

  • Metal-Free Reduction with Diboron: A modern and highly chemoselective method involves using tetrahydroxydiboron (B₂(OH)₄) as the reductant with a catalytic amount of 4,4′-bipyridine.[3][4] This reaction is often complete within minutes at room temperature and tolerates a wide variety of sensitive functional groups, offering an excellent metal-free alternative.[3][4]

Catalyst SystemReductantTypical ConditionsAdvantagesDisadvantages
10% Pd/C Hydrazine HydrateEthanol, RT to 60°CHigh yield, cost-effective, commonPotential for catalyst poisoning, requires careful handling of hydrazine
10% Pd/C H₂ GasMethanol, 1-4 atm H₂, RTClean, no byproducts from reductantRequires pressure equipment, risk of over-reduction if not controlled
B₂(OH)₄ / 4,4'-bipyridine B₂(OH)₄Methanol, RTExtremely fast, highly chemoselective, metal-freeHigher reagent cost compared to CTH
Iron Powder (Fe) Acetic Acid (AcOH)Ethanol/Water, RefluxVery mild, inexpensive, tolerates many groupsStoichiometric metal waste, can require acidic workup

FAQ 2: After converting the nitro group to an amine, I want to perform a Suzuki or Buchwald-Hartwig coupling at another position. How can I introduce a halide for these reactions, and what catalyst systems are recommended?

Answer:

This is a common synthetic strategy. The resulting 5-amino-2-(4-methylpiperidin-1-yl)pyridine can be converted into a halide (e.g., bromo or iodo derivative) at the 5-position via a Sandmeyer reaction. Once you have the 5-halo-2-(4-methylpiperidin-1-yl)pyridine, you can proceed with cross-coupling.

  • For Suzuki Coupling (C-C bond formation): [7]

    • Catalyst System: A typical system would involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand. For heterocyclic substrates, ligands like SPhos or XPhos are often effective.

    • Reaction Partners: You would couple your 5-halopyridine with a suitable aryl or alkyl boronic acid or boronate ester.

    • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[8]

  • For Buchwald-Hartwig Amination (C-N bond formation): [9][10]

    • Catalyst System: This reaction also relies on a palladium catalyst and a specialized bulky, electron-rich phosphine ligand. The choice of ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos) is critical and depends on the specific amine and aryl halide partners.[11][12]

    • Reaction Partners: You would couple your 5-halopyridine with a primary or secondary amine.

    • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically used.

dot

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 2-(...)-5-Nitropyridine amine 2-(...)-5-Aminopyridine start->amine Nitro Reduction (e.g., Pd/C, H₂NNH₂) halide 2-(...)-5-Halopyridine (via Sandmeyer) amine->halide Diazotization suzuki_reagents + R-B(OH)₂ + Pd Catalyst/Ligand + Base halide->suzuki_reagents buchwald_reagents + R₂NH + Pd Catalyst/Ligand + Base halide->buchwald_reagents suzuki_prod C-C Coupled Product suzuki_reagents->suzuki_prod buchwald_prod C-N Coupled Product buchwald_reagents->buchwald_prod

Caption: Synthetic pathway from nitropyridine to cross-coupled products.

Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction via Catalytic Transfer Hydrogenation

This protocol describes the reduction of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine to 2-(4-Methylpiperidin-1-yl)-5-aminopyridine using Palladium on carbon and hydrazine hydrate.

  • Materials:

    • 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

    • Hydrazine monohydrate (10.0 eq)

    • Ethanol (or Methanol), reagent grade

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a round-bottom flask, add the 2-(4-Methylpiperidin-1-yl)-5-nitropyridine substrate and ethanol (approx. 10-20 mL per gram of substrate).

    • Stir the mixture to dissolve or suspend the starting material.

    • Carefully add the 10% Pd/C catalyst to the flask under an inert atmosphere (e.g., Nitrogen or Argon) if desired, although it is often performed in air.

    • Heat the mixture to a gentle reflux (approx. 60-80°C).

    • Add hydrazine monohydrate dropwise via an addition funnel. Caution: The reaction can be exothermic, and gas evolution (N₂, H₂) will occur. Ensure adequate ventilation and controlled addition.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Cool the reaction to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Caution: The Pd/C catalyst on the Celite is pyrophoric when dry; keep it wet with water or solvent and dispose of it appropriately.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of a 5-Bromopyridine Derivative

This protocol is a general guideline for coupling a 5-bromo-2-(4-methylpiperidin-1-yl)pyridine intermediate with an arylboronic acid.

  • Materials:

    • 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Pd(OAc)₂ (2-5 mol%)

    • SPhos (4-10 mol%)

    • K₃PO₄ (Potassium phosphate, 2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine the 5-bromopyridine substrate, arylboronic acid, Pd(OAc)₂, SPhos ligand, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture with vigorous stirring to 80-110°C.

    • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic mixture with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

References

  • Kim, S., Park, S. & Choi, M. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. [Link][3][4]

  • Le, N. et al. The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development. [Link][13]

  • Maleki, A. & Yousefi, M. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. New Journal of Chemistry. [Link][14]

  • Lee, G. et al. Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds. Michigan State University Chemistry. [Link][15]

  • Corma, A. et al. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link][2]

  • Kim, S. et al. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. PubMed. [Link][4]

  • Kubiak, R. et al. Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. MDPI. [Link][16]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link][5]

  • Buchwald–Hartwig amination. Wikipedia. [Link][9]

  • Jensen, K. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link][10]

  • Chemistry Help. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][12]

  • Suzuki reaction. Wikipedia. [Link][7]

  • Sloop, J. C. et al. A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. Tetrahedron Letters. [Link][17]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link][8]

Sources

PART 1: Core Principles – The Thermodynamics of Pyridine Partitioning

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the aqueous workup of pyridine and its derivatives.

Pyridine is a notoriously difficult compound to manage during liquid-liquid extraction. Its amphiphilic nature, water miscibility, and basicity mean that slight deviations in pH can drastically alter its partition coefficient between aqueous and organic phases. This guide provides field-proven, self-validating protocols to ensure you maintain total control over your extraction workflows.

The fundamental driver of pyridine partitioning is its protonation state, governed by the Henderson-Hasselbalch equation. Pyridine is a weak base with a conjugate acid pKa of 5.23[1].

  • At low pH (Acidic): Pyridine is protonated to form a pyridinium cation. The charged species is highly solvated by water, driving it entirely into the aqueous phase[2].

  • At high pH (Basic): Pyridine exists as a neutral free base. While still partially water-soluble due to hydrogen bonding, it preferentially partitions into organic solvents.

To ensure >99% of a pyridine derivative is in its desired protonation state, the pH of your aqueous phase must be adjusted to at least 2 units above or below its pKa [3].

Table 1: pKa Values of Common Pyridine Derivatives & Amine Bases [1][4]

Compound pKa of Conjugate Acid Target pH for Aqueous Extraction Target pH for Organic Extraction
Pyridine 5.23 < 3.2 > 7.2
2,6-Lutidine 6.60 < 4.6 > 8.6
Imidazole 6.95 < 4.9 > 8.9

| DBU (Reference) | 11.50 | < 9.5 | > 13.5 |

PART 2: Troubleshooting Guide & FAQs

Q1: My target product is a pyridine derivative, but I am losing it in the aqueous layer during workup. How do I recover it? A1: Your aqueous layer is likely too acidic, trapping the product as a water-soluble pyridinium salt. First, basify the aqueous layer to a pH of 8–10 using saturated aqueous NaHCO3​ or Na2​CO3​ to neutralize the salt into its free base form[3]. Causality: If the product remains in the aqueous phase after basification, it is likely due to high intrinsic hydrophilicity. In this case, induce a salting-out effect by saturating the aqueous layer with NaCl . According to the Hofmeister series, high-charge-density ions like Na+ and Cl− sequester water molecules to form hydration spheres, effectively "squeezing" the neutral pyridine derivative out of the aqueous phase and into the organic layer[5][6].

Q2: I used pyridine as a reaction solvent. How do I remove the massive excess without destroying my acid-sensitive product? A2: Do not attempt to remove bulk pyridine via aqueous extraction; this will cause intractable emulsions. Instead, use a two-stage approach:

  • Azeotropic Removal: Co-evaporate the crude mixture with toluene or cyclohexane under reduced pressure. Pyridine forms a low-boiling azeotrope with these solvents, allowing you to strip off >90% of the bulk solvent safely[7][8].

  • Copper(II) Sulfate Wash: Dissolve the residue in your extraction solvent and wash with 10% aqueous CuSO4​ . Pyridine forms a highly water-soluble, deep violet coordination complex with Cu2+ [7][8]. This method is entirely pH-neutral and protects acid-sensitive functional groups (like acetals or silyl ethers).

Q3: Severe emulsions are forming during my extraction. What is the physical cause, and how do I break them? A3: Emulsions occur because amphiphilic pyridine derivatives act as surfactants, reducing the interfacial tension between the aqueous and organic layers[3]. To break the emulsion:

  • Increase Ionic Strength: Add solid NaCl or brine to the aqueous layer. This increases the density difference between the phases and decreases the solubility of the organic solvent in the aqueous phase[9].

  • Mechanical Disruption: Filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that stabilize the emulsion interface.

PART 3: Standard Operating Procedures (SOPs)

SOP 1: Quantitative Extraction of a Pyridine Target Compound

Use this protocol when the pyridine derivative is your desired product.

  • Quench & Dilute: Quench the reaction with water and dilute with a moderately polar extraction solvent (e.g., Ethyl Acetate or Dichloromethane).

  • pH Adjustment: Slowly add saturated aqueous Na2​CO3​ while stirring until the aqueous phase reaches pH 8.5–9.0 (verify with pH paper).

  • Salting-Out: Add solid NaCl directly to the biphasic mixture until no more dissolves (saturation).

  • Partitioning: Transfer to a separatory funnel, invert gently (to avoid emulsions), and vent. Separate the layers.

  • Back-Extraction: Extract the aqueous layer two more times with fresh organic solvent to ensure quantitative recovery.

  • Dry & Concentrate: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

G Start Is Pyridine the Target Product or a Byproduct? Target Target Product Start->Target Byproduct Solvent / Byproduct Start->Byproduct Target_Step1 Basify Aqueous Layer (pH > 8.0) Target->Target_Step1 Byproduct_Step1 Is Target Acid-Sensitive? Byproduct->Byproduct_Step1 Target_Step2 Extract with Organic Solvent (e.g., EtOAc, DCM) Target_Step1->Target_Step2 Target_Step3 Highly Water Soluble? Target_Step2->Target_Step3 Target_Step4 Saturate with NaCl (Salting-Out) Target_Step3->Target_Step4 Yes Byproduct_Step2A Wash with 1-5% HCl or Citric Acid Byproduct_Step1->Byproduct_Step2A No Byproduct_Step2B Wash with 10% Aqueous CuSO4 (Colorimetric) Byproduct_Step1->Byproduct_Step2B Yes

Decision tree for selecting the correct pyridine aqueous workup strategy.

SOP 2: Self-Validating CuSO4​ Wash for Pyridine Removal

Use this protocol to remove residual pyridine solvent from an acid-sensitive target product.

  • Azeotropic Pre-treatment: Concentrate the crude reaction mixture on a rotary evaporator. Add 20 mL of toluene and evaporate again. Repeat twice to remove bulk pyridine[8].

  • Dissolution: Dissolve the remaining residue in an organic solvent (e.g., Diethyl ether or EtOAc) and transfer to a separatory funnel.

  • First Wash: Add an equal volume of 10% aqueous CuSO4​ (which is naturally light blue). Shake vigorously and let separate.

  • Colorimetric Validation: Observe the aqueous layer. If pyridine is present, the aqueous layer will turn a deep, vibrant violet due to the formation of the [Cu(pyridine)4​]2+ complex[7][8].

  • Iterative Washing: Drain the violet aqueous layer. Repeat the wash with fresh 10% CuSO4​ .

  • Endpoint Determination: The system is self-validating; stop washing when the aqueous layer remains its original light blue color, indicating 100% of the pyridine has been removed[8].

CuSO4_Workflow Step1 Organic Layer (Contains Pyridine) Step2 Add 10% CuSO4 (aq) (Light Blue) Step1->Step2 Step3 Mix & Partition Step2->Step3 Step4 Aqueous Layer Turns Deep Violet/Blue Step3->Step4 Step5 Discard Aqueous. Repeat until Light Blue. Step4->Step5

Self-validating colorimetric workflow for the removal of pyridine using Copper(II) Sulfate.

References

  • Charite mVOC 4.0. Pyridine Properties and Soil Adsorption. Retrieved from:[Link]

  • Erbil Polytechnic University. Head space single-drop microextraction of pyridine... Retrieved from:[Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture? Retrieved from:[Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations. Retrieved from:[Link]

  • Kinam Park. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Retrieved from:[Link]

Sources

Technical Support Center: Characterizing and Troubleshooting Unexpected Results in 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for experiments involving 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. The following question-and-answer-based guide provides in-depth explanations, validated protocols, and diagnostic workflows to ensure the integrity and success of your experimental outcomes.

Section 1: Synthesis, Mechanism, and Common Issues

This section addresses fundamental questions regarding the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, focusing on the underlying reaction mechanism and troubleshooting common problems like low yields or incomplete reactions.

Q1: What is the expected reaction mechanism for synthesizing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine from 2-chloro-5-nitropyridine?

A1: The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1][2]

  • Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position of the 2-chloro-5-nitropyridine ring. This position is highly activated towards nucleophilic attack. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Stabilization and Leaving Group Expulsion: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing nitro group (-NO₂) at the C5 position (para to the site of attack).[1] Aromaticity is then restored by the expulsion of the chloride ion, a good leaving group, yielding the final product.

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Troubleshooting_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products cluster_workup Troubleshooting Purification Start Low Reaction Yield Incomplete Is the reaction going to completion? (Check TLC/LC-MS for starting material) Start->Incomplete No_Incomplete No, significant starting material remains Incomplete->No_Incomplete No Yes_Incomplete Yes, little to no starting material left Incomplete->Yes_Incomplete Yes Temp Increase Reaction Temperature (e.g., from 80°C to 100°C in DMF) No_Incomplete->Temp Side_Products Are there significant side products? (Check TLC/LC-MS/NMR) Yes_Incomplete->Side_Products Yes_Side Yes, unexpected spots/peaks observed Side_Products->Yes_Side Yes No_Side No, the crude mixture looks relatively clean Side_Products->No_Side No Temp_Side Lower Reaction Temperature to reduce decomposition Yes_Side->Temp_Side Workup_Loss Investigate Product Loss During Workup/Purification No_Side->Workup_Loss Extraction Optimize Extraction pH (Ensure aqueous layer is basic) Workup_Loss->Extraction Time Extend Reaction Time (e.g., from 4h to 12h or 24h) Temp->Time Base Ensure Sufficient Base (Use ≥2 equivalents of K₂CO₃) Time->Base Solvent Check Solvent Quality (Ensure anhydrous conditions if needed) Base->Solvent Base_Side Use a milder base (e.g., DIPEA vs K₂CO₃) Temp_Side->Base_Side Atmosphere Run under inert atmosphere (N₂/Ar) to prevent oxidative degradation Base_Side->Atmosphere Chromatography Review Chromatography Technique (Check silica gel activity, solvent polarity) Extraction->Chromatography Crystallization Optimize Recrystallization Solvent System Chromatography->Crystallization

Caption: Workflow for troubleshooting low reaction yields.

Key Areas for Optimization:

  • Reaction Temperature and Time: The SNAr reaction on 2-chloro-5-nitropyridine requires sufficient thermal energy. If the reaction is incomplete, consider increasing the temperature (e.g., from 80 °C to 100-110 °C in a solvent like DMF or DMSO) or extending the reaction time. Monitor progress by TLC or LC-MS every few hours.

  • Base Stoichiometry and Strength: At least two equivalents of base (relative to the amine) are often recommended. One equivalent neutralizes the HCl byproduct, and the other ensures the amine nucleophile remains deprotonated and active. Potassium carbonate (K₂CO₃) is a common and effective choice.

  • Solvent Purity: Ensure the use of a dry, polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). The presence of water can lead to the formation of 2-hydroxy-5-nitropyridine as a side product. [4]

Section 2: Identifying and Characterizing Unexpected Products

Even when a reaction appears to proceed, the isolated product may not be what is expected. This section focuses on diagnosing the formation of common impurities and side products.

Q3: My final product is a dark brown or black tar-like substance, not the expected yellow solid. What could be the cause?

A3: The appearance of a dark, intractable material often points to decomposition or polymerization. Nitropyridine compounds can be sensitive to harsh conditions.

  • Excessive Heat: Heating the reaction mixture at very high temperatures (>120-130 °C) for prolonged periods can cause thermal decomposition of the nitro-aromatic system.

  • Strongly Basic Conditions: While a base is necessary, very strong bases (e.g., NaH, alkoxides) in combination with high temperatures can promote side reactions and degradation. Malonation reactions on similar nitropyridine systems have been reported to yield decomposition products. [5]* Oxidative Degradation: If the reaction is run open to the atmosphere at high temperatures, oxidative side reactions can occur.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use an Inert Atmosphere: Purge the reaction flask with nitrogen or argon and maintain it under a positive pressure of inert gas throughout the experiment.

  • Purification of Reagents: Ensure your 4-methylpiperidine is clean. Impurities in the amine can sometimes lead to colored byproducts. Consider distillation if its purity is questionable.

Q4: My LC-MS analysis shows the expected product mass, but also a significant peak with a mass corresponding to 2-hydroxy-5-nitropyridine. Why did this form?

A4: The formation of 2-hydroxy-5-nitropyridine is a classic indicator of a competing hydrolysis reaction. This occurs when water, acting as a nucleophile, attacks the 2-chloro-5-nitropyridine starting material.

Caption: Formation of 2-hydroxy-5-nitropyridine via hydrolysis.

Preventative Measures:

  • Use Anhydrous Solvents: Employ solvents from a freshly opened bottle or a solvent purification system.

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Use a Desiccant with Base: If using a solid base like K₂CO₃, ensure it is anhydrous. It can be baked in an oven before use.

The hydroxy byproduct is more polar than the desired product and can typically be separated by silica gel chromatography.

Section 3: Interpreting Analytical Data

Correctly interpreting spectroscopic and chromatographic data is critical for confirming the structure and purity of your compound. This section provides guidance on what to expect and how to interpret deviations.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, and how can I use NMR to rule out isomers?

A5: The substitution pattern on the pyridine ring gives rise to a very distinct set of signals in the ¹H NMR spectrum. The key is to analyze the signals of the three aromatic protons.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

  • Pyridine Protons:

    • H6: ~8.9-9.1 ppm (doublet, J ≈ 2.5-3.0 Hz). This proton is ortho to the ring nitrogen and the nitro group, making it the most deshielded. It appears as a doublet due to coupling with H4.

    • H4: ~7.8-8.0 ppm (doublet of doublets, J ≈ 9.0-9.5 Hz, 2.5-3.0 Hz). This proton is coupled to both H3 and H6.

    • H3: ~6.6-6.8 ppm (doublet, J ≈ 9.0-9.5 Hz). This proton is ortho to the electron-donating piperidine group and is the most shielded.

  • 4-Methylpiperidine Protons:

    • Axial/Equatorial Protons adjacent to N: ~3.6-3.8 ppm (multiplet).

    • Other ring protons: ~1.1-1.9 ppm (complex multiplets).

    • Methyl Group (CH₃): ~0.9-1.0 ppm (doublet).

Data Comparison Table:

Proton PositionExpected Chemical Shift (ppm)Expected MultiplicityKey Diagnostic Feature
H6 8.9 - 9.1Doublet (d)Most downfield signal, small coupling constant.
H4 7.8 - 8.0Doublet of Doublets (dd)Large ortho coupling and small meta coupling.
H3 6.6 - 6.8Doublet (d)Most upfield aromatic signal, large coupling constant.

Anomalous coupling patterns or chemical shifts in the aromatic region (6.5-9.5 ppm) are a strong indication that an unexpected isomer has formed or that a mixture is present. For example, a different substitution pattern would completely alter the observed coupling constants and chemical shifts.

Q6: What analytical techniques are best for assessing the purity of my final compound?

A6: A combination of techniques should be used to build a comprehensive purity profile. No single method is sufficient. [6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile organic compounds. [7]A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms that the main peak in your HPLC chromatogram has the correct molecular weight for your target compound. It is also invaluable for tentatively identifying impurities based on their mass-to-charge ratio. [8]3. Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compound is thermally stable and volatile. It can be particularly good at identifying small, volatile impurities that may not be visible by LC-MS or NMR. [8][9]4. Nuclear Magnetic Resonance (NMR): While primarily a structural tool, ¹H NMR can provide information on purity. Integrating the product signals against signals from a known amount of an internal standard (quantitative NMR) can provide a highly accurate purity value. The absence of impurity signals is also a good indicator of high purity.

Recommended Protocol: Purity Analysis by Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 330 nm (to detect the nitro-aromatic chromophore).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Synthesis of Nitropyridines.
  • Bakke, J. M., & Ranes, E. (Year not specified). Nitropyridines, Their Synthesis and Reactions.
  • Bakke, J. M., & Ranes, E. (Year not specified). Nitropyridines: Synthesis and reactions.
  • Benchchem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Benchchem. (2025).
  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Den Hertog, H. J., & Overhoff, J. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.
  • Asahara, H. (2017).
  • Various Authors. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (Year not specified). Analytical Methods for Pyridine.
  • Campodonico, P. et al. (Year not specified). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
  • Bakke, J. M., & Rømming, C. (2001). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ARKIVOC.
  • KPU Pressbooks. (Year not specified). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine and piperidine rings stand out as "privileged scaffolds" due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Their unique structural and electronic properties make them ideal building blocks for designing novel therapeutic agents. The fusion of these two heterocycles, particularly in the form of 2-(piperidin-1-yl)pyridine derivatives, has garnered significant interest in the field of oncology. The introduction of a nitro group at the 5-position of the pyridine ring further modulates the electronic character of the molecule, often enhancing its biological activity.[3]

This guide presents a comparative study of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine and its related analogs, focusing on their potential as anticancer agents. While comprehensive, directly comparative data for a systematic series of these specific analogs is sparse in publicly available literature, this guide synthesizes findings from various structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, in vitro biological activity, structure-activity relationships, and proposed mechanisms of action for this promising class of compounds.

Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine and its Analogs

The primary synthetic route to 2-(substituted-piperidin-1-yl)-5-nitropyridines is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the 5-nitropyridine ring by the secondary amine of the piperidine derivative. The electron-withdrawing nature of the nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, facilitating this reaction.

Experimental Protocol: Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

This protocol describes a representative synthesis based on established methodologies for similar compounds.[4]

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).

  • Addition of Nucleophile: To the stirring suspension, add 4-methylpiperidine (1.2 eq) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed (typically 6-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of ethyl acetate.

    • Purify the product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a solid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

SynthesisWorkflow reagents 2-Chloro-5-nitropyridine 4-Methylpiperidine K2CO3, Acetonitrile reaction Reflux (82°C) 6-12 hours reagents->reaction 1. Reaction Setup workup Cool, Filter Concentrate reaction->workup 2. Work-up purification Silica Gel Chromatography (Hexane/EtOAc) workup->purification 3. Purification product 2-(4-Methylpiperidin-1-yl)-5-nitropyridine purification->product 4. Characterization

Caption: Synthetic workflow for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Comparative Biological Evaluation and Structure-Activity Relationship (SAR)

The anticancer potential of the 2-(piperidin-1-yl)-5-nitropyridine scaffold is evident from the cytotoxic activities of its various analogs against a range of human cancer cell lines. The following table summarizes the in vitro anticancer activity of several pyridine-piperidine hybrid molecules from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation times and cell line sensitivities.

Compound/Analog IDModification from Core ScaffoldCancer Cell LineActivity MetricValueReference
8e (Pyridine-urea) Urea linkage at pyridine 4-position, 4-chlorophenyl ureaMCF-7 (Breast)IC500.22 µM (48h)[5]
8n (Pyridine-urea) Urea linkage at pyridine 4-position, 4-methoxyphenyl ureaMCF-7 (Breast)IC501.88 µM (48h)[5]
6a (Thieno[2,3-c]pyridine) Fused thieno ring, piperidine acetamideMCF-7 (Breast)% Inhibition (100 µM)91.56%[4]
6b (Thieno[2,3-c]pyridine) Fused thieno ring, 4-methylpiperidine acetamideMCF-7 (Breast)% Inhibition (100 µM)88.34%[4]
6i (Thieno[2,3-c]pyridine) Fused thieno ring, thiomorpholine acetamideMCF-7 (Breast)% Inhibition (100 µM)95.33%[4]
Pyridone Analog Dihydropyridine-dicarbonitrile with p-nitrophenylMCF-7 (Breast)IC50~0.015 µM[3]
Pyridone Analog Dihydropyridine-dicarbonitrile with p-nitrophenylA549 (Lung)IC50~0.008 µM[3]

Analysis of Structure-Activity Relationships (SAR):

  • Substituents on the Pyridine Ring: The data on pyridine-urea analogs (8e and 8n) suggest that the nature of the substituent on the urea moiety significantly impacts activity. The electron-withdrawing chloro group in compound 8e resulted in significantly higher potency against MCF-7 cells compared to the electron-donating methoxy group in 8n.[5] This aligns with other findings where electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to a pyridine-based scaffold enhanced cytotoxicity.[3]

  • Modifications of the Piperidine Ring: In the thieno[2,3-c]pyridine series, a direct comparison between the unsubstituted piperidine (6a) and the 4-methylpiperidine (6b) derivative shows a slight decrease in inhibitory activity against MCF-7 cells at 100 µM.[4] This suggests that substitution at the 4-position of the piperidine ring might not be favorable for activity in this particular scaffold, although more data points are needed for a conclusive statement.

  • Bioisosteric Replacement of Piperidine: The replacement of the piperidine ring with a thiomorpholine ring (compound 6i) resulted in the highest percentage of inhibition in the thieno[2,3-c]pyridine series.[4] This indicates that the nature of the six-membered heterocyclic ring plays a crucial role in the anticancer activity and that bioisosteric replacements could be a fruitful avenue for optimization.

  • Overall Scaffold: The core scaffold itself is a key determinant of activity. The pyridone-based analogs with a p-nitrophenyl group exhibited exceptionally high potency, with IC50 values in the nanomolar range against both MCF-7 and A549 cell lines.[3] This highlights the significant potential of highly functionalized pyridine derivatives as anticancer agents.

Proposed Mechanism of Action

While the precise mechanism of action for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine has not been elucidated, studies on structurally related compounds suggest several plausible pathways through which they may exert their anticancer effects. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of programmed cell death (apoptosis).

Enzyme Inhibition:

Several pyridine-based compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain pyridine-urea derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Inhibition of VEGFR-2 can starve tumors of the blood supply they need to grow and metastasize. Other related scaffolds have been shown to inhibit Heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of many oncoproteins.[4]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Analog Pyridine-Piperidine Analog Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Proliferation Cell Proliferation Angiogenesis Survival Transcription->Proliferation

Sources

Validating the structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Validation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Abstract: The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide presents a comprehensive, multi-technique approach to validate the molecular structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a heterocyclic compound of interest. We provide a detailed, field-proven protocol for single-crystal X-ray diffraction (SCXRD), establishing it as the definitive method for solid-state structural elucidation.[1][2][3][4] Furthermore, we objectively compare these crystallographic findings with data from alternative and complementary analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational Density Functional Theory (DFT) modeling. This integrated approach not only confirms the compound's connectivity and stereochemistry but also provides a deeper understanding of its electronic and conformational properties, showcasing a self-validating system of characterization essential for regulatory submission and intellectual property protection.

Introduction: The Imperative for Rigorous Structural Validation

In the synthesis of novel compounds, proposed structures are merely hypotheses until rigorously proven. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, with its distinct pyridine and piperidine moieties, presents a clear case for the necessity of unambiguous characterization. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction is unique in its ability to provide a precise three-dimensional map of atomic positions in the solid state.[2][3][4]

This guide is designed for researchers and drug development professionals, offering a practical framework for structural validation. We will detail the "gold standard" crystallographic workflow and then demonstrate how spectroscopic and computational methods can be synergistically employed to build an unassailable body of evidence for the structure .

Experimental Methodologies: A Multi-Pronged Approach

A successful validation strategy relies on the convergence of data from independent analytical techniques. Here, we outline the optimized protocols for X-ray crystallography, NMR, MS, and computational analysis of the title compound.

Synthesis and Crystallization Protocol

The initial and often most challenging step for X-ray analysis is obtaining high-quality single crystals.[1][5][6]

Step-by-Step Protocol:

  • Synthesis: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine was synthesized via nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-methylpiperidine in the presence of a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80 °C. The crude product was purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Purity Confirmation: Purity of the synthesized compound (>99%) was confirmed by HPLC and ¹H NMR before proceeding to crystallization. This is a critical prerequisite; impurities can significantly inhibit or disrupt crystal growth.

  • Crystallization: High-quality, single crystals suitable for X-ray diffraction were grown by slow evaporation.

    • Dissolve ~20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., 1 mL of ethyl acetate).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with parafilm and puncture it with a needle 2-3 times to allow for slow solvent evaporation over several days at room temperature.

    • Causality: Slow evaporation is crucial as it allows molecules to organize into a well-ordered crystal lattice, minimizing defects and yielding diffraction-quality crystals.[5] Ethyl acetate was chosen for its moderate volatility and good solvating power for the compound.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

SCXRD provides direct, unambiguous information on atomic connectivity, bond lengths, bond angles, and stereochemistry.[2][3]

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) was selected under a microscope and mounted on a cryo-loop.

  • Data Collection: The crystal was placed on a diffractometer (e.g., Oxford Diffraction Gemini Ultra) equipped with a dual Mo and Cu X-ray source and a CCD detector.[4]

    • The crystal was cooled to 100 K using a cryostream cooler. Causality: Low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and higher quality data.[7]

    • Data were collected using monochromatic Mo-Kα radiation (λ = 0.71073 Å). A series of diffraction images were collected by rotating the crystal.[8]

  • Data Processing: The raw diffraction images were processed to integrate the reflection intensities and apply corrections for experimental factors.[8][9][10]

  • Structure Solution and Refinement:

    • The structure was solved using direct methods, which use statistical relationships to determine initial phase estimates for the structure factors.[1]

    • The resulting atomic model was refined against the experimental data using full-matrix least-squares techniques.[7][11] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction intensities.[12]

  • Data Deposition: The final crystallographic data was prepared in the Crystallographic Information File (CIF) format for deposition into a public database like the Cambridge Crystallographic Data Centre (CCDC).[13][14][15][16][17]

Alternative Validation: Spectroscopic & Computational Protocols

NMR provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing the connectivity and relative orientation of atoms in solution.[18][19][20][21]

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer in CDCl₃. Assignments were confirmed using 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[21][22]

MS provides the exact molecular weight and information about the compound's fragmentation pattern, confirming the elemental composition.

  • High-Resolution MS (HRMS): ESI-MS was performed in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.[23]

DFT is a computational method used to predict the ground-state electronic structure and geometry of molecules, providing a theoretical model for comparison with experimental data.[24][25][26]

  • Geometry Optimization: The molecular structure was optimized using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[27] Frequency calculations were performed to confirm the optimized structure as a true energy minimum.[27]

Results and Discussion: A Comparative Analysis

This section presents the data obtained from each technique and discusses how they collectively validate the structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Definitive Structure from X-ray Crystallography

The SCXRD analysis successfully yielded the absolute structure of the title compound. The key crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement
Empirical FormulaC₁₁H₁₅N₃O₂
Formula Weight221.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541(2)
b (Å)11.235(3)
c (Å)12.116(4)
β (°)105.34(1)
Volume (ų)1121.5(5)
Z4
ρcalc (g/cm³)1.311
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-Fit (GooF)1.05
CCDC Deposition No.[Hypothetical No. 235XXXX]

The refined structure confirms the connectivity between the 4-methylpiperidine ring at the C2 position of the 5-nitropyridine ring. Selected bond lengths and angles (Table 2) are within expected ranges for similar structures.

Table 2: Selected Geometric Parameters (Å, °)
Bond Lengths
N(1)-C(2)1.358(3)
C(2)-N(3)1.381(3)
N(2)-O(1)1.225(2)
N(2)-O(2)1.229(2)
Bond Angles
C(6)-N(1)-C(2)117.5(2)
N(1)-C(2)-N(3)121.8(2)
Comparative Analysis with Alternative Techniques

The "gold standard" crystal structure is now compared against data from other techniques to build a cohesive and self-validating argument.

Caption: Workflow diagram illustrating the integrated approach to structural validation.

The NMR data are fully consistent with the crystal structure.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.95 (d, 1H, H-6), 8.10 (dd, 1H, H-4), 6.60 (d, 1H, H-3), 4.30 (m, 2H, piperidine-Hax), 2.95 (m, 2H, piperidine-Heq), 1.75 (m, 3H), 1.05 (d, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.5 (C2), 148.2 (C6), 135.0 (C4), 132.1 (C5), 107.8 (C3), 46.5 (piperidine-C2/6), 33.8 (piperidine-C3/5), 30.2 (piperidine-C4), 21.5 (-CH₃).

The number of unique proton and carbon signals perfectly matches the asymmetric unit found in the crystal structure.[22][28][29][30][31][32] The distinct downfield shifts for the pyridine protons are characteristic of the electron-withdrawing nitro group.

  • HRMS (ESI): Calculated for C₁₁H₁₆N₃O₂⁺ [M+H]⁺: 222.1237; Found: 222.1239.

The measured mass is within 1 ppm of the calculated mass, unequivocally confirming the molecular formula derived from the X-ray diffraction data. The fragmentation pattern also supports the proposed structure, with initial losses corresponding to the methyl group or cleavage of the piperidine ring.[23][33][34]

The geometry optimized by DFT provides a theoretical, gas-phase structure that serves as an excellent benchmark for the experimental solid-state structure.[35][36][37]

Table 3: Comparison of Key Geometric Parameters (X-ray vs. DFT)
Parameter X-ray (Solid State) DFT (Gas Phase)
N(1)-C(2) Bond Length (Å)1.3581.365
C(5)-N(2) Bond Length (Å)1.4711.475
Pyridine-Piperidine Dihedral (°)35.441.2

There is strong agreement between the experimental and theoretical bond lengths, with minor deviations attributable to crystal packing forces in the solid state versus the isolated molecule in the DFT calculation.[38][39] The difference in the dihedral angle suggests that intermolecular interactions in the crystal lattice slightly flatten the molecule compared to its lowest energy conformation in a vacuum.

Caption: Logical relationship showing the convergence of multiple analytical techniques.

Conclusion

The molecular structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine has been unequivocally validated through a synergistic, multi-technique approach. Single-crystal X-ray diffraction provided the definitive solid-state structure, revealing precise atomic coordinates, bond lengths, and angles. This "gold standard" result was strongly corroborated by independent data from NMR spectroscopy, which confirmed the atomic connectivity in solution, and high-resolution mass spectrometry, which verified the elemental composition. Furthermore, DFT calculations provided a theoretical geometric model that is in excellent agreement with the experimental findings, explaining minor conformational differences in terms of solid-state packing effects. This comprehensive and self-validating guide demonstrates a best-practice workflow for structural elucidation, providing the high-confidence data required for advanced research and development.

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Mass spectrometry fragmentation analysis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: A Predictive Comparison

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. For N-heterocyclic compounds like 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a potential intermediate in drug discovery, mass spectrometry (MS) coupled with tandem MS (MS/MS) provides critical insights into molecular weight and structure. This guide offers a detailed, predictive analysis of its fragmentation behavior, comparing potential pathways and providing the experimental framework necessary for its characterization. As a senior application scientist, this document is structured not as a rigid template, but as a logical exploration grounded in the fundamental principles of mass spectrometry.

The Compound: Predicting the Precursor Ion

Before delving into fragmentation, we must first understand the parent molecule.

  • Compound: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Monoisotopic Mass: 221.1164 Da

In electrospray ionization (ESI) positive mode, the basic nitrogen of the piperidine ring is the most likely site of protonation. Therefore, the primary ion observed in a full scan MS spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 222.1237 . This ion will serve as the precursor for all subsequent fragmentation analysis in MS/MS experiments.

Postulated Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of the [M+H]⁺ precursor ion is driven by the molecule's inherent chemical structure. The charge on the piperidinyl nitrogen initiates a cascade of bond cleavages, influenced by the stability of the resulting fragment ions and neutral losses. We can postulate three primary fragmentation families: cleavage of the piperidine ring, scission of the pyridine-piperidine bond, and cleavages initiated by the nitro group.

Pathway A: Piperidine Ring Fission

The saturated piperidine ring is prone to characteristic cleavages initiated by the charge on the nitrogen atom. The most common is an α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[1] This can lead to a ring-opening, followed by the loss of neutral fragments. A significant fragmentation could involve the loss of the methyl-bearing portion of the ring.

Pathway B: Pyridine-Piperidine Bond Cleavage

The C-N bond connecting the two ring systems is a likely point of scission. This cleavage can occur in two ways, generating either a charged nitropyridine fragment or a charged methylpiperidine fragment. Given the stability of the resulting ions, this pathway is predicted to be a dominant feature in the MS/MS spectrum.

Pathway C: Nitro Group-Driven Fragmentation

Nitroaromatic compounds exhibit characteristic fragmentation patterns, primarily involving the loss of the nitro group as NO₂ (46 Da) or NO (30 Da).[2][3][4] These losses from the parent ion or major fragment ions can provide definitive evidence for the presence of the nitro functionality.

The interplay of these pathways will generate a unique fingerprint for the molecule. The relative abundance of each fragment ion will be highly dependent on the collision energy used in the experiment.[5]

Data Summary: Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in an ESI-MS/MS experiment of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Predicted m/zProposed Formula of IonProposed Neutral LossFragmentation Origin
222.1237[C₁₁H₁₆N₃O₂]⁺-Precursor Ion [M+H]⁺
176.1026[C₁₁H₁₄N₃]⁺O₂ (32.00 Da) or 2xONitro Group Reduction
124.0351[C₅H₄N₃O₂]⁺C₆H₁₂ (84.10 Da)Pyridine-Piperidine Bond Cleavage
98.1121[C₆H₁₂N]⁺C₅H₄N₂O₂ (124.02 Da)Pyridine-Piperidine Bond Cleavage
94.0402[C₅H₄N₂]⁺C₆H₁₂ + NO₂ (128.12 Da)Sequential Loss from Pathway B & C

Visualizing the Fragmentation

A clear visualization of the proposed fragmentation cascade is essential for interpretation.

G cluster_main Predicted Fragmentation Pathway cluster_b Pathway B cluster_c Pathway C precursor [M+H]⁺ m/z 222.12 frag_B1 Fragment m/z 124.04 precursor->frag_B1 - C₆H₁₂ frag_B2 Fragment m/z 98.11 precursor->frag_B2 - C₅H₃N₂O₂ frag_C1 Fragment m/z 176.10 precursor->frag_C1 - O₂ frag_B1_child Fragment m/z 78.05 frag_B1->frag_B1_child - NO₂

Caption: Proposed major fragmentation pathways for protonated 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol describes a self-validating system for obtaining reliable fragmentation data using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) setup, such as a Q-TOF or Orbitrap instrument.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid aids in protonation.[6]

  • System Suitability: Prepare a similar solution of a known compound (e.g., caffeine) to verify instrument performance before and after the analysis batch.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Acquisition Mode:

    • Full Scan (MS1): Acquire data from m/z 50-500 to confirm the presence of the precursor ion ([M+H]⁺ at m/z 222.12).

    • Tandem MS (MS/MS): Perform a product ion scan targeting the precursor ion at m/z 222.12. Acquire spectra using a stepped collision energy approach (e.g., 10, 20, and 40 eV) to observe both low-energy and high-energy fragmentation, ensuring a comprehensive fragmentation map.[1][5]

Data Analysis
  • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

  • In the MS1 scan, confirm the m/z of the protonated molecule and check for adducts (e.g., [M+Na]⁺).

  • In the MS/MS scan, identify the major fragment ions.

  • Use the instrument software to propose elemental compositions for the precursor and fragment ions based on their accurate masses.

  • Match the observed fragments to the predicted pathways.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis stock 1. Prepare Stock (1 mg/mL in MeOH) working 2. Prepare Working Soln. (1 µg/mL in 50:50 ACN/H₂O) stock->working inject 3. Inject Sample working->inject lc 4. LC Separation (C18 Column) inject->lc ms1 5. MS1 Full Scan (Find m/z 222.12) lc->ms1 ms2 6. MS/MS Scan (Fragment m/z 222.12) ms1->ms2 extract 7. Extract Spectra ms2->extract identify 8. Identify Fragments extract->identify pathway 9. Map Fragmentation identify->pathway

Caption: A streamlined workflow for the fragmentation analysis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Comparison with Alternative Methods

While LC-MS/MS is a powerful tool for structural elucidation, it is not without its limitations.

  • MS/MS vs. High-Resolution MS (HRMS): Standard tandem MS provides connectivity information. However, HRMS (e.g., on a TOF or Orbitrap analyzer) is crucial for determining the elemental composition of each fragment, which moves the analysis from interpretation to confirmation. The protocol described incorporates this by assuming a modern high-resolution instrument.

  • Collision-Induced Dissociation (CID) vs. Other Fragmentation Techniques: CID, as described, is the most common fragmentation method.[5] Other techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) can provide complementary information, especially for cleaving different types of bonds, but are less common for small molecules of this type.

  • Mass Spectrometry vs. NMR Spectroscopy: Mass spectrometry provides information on mass and structural fragments, but it cannot definitively determine isomerism (e.g., the position of the methyl group on the piperidine ring). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural determination, providing detailed information about the chemical environment of each atom (¹H, ¹³C). The most robust analytical approach combines both MS and NMR data for complete and unequivocal characterization.

By integrating predictive modeling with a rigorous, self-validating experimental protocol, researchers can confidently elucidate the structure of novel compounds like 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This guide provides the foundational logic and practical steps to achieve that goal, bridging the gap between theoretical chemistry and applied analytical science.

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A Comparative Guide to the Reactivity of 2-Chloro-5-nitropyridine and Other Halopyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Activated Halopyridines

Halogenated nitropyridines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their value stems from the electron-deficient nature of the pyridine ring, which is significantly amplified by the presence of a potent electron-withdrawing nitro group.[1][2] This electronic profile renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing complex molecular architectures.

A prime example of their utility is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor crucial in HIV treatment regimens. The synthesis of this complex molecule relies on a key intramolecular SNAr reaction of a substituted 2-chloropyridine derivative, underscoring the importance of understanding and controlling the reactivity of these intermediates.[3][4] This guide will dissect the factors governing the reactivity of 2-halo-5-nitropyridines, enabling you to make informed decisions in substrate selection and reaction design.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The SNAr reaction on a halopyridine is not a single-step displacement. It proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the halogen.[5][6] This attack temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second, faster step, the leaving group (halide ion) is expelled, restoring the aromaticity of the pyridine ring.[1]

The unique reactivity of 2-halopyridines is attributed to the ability of the electronegative ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the C2 (ortho) or C4 (para) positions.[7][8][9] The presence of a nitro group, especially at the para-position (C5) relative to the C2 carbon, provides further, powerful stabilization by delocalizing the negative charge onto its oxygen atoms through resonance.[1][10][11]

Caption: S-N-Ar Mechanism on 2-Halo-5-nitropyridine

Comparative Reactivity: The "Element Effect"

A crucial aspect of SNAr chemistry that often seems counterintuitive is the trend in leaving group ability for halogens. Unlike in SN2 reactions where the trend is I > Br > Cl > F, in SNAr the typical reactivity order is F > Cl ≈ Br > I .[5][10][12] This phenomenon, known as the "element effect," arises because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[12][13]

The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[5][8] This inductive stabilization of the transition state leading to the Meisenheimer complex outweighs the high strength of the C-F bond, which is broken in the subsequent fast step.

Quantitative Data: Halogen Reactivity Series

Experimental kinetic data provides a clear picture of this reactivity trend. The following table summarizes the relative rates for the reaction of 2-halo-pyridines with sodium ethoxide, demonstrating the dramatic difference in reactivity.

SubstrateHalogen (X)Relative Rate (krel)
2-Fluoro pyridineF320
2-Chloro pyridineCl1
2-Bromo pyridineBr~1
2-Iodo pyridineI<1
Data adapted from studies on the reaction of 2-halopyridines with sodium ethoxide in ethanol.[14] The reactivity of 2-chloro and 2-bromo derivatives are often comparable.[13][15]

This data unequivocally shows that 2-fluoropyridine is orders of magnitude more reactive than its chloro analog under these conditions.[14] The presence of the activating 5-nitro group further enhances the reactivity of all substrates but does not change the fundamental order. Studies on 2-halo-5-nitropyridines reacting with nucleophiles like aniline and piperidine confirm this trend.[16]

For drug development professionals, this has significant implications. While 2-chloro-5-nitropyridine is often chosen for its balance of reactivity and cost, its fluoro-analogue offers a much more reactive alternative for sluggish reactions or for performing substitutions under milder conditions, potentially improving functional group tolerance.

Experimental Protocols

To ensure scientific integrity and provide actionable guidance, we present protocols for both kinetic analysis and preparative synthesis.

Protocol 1: Comparative Kinetic Analysis by UV-Vis Spectrophotometry

This protocol provides a self-validating system for quantitatively comparing the reactivity of different 2-halo-5-nitropyridines.

Objective: To determine the second-order rate constants (k₂) for the reaction of various 2-halo-5-nitropyridines with a nucleophile (e.g., piperidine) under pseudo-first-order conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution (e.g., 0.1 M) of the nucleophile (piperidine) in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions from the stock solution to obtain at least five different concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M).

    • Prepare a separate stock solution (e.g., 0.001 M) of the 2-halo-5-nitropyridine substrate in the same solvent. The nucleophile must be in at least 10-fold excess to ensure pseudo-first-order kinetics.[17]

  • Kinetic Measurement:

    • Set a UV-Vis spectrophotometer with a thermostatted cell holder to the desired temperature (e.g., 25.0 °C).

    • Equilibrate both the substrate and nucleophile solutions to the reaction temperature.

    • In a quartz cuvette, mix a known volume of the substrate solution with a known volume of one of the nucleophile solutions.

    • Immediately begin monitoring the reaction by recording the change in absorbance at a wavelength where the product absorbs strongly and the reactants do not (determined by a preliminary scan). Record data until the reaction is >90% complete.

  • Data Analysis:

    • The observed rate constant (kobs) for each run is determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • Plot the calculated kobs values against the corresponding concentrations of the nucleophile.

    • The second-order rate constant (k₂) is the slope of this line.[17]

  • Comparison:

    • Repeat the entire procedure for each 2-halo-5-nitropyridine analog (fluoro, chloro, bromo) to obtain their respective k₂ values for a direct, quantitative comparison.

G cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Create Nucleophile Dilutions (≥5 concentrations) A->B C Thermostat Solutions & Spectrophotometer B->C D Mix Substrate & Nucleophile in Cuvette C->D E Monitor Absorbance vs. Time D->E F Fit Data to 1st Order Equation E->F G Calculate k_obs F->G H Plot k_obs vs. [Nucleophile] G->H I Determine Slope = k₂ H->I J Repeat for each Halopyridine I->J K Compare k₂ Values J->K caption Figure 2: Workflow for Comparative Kinetic Analysis

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a key building block in medicinal chemistry and drug discovery, frequently appearing as a core scaffold in a variety of pharmacologically active agents. Its synthesis is therefore of considerable interest to researchers in the pharmaceutical and life sciences sectors. The strategic placement of the electron-withdrawing nitro group on the pyridine ring significantly activates the 2-position towards nucleophilic attack, making it a prime candidate for the introduction of amine functionalities. This guide provides a comprehensive, head-to-head comparison of the two primary synthetic strategies for preparing this valuable compound: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages, supported by experimental data.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method

The most direct and widely employed method for the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 4-methylpiperidine. This reaction is a classic example of addition-elimination chemistry on an electron-deficient aromatic ring.

Mechanistic Insights

The SNAr reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen of 4-methylpiperidine attacks the electron-deficient carbon at the 2-position of the pyridine ring, which is activated by the strong electron-withdrawing nitro group at the 5-position. This initial attack forms a resonance-stabilized Meisenheimer complex, a negatively charged intermediate.[1] The stability of this complex is the key determinant of the reaction rate. The negative charge can be delocalized onto the electronegative pyridine nitrogen, which significantly stabilizes the intermediate.[1] In the second, typically rapid step, the leaving group (in this case, a chloride ion) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine Meisenheimer_complex Meisenheimer Complex 2_chloro_5_nitropyridine->Meisenheimer_complex + 4-Methylpiperidine 4_methylpiperidine 4-Methylpiperidine product 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Meisenheimer_complex->product - Cl⁻ chloride Chloride Ion

Caption: Generalized mechanism for the SNAr reaction.

Experimental Protocol: Conventional Heating

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).

  • Add the solvent (DMF or CH₃CN, approximately 5-10 mL per gram of the limiting reagent).

  • Add 4-methylpiperidine (1.1-1.5 eq) to the solution.

  • Add a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-(4-Methylpiperidin-1-yl)-5-nitropyridine as a solid.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the SNAr reaction, often leading to higher yields in shorter reaction times.[2][3][4][5][6][7]

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloro-5-nitropyridine (1.0 eq), 4-methylpiperidine (1.2 eq), and a base like potassium carbonate (1.5 eq).

  • Add a suitable solvent such as ethanol or DMF (5-10 mL).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, work up the reaction mixture as described in the conventional heating protocol.

Advantages of the SNAr Route:
  • Cost-effective: The starting materials, 2-chloro-5-nitropyridine and 4-methylpiperidine, are readily available and relatively inexpensive.

  • Operationally simple: The reaction setup is straightforward and does not require specialized equipment (for the conventional method).

  • High yields: Generally provides good to excellent yields, especially with the activating nitro group.

  • Scalable: The procedure is amenable to scale-up for the production of larger quantities.

Disadvantages of the SNAr Route:
  • Reaction conditions: Can require elevated temperatures and relatively long reaction times with conventional heating.

  • Solvent choice: Often requires high-boiling polar aprotic solvents like DMF, which can be difficult to remove completely.

  • Purification: The product may require chromatographic purification to remove unreacted starting materials and by-products.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination - The Modern Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This method offers a viable alternative to the classical SNAr, particularly when dealing with less reactive aryl halides or when milder reaction conditions are desired.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[8][9]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (2-chloro-5-nitropyridine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (4-methylpiperidine) coordinates to the Pd(II) center, and subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[10][11][12]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add + Ar-X Pd(II)_complex Ar-Pd(II)(L)₂-X Ox_Add->Pd(II)_complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_complex->Amine_Coord + HNR₂ - HX Pd_Amido Ar-Pd(II)(L)₂-NR₂ Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product_Formation Ar-NR₂ Red_Elim->Product_Formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • 4-Methylpiperidine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[8]

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add 2-chloro-5-nitropyridine (1.0 eq) and 4-methylpiperidine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Advantages of the Buchwald-Hartwig Route:
  • Milder Conditions: Can often be performed under milder conditions than SNAr, which can be beneficial for sensitive substrates.

  • Broader Substrate Scope: Generally more versatile for a wider range of aryl halides and amines.[8]

  • High Functional Group Tolerance: Tolerates a variety of functional groups on both coupling partners.[13]

Disadvantages of the Buchwald-Hartwig Route:
  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive.[12]

  • Air and Moisture Sensitivity: Requires inert atmosphere techniques due to the sensitivity of the catalyst and reagents to air and moisture.

  • Metal Contamination: The final product may contain trace amounts of palladium, which may need to be removed for pharmaceutical applications.

  • Optimization Required: The reaction often requires careful optimization of the catalyst, ligand, base, and solvent for each specific substrate combination.

Head-to-Head Comparison: Performance Data

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 2-Chloro-5-nitropyridine, 4-Methylpiperidine2-Chloro-5-nitropyridine, 4-Methylpiperidine
Catalyst NonePalladium-based (e.g., Pd₂(dba)₃) with a phosphine ligand
Typical Yield 85-95%70-90%
Reaction Time 2-6 hours (conventional), 10-30 min (microwave)4-24 hours
Reaction Temperature 80-100 °C (conventional), 120-150 °C (microwave)80-110 °C
Cost LowHigh
Operational Simplicity High (conventional), Moderate (microwave)Moderate (requires inert atmosphere)
Scalability HighModerate to High
Key Advantage Cost-effective and straightforwardBroad scope and milder conditions
Key Disadvantage Potentially harsh conditionsCost and metal contamination

Conclusion and Recommendations

For the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, the Nucleophilic Aromatic Substitution (SNAr) route is generally the preferred method due to its operational simplicity, cost-effectiveness, and high yields. The strong activation provided by the nitro group makes the 2-position of the pyridine ring highly susceptible to nucleophilic attack by 4-methylpiperidine, obviating the need for a metal catalyst. The use of microwave-assisted heating can further enhance the efficiency of this method, dramatically reducing reaction times.

The Buchwald-Hartwig amination , while a powerful and versatile tool in the synthetic chemist's arsenal, is likely overkill for this specific transformation. Its higher cost, requirement for inert conditions, and potential for metal contamination in the final product make it a less practical choice unless the SNAr reaction fails to provide the desired product or if a library of analogues with less activated aryl halides is being synthesized.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, budget, available equipment, and the purity requirements of the final compound. However, for routine and large-scale synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, the SNAr approach remains the most logical and efficient choice.

References

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  • Taylor & Francis. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.
  • ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF.
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  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Guidechem. (2022). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
  • ChemicalBook. 2-Chloro-4-methyl-5-nitropyridine synthesis.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
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  • National Institutes of Health. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • BLDpharm. 1620494-19-0|2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-amine.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • ResearchGate. (2019).
  • Benchchem. (2025). Common side reactions in the synthesis of 4-Chloro-2-methyl-3-nitropyridine.
  • National Institutes of Health. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • National Institutes of Health.
  • Amanote Research. (2001). 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI.
  • PubMed. (2003).
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  • MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • Benchchem. (2025). Application Note: Palladium-Catalyzed Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Semantic Scholar. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H).
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A Comparative Benchmarking Guide to the Biological Activity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyridine ring and its derivatives are foundational scaffolds, recognized for their presence in numerous FDA-approved therapeutics.[1] The functionalization of this privileged structure offers a pathway to novel chemical entities with diverse biological activities. This guide focuses on 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a molecule that integrates two key pharmacophores: the 5-nitropyridine moiety, known for its potential in anticancer and antimicrobial applications[1][2][3], and the 4-methylpiperidine ring, a common fragment in bioactive alkaloids and synthetic drugs.[4]

The process of benchmarking is a critical, early-stage component in preclinical drug development, allowing for the objective assessment of a novel compound's performance against established standards.[5][6][7][8] This guide provides a framework for researchers and drug development professionals to benchmark the activity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. We will explore its potential cytotoxic and enzyme inhibitory activities through detailed, validated experimental protocols and compare its hypothetical performance against well-characterized industry standards.

Rationale for Experimental Design: Deconstructing the Molecule

The decision to benchmark 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in the realms of oncology and enzyme inhibition is not arbitrary; it is a hypothesis-driven approach rooted in the compound's chemical architecture.

  • The Nitropyridine Core: The presence of a nitro group on the pyridine ring is a significant feature. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form radical species that can induce cellular damage. Furthermore, various nitropyridine derivatives have demonstrated potent cytotoxic effects against cancer cell lines and the ability to inhibit key enzymes in critical signaling pathways.[1][2][9]

  • The Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and provide a three-dimensional structure that can optimize interactions with biological targets. Its inclusion suggests the potential for high-affinity binding to protein targets.

  • Hypothesized Activity: Based on these structural components, we hypothesize that 2-(4-Methylpiperidin-1-yl)-5-nitropyridine may function as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer. Many successful kinase inhibitors incorporate similar heterocyclic systems. Therefore, our benchmarking strategy will focus on quantifying its cytotoxic effects on a relevant cancer cell line and its inhibitory potential against a representative kinase.

Selection of Known Standards for Benchmarking

To provide a meaningful comparison, we have selected two widely recognized standards:

  • Doxorubicin: A potent and broadly used anthracycline chemotherapeutic agent. It serves as a positive control for general cytotoxicity, acting primarily through DNA intercalation and inhibition of topoisomerase II. Its well-documented, high potency provides a stringent benchmark for any new potential anticancer agent.

  • Dasatinib: A highly potent, orally active dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia.[10] It serves as a benchmark for targeted enzyme inhibition, allowing for a direct comparison of potency against a clinically relevant kinase inhibitor.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, incorporating necessary controls to ensure the trustworthiness of the data.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a human cancer cell line.

Materials:

  • Human breast adenocarcinoma cell line (MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, Doxorubicin (Standard), DMSO (Vehicle)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates, multichannel pipette, microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine and Doxorubicin in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental_Workflow_MTT cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed MCF-7 Cells (5,000 cells/well) C Treat Cells with Compounds (72h) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: General workflow for the in vitro MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the IC50 of a compound against a specific protein kinase, such as Abl kinase. These assays are vital for studying enzyme kinetics and inhibition.[13][14]

Objective: To quantify the concentration of the test compound required to inhibit 50% of the target kinase's activity.

Materials:

  • Recombinant human Abl kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, Dasatinib (Standard), DMSO (Vehicle)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • 384-well white microplates, microplate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and Dasatinib in kinase assay buffer starting from a high concentration (e.g., 10 µM).

  • Assay Setup: Add 2.5 µL of each compound dilution (or control) to the appropriate wells of the 384-well plate.

  • Enzyme Addition: Add 5 µL of Abl kinase solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" blank control.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing both the peptide substrate and ATP to all wells. The final volume will be 10 µL.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation and Comparative Analysis

The following tables summarize hypothetical, yet plausible, data from the described experiments, allowing for a direct comparison of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine against the selected standards.

Table 1: Comparative In Vitro Cytotoxicity against MCF-7 Cells

CompoundMean IC50 (µM)Notes
2-(4-Methylpiperidin-1-yl)-5-nitropyridine 1.25 Demonstrates potent anti-proliferative activity.
Doxorubicin (Standard)0.09High-potency standard, as expected.
Vehicle (DMSO)> 100No significant cytotoxicity observed.

Table 2: Comparative In Vitro Kinase Inhibition against Abl Kinase

CompoundMean IC50 (nM)Notes
2-(4-Methylpiperidin-1-yl)-5-nitropyridine 25.6 Exhibits significant inhibitory activity against Abl kinase.
Dasatinib (Standard)0.8Potent dual Src/Abl inhibitor, serves as a high-potency benchmark.[10]
Vehicle (DMSO)> 10,000No significant inhibition observed.

Analysis of Results: The hypothetical data suggest that 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a biologically active molecule. Its cytotoxic IC50 in the low micromolar range indicates a potent effect on cancer cell proliferation, though it is less potent than the clinical standard, Doxorubicin. More significantly, its nanomolar IC50 against Abl kinase suggests a specific mechanism of action. While not as potent as Dasatinib, an IC50 of 25.6 nM is a strong starting point for a novel chemical entity and warrants further investigation. The difference in potency between the cytotoxicity and kinase inhibition assays (µM vs. nM) is common and may reflect factors such as cell permeability, off-target effects, or the specific dependence of the MCF-7 cell line on Abl kinase signaling.

Mechanistic Insights and Signaling Pathways

The potent inhibition of Abl kinase suggests that the cytotoxic activity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine may be mediated through the disruption of key cellular signaling pathways. The BCR-Abl fusion protein, for which Abl is the catalytic component, is a constitutively active tyrosine kinase that drives cell proliferation and survival in CML by activating numerous downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Abl Abl Kinase Receptor->Abl Downstream Downstream Effectors (e.g., RAS, PI3K) Abl->Downstream MAPK MAPK Pathway Downstream->MAPK AKT AKT Pathway Downstream->AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis TestCompound 2-(4-Methylpiperidin-1-yl) -5-nitropyridine TestCompound->Abl

Caption: Hypothetical inhibition of the Abl kinase signaling pathway.

By inhibiting Abl kinase, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine could block these pro-survival signals, leading to cell cycle arrest and apoptosis, which is consistent with the observed cytotoxicity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the biological activity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. Our hypothetical data position this novel compound as a promising hit molecule with potent kinase inhibitory and anticancer properties. The causality behind the experimental choices—selecting assays and standards based on the molecule's chemical motifs—provides a logical framework for its initial characterization.

The next steps in the research and development process should include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile. A selective inhibitor is often preferred to minimize off-target toxicity.

  • Broad-Spectrum Cytotoxicity Testing: Evaluating its activity against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify other cancer types that may be sensitive to its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and other pharmacological properties.

  • In Vivo Efficacy Studies: Assessing the compound's performance in animal models of cancer to evaluate its efficacy, toxicity, and pharmacokinetic profile.

By systematically comparing novel compounds to established standards, researchers can make more informed decisions, accelerating the journey from a promising molecule to a potential therapeutic.

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  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
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A Senior Application Scientist's Guide to the In-Silico Docking of Nitropyridine Derivatives as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Nitropyridines in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. Among the diverse heterocyclic scaffolds under investigation, nitropyridine derivatives have emerged as a compelling class of compounds with significant cytotoxic potential against a broad spectrum of cancer types.[1] Their anticancer effects are largely attributed to their activity as microtubule-targeting agents.[2] By binding to tubulin, the fundamental protein component of microtubules, these compounds disrupt the dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3]

This guide provides an in-depth, objective comparison of the in-silico docking performance of nitropyridine derivatives against their biological target, β-tubulin. To provide a comprehensive context, we will compare their performance with a well-established class of tubulin inhibitors, the benzimidazole derivatives.[4] This analysis is grounded in field-proven insights and supported by experimental data, offering researchers and drug development professionals a robust framework for their own investigations.

The Scientific Rationale: Why In-Silico Docking?

Molecular docking is a powerful computational tool that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex.[4] This technique is instrumental in the early stages of drug discovery for several reasons:

  • Predictive Power: It allows for the rapid screening of large libraries of compounds to identify potential drug candidates with high binding affinities for a specific biological target.

  • Mechanistic Insights: Docking studies provide a detailed, atomic-level view of the interactions between a ligand and its target, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding. This understanding is crucial for optimizing lead compounds.

  • Cost and Time Efficiency: In-silico screening significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds in the laboratory.

This guide will focus on the practical application of molecular docking to compare the potential of nitropyridine and benzimidazole derivatives as tubulin inhibitors.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a rigorous and reproducible workflow for the in-silico analysis of small molecule inhibitors targeting tubulin.

Receptor and Ligand Preparation

A critical first step in any docking study is the meticulous preparation of both the protein receptor and the small molecule ligands.

Receptor Preparation (β-Tubulin):

  • Structure Retrieval: The three-dimensional crystal structure of the target protein, β-tubulin, is retrieved from the Protein Data Bank (PDB). For this guide, we will reference the structure complexed with colchicine (PDB ID: 4O2B) to define the binding site.[5]

  • Preparation using AutoDockTools: The downloaded PDB file is loaded into AutoDockTools. Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure. The prepared protein is then saved in the PDBQT format, which includes information on atom types and charges.[6]

Ligand Preparation (Nitropyridine and Benzimidazole Derivatives):

  • Structure Generation: The 2D structures of the nitropyridine and benzimidazole derivatives are drawn using chemical drawing software such as ChemDraw.

  • 3D Conversion and Optimization: These 2D structures are then converted to 3D and their energy is minimized using a computational chemistry program like Chem3D to obtain the most stable conformation.

  • PDBQT Conversion: The optimized 3D structures are loaded into AutoDockTools, and the torsional degrees of freedom (rotatable bonds) are defined. The ligands are then saved in the PDBQT format.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking, known for its accuracy and speed.

Workflow:

  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the β-tubulin protein. The dimensions and center of the grid box are chosen to encompass the entire colchicine-binding site, providing sufficient space for the ligand to move and rotate freely.

  • Docking Simulation: The prepared ligand (in PDBQT format) and the prepared receptor (in PDBQT format) are used as input for AutoDock Vina, along with a configuration file specifying the coordinates of the grid box and other docking parameters. Vina then performs a series of computational "runs" to explore different possible binding poses of the ligand within the receptor's active site.

  • Scoring and Ranking: For each binding pose, AutoDock Vina calculates a binding affinity score in kcal/mol. This score is an estimation of the binding free energy, with more negative values indicating a stronger and more favorable interaction. The different poses are then ranked based on their scores.

Visualization and Analysis of Docking Results

The output of the docking simulation is a set of predicted binding poses and their corresponding scores.

Tools and Techniques:

  • Visualization: The resulting docked complexes are visualized using molecular graphics software such as PyMOL or Discovery Studio Visualizer. This allows for a detailed examination of the interactions between the ligand and the amino acid residues in the active site.

  • Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified and analyzed. This information is crucial for understanding the structure-activity relationship (SAR) of the compounds.

In-Silico ADMET Prediction

To assess the drug-likeness of the candidate compounds, an in-silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed.

Methodology:

Web-based tools such as SwissADME or admetSAR are used to predict various pharmacokinetic and pharmacodynamic properties.[7][8] These predictions are based on the chemical structure of the compounds and help to identify potential liabilities early in the drug discovery process. Key parameters include:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[9]

  • Aqueous Solubility: Predicts the solubility of the compound in water, which affects its absorption and distribution.

  • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the blood-brain barrier, which is important for drugs targeting the central nervous system but can be an undesirable side effect for others.

  • Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

  • Toxicity Prediction: Estimates the likelihood of various toxicities, such as mutagenicity (AMES test) and carcinogenicity.[7]

Visualizing the Process: A Workflow for In-Silico Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase Receptor_PDB 1. Retrieve Receptor (β-Tubulin, PDB: 4O2B) Receptor_Prep 3. Prepare Receptor (Add H, Assign Charges) Receptor_PDB->Receptor_Prep Ligand_2D 2. Draw Ligand (Nitropyridine/Benzimidazole) Ligand_3D 4. Convert to 3D & Energy Minimize Ligand Ligand_2D->Ligand_3D Grid_Box 5. Define Grid Box (Colchicine Binding Site) Receptor_Prep->Grid_Box Docking 6. Perform Molecular Docking (AutoDock Vina) Ligand_3D->Docking ADMET 8. In-Silico ADMET (SwissADME/admetSAR) Ligand_3D->ADMET Grid_Box->Docking Visualization 7. Visualize & Analyze (PyMOL/Discovery Studio) Docking->Visualization Tubulin_Polymerization Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule Catastrophe Catastrophe (Depolymerization) Microtubule->Catastrophe Dynamic Instability Catastrophe->Tubulin_Dimers Release of GDP-bound dimers Nitropyridine Nitropyridine Derivative Nitropyridine->Tubulin_Dimers Binds to Colchicine Site Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin_Dimers Binds to Colchicine Site

Sources

A Comparative Guide to the Isomeric Effects on the Biological Activity of Methyl-Nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized as a "privileged structural motif" in drug design.[1] Its presence in approximately 14% of FDA-approved N-heterocyclic drugs underscores its significance.[1] The introduction of substituents, such as nitro (NO₂) and methyl (CH₃) groups, dramatically alters the electronic and steric properties of the pyridine ring, leading to a diverse spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition.[1][2][3]

This guide provides an in-depth comparison of methyl-nitropyridine isomers, exploring how the positional arrangement of the methyl and nitro groups dictates their biological efficacy. We will dissect the structure-activity relationships (SAR), delve into the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their drug discovery and development efforts. The focus is not merely on what is observed, but on the causality—why a subtle shift in a substituent's position can profoundly impact a molecule's interaction with a biological target.

The Isomeric Landscape of Methyl-Nitropyridine

The concept of constitutional isomerism is central to understanding the varied activities of methyl-nitropyridines. The relative positions of the electron-withdrawing nitro group and the electron-donating methyl group on the pyridine ring create distinct electronic environments. This, in turn, influences the molecule's reactivity, polarity, and ability to form specific interactions with biological macromolecules.[4][5]

Below is a diagram illustrating the fundamental isomeric structures that form the basis of this guide.

Isomers cluster_2_methyl 2-Methyl-Nitropyridines cluster_3_methyl 3-Methyl-Nitropyridines cluster_4_methyl 4-Methyl-Nitropyridines 2m3n 2-Methyl-3-nitropyridine 2m4n 2-Methyl-4-nitropyridine 2m5n 2-Methyl-5-nitropyridine 2m6n 2-Methyl-6-nitropyridine 3m2n 3-Methyl-2-nitropyridine 3m4n 3-Methyl-4-nitropyridine 3m5n 3-Methyl-5-nitropyridine 3m6n 3-Methyl-6-nitropyridine 4m2n 4-Methyl-2-nitropyridine 4m3n 4-Methyl-3-nitropyridine Pyridine Pyridine Core Methyl Methyl Group (CH3) Pyridine->Methyl Substituents Nitro Nitro Group (NO2) Pyridine->Nitro Substituents Methyl->2m3n Combine to form isomers Methyl->3m2n Combine to form isomers Methyl->4m2n Combine to form isomers Nitro->2m3n Combine to form isomers Nitro->3m2n Combine to form isomers Nitro->4m2n Combine to form isomers

Caption: Positional isomers of methyl-nitropyridine.

Comparative Anticancer Activity: A Tale of Two Substituents

The anticancer potential of nitropyridine derivatives is a field of intense investigation.[6] The position of the nitro group, in particular, significantly influences the mechanism and potency of these compounds.

3-Nitropyridine Analogues: Potent Microtubule Destabilizers

A significant finding in this area is the identification of 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[7] These compounds exert their potent anticancer effects by binding to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[7][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[7][8] The selective cytotoxicity against rapidly dividing cancer cells, with minimal impact on normal cells at similar concentrations, highlights their therapeutic potential.[7]

1-Methyl-3-Nitropyridinium: Inducing Apoptosis in Leukemia Cells

Studies on the quaternized salt, 1-methyl-3-nitropyridinium chloride (MNP), have demonstrated its efficacy against sensitive and multidrug-resistant leukemia (HL60) cells.[9] MNP induces programmed cell death through a caspase-dependent apoptotic pathway. A key aspect of its mechanism is the dose- and time-dependent modulation of intracellular reactive oxygen species (ROS), which contributes to its cytotoxic effects.[9]

The following diagram illustrates the proposed mechanism of action for 3-nitropyridine analogues, highlighting their role as microtubule-targeting agents.

Microtubule_Targeting 3NP 3-Nitropyridine Analogue Tubulin αβ-Tubulin Dimers 3NP->Tubulin Binds to Colchicine Site MT Microtubules 3NP->MT Inhibits Polymerization Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disruption Leads To Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of 3-nitropyridine analogues as microtubule inhibitors.[7][8]

Quantitative Comparison of Cytotoxicity

Direct comparative studies across all methyl-nitropyridine isomers are limited. However, by synthesizing data from various studies on their derivatives, we can infer structure-activity relationships. The following table summarizes the cytotoxic activity (IC₅₀ values) of various nitropyridine derivatives against several human cancer cell lines.

Compound/Isomer DerivativeCancer Cell LineIC₅₀ (µM)Reference
1-Methyl-3-nitropyridine chloride (MNP)HL60 (Leukemia)24.3[9]
1-Methyl-3-nitropyridine chloride (MNP)HL60/MX2 (Resistant)20.5[9]
3-Nitropyridine analogue (4AZA2891)HT-29 (Colon)0.0054[8]
3-Nitropyridine analogue (4AZA2996)HT-29 (Colon)0.0040[8]
2-Amino-5-nitropyridine derivative (35a, R=OMe)MCF-7 (Breast)6.41[1][8]
2-Amino-5-nitropyridine derivative (35d)HepG2 (Liver)7.63[1][8]

Note: The data presented is for derivatives and may not reflect the activity of the parent methyl-nitropyridine isomers.

Comparative Antimicrobial Activity

Nitropyridine derivatives have also shown promise as antimicrobial agents. The electronic properties conferred by the nitro and methyl groups are crucial for their interaction with microbial targets.[3][10]

Structure-Activity Insights

The position of the nitro group is a key determinant of antimicrobial efficacy. For instance, derivatives of 2-amino-5-nitropyridine have demonstrated notable antimicrobial activity.[1] The introduction of a nitro group often enhances the biological activity compared to non-nitrated analogues.[1] Furthermore, studies have shown that the antimicrobial activity of pyridinium salts is influenced by factors such as the length of N-alkyl chains, with longer chains sometimes leading to increased potency.[11]

Quantitative Comparison of Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for several nitropyridine derivatives against various microbial strains.

Compound/Isomer DerivativeMicrobial StrainMIC (µg/mL)Reference
N-hydroxy-pyridoxazinone from 3-hydroxy-2-nitropyridine (R=n-Bu)Enterococcus faecalis7.8[10]
N-hydroxy-pyridoxazinone from 3-hydroxy-2-nitropyridine (R=n-Bu)Staphylococcus aureus31.2[10]
N-hydroxy-pyridoxazinone from 3-hydroxy-2-nitropyridine (R=n-Bu)Candida albicans62.5[10]
2-Amino-5-nitropyridine-metal complexMycobacterium bovis12.5–50[8]
Pyrido[2,3-d]pyrimidine with 2-Nitrophenyl (4h)Staphylococcus aureus50[8]

Note: The data presented is for derivatives and may not reflect the activity of the parent methyl-nitropyridine isomers.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, adherence to standardized protocols is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of methyl-nitropyridine isomers.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A 1. Seed cancer cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with test compounds (various concentrations) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Add solubilizing agent (e.g., DMSO, isopropanol) F->G H 8. Read absorbance (e.g., at 570 nm) G->H

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.[12]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl-nitropyridine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This is a fundamental technique for assessing the potency of new antimicrobial compounds.

MIC_Workflow A 1. Prepare serial dilutions of test compounds in 96-well plate B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Include positive (no drug) and negative (no bacteria) controls B->C D 4. Incubate plate under suitable growth conditions (e.g., 37°C for 24h) C->D E 5. Visually inspect for turbidity (growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Sources

The In-Silico Compass: A Comparative Guide to QSAR Models for Nitropyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey to novel therapeutics is often long and arduous. In the realm of heterocyclic chemistry, nitropyridine derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] However, navigating the vast chemical space to identify the most potent and selective candidates can be a resource-intensive endeavor. This is where Quantitative Structure-Activity Relationship (QSAR) modeling comes to the forefront, offering a powerful computational lens to predict biological activity and guide rational drug design.[2][3]

This guide provides an in-depth, objective comparison of various QSAR methodologies applied to nitropyridine derivatives. Moving beyond a mere recitation of techniques, we will delve into the causality behind experimental choices, the inherent trustworthiness of the described protocols, and the authoritative grounding of our claims through comprehensive references. Our aim is to equip you with the insights necessary to select and apply the most appropriate QSAR model for your research, ultimately accelerating the discovery of new and effective nitropyridine-based drugs.

The Rationale for QSAR in Nitropyridine Drug Discovery

The core principle of QSAR lies in the hypothesis that the biological activity of a chemical compound is intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, QSAR models can establish a mathematical relationship between these descriptors and the observed biological activity.[2][3] This relationship, once validated, can be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly experimental screening.

For nitropyridine derivatives, this approach is particularly valuable. The pyridine ring, with its nitrogen heteroatom, and the strongly electron-withdrawing nitro group, create a unique electronic and structural landscape that can be finely tuned through substituent modifications. QSAR allows us to understand how these modifications influence properties like hydrophobicity, electronic distribution, and steric bulk, and in turn, how these properties govern the compound's interaction with its biological target.

A Comparative Analysis of QSAR Models

The selection of a QSAR methodology is a critical decision that can significantly impact the predictive power and interpretability of the resulting model. Here, we compare some of the most prominent QSAR techniques that have been or could be applied to the study of nitropyridine derivatives.

2D-QSAR: The Foundation of Structure-Activity Correlation

Two-dimensional QSAR (2D-QSAR) models are the classical approach, relying on descriptors calculated from the 2D representation of a molecule. These descriptors can be broadly categorized as physicochemical, topological, and electronic.

Descriptor TypeExamplesRelevance to Nitropyridine Derivatives
Physicochemical LogP (hydrophobicity), Molar Refractivity (bulk), Polar Surface Area (PSA)The nitro group significantly impacts polarity and hydrogen bonding potential. LogP is crucial for membrane permeability and reaching intracellular targets.
Topological Connectivity indices (e.g., Kier & Hall), Shape indicesDescribe the branching and overall shape of the molecule, which is important for fitting into a binding pocket.
Electronic Dipole moment, HOMO/LUMO energiesThe electron-withdrawing nature of the nitro group and the electronegativity of the pyridine nitrogen create a distinct electronic profile that governs interactions with biological macromolecules.

Performance of 2D-QSAR Models:

While specific comparative studies on nitropyridines are limited, QSAR studies on related pyridine and nitroaromatic compounds provide valuable insights. For instance, a study on pyridine derivatives for anticancer activity utilized descriptors like B08[C-C] (a 2D descriptor) to build a predictive model.[4] Another study on nitroaromatic compounds highlighted the importance of descriptors like the energy of the lowest unoccupied molecular orbital (Elumo) and hydrophobicity (log Kow) in predicting toxicity.

A hypothetical 2D-QSAR study on a series of nitropyridine derivatives with antitubercular activity might yield a Multiple Linear Regression (MLR) model with the following characteristics:

Statistical ParameterValueInterpretation
r² (coefficient of determination) 0.7575% of the variance in the antitubercular activity can be explained by the model.
q² (cross-validated r²) 0.65Good internal predictive ability of the model.
pred_r² (predicted r² for external test set) 0.70Good external predictive ability for new compounds.
3D-QSAR: Unveiling the Three-Dimensional Landscape

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the 3D conformation of the molecules and their surrounding interaction fields.[5][6] This approach is particularly powerful for understanding the steric and electrostatic requirements of a ligand for binding to its receptor.

CoMFA vs. CoMSIA for Nitropyridine Derivatives:

FeatureCoMFACoMSIA
Fields Steric and ElectrostaticSteric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor
Descriptor Calculation Lennard-Jones and Coulombic potentialsGaussian-type functions, providing more detailed and localized information
Contour Maps Provide a visual representation of favorable and unfavorable regions for steric bulk and electrostatic charge.Offer a more nuanced view with additional fields, highlighting areas where hydrophobicity or hydrogen bonding characteristics are critical for activity.

A 3D-QSAR study on a series of nitropyridine-based kinase inhibitors could yield the following comparative results:

Modelpred_r²Key Insights for Nitropyridines
CoMFA 0.680.920.75Might indicate that bulky substituents at certain positions of the pyridine ring are detrimental to activity, while electropositive potential near the nitro group is favorable.
CoMSIA 0.720.950.80Could further reveal that a hydrophobic pocket exists near a specific substituent and that a hydrogen bond acceptor is required for optimal interaction with the target.

The superior statistical parameters often observed with CoMSIA can be attributed to its more comprehensive description of molecular interactions.

Experimental Protocols: A Step-by-Step Guide

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key QSAR workflows.

Protocol 1: 2D-QSAR Model Development using Multiple Linear Regression (MLR)

This protocol outlines the general steps for building a 2D-QSAR model, a foundational technique in the field.

Step 1: Data Set Preparation

  • Curation: Compile a dataset of nitropyridine derivatives with their corresponding biological activities (e.g., IC50, MIC). Ensure data consistency and accuracy.

  • Structural Drawing and Optimization: Draw the 2D structures of all molecules using a chemical drawing software. Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.[4]

Step 2: Descriptor Calculation

  • Utilize molecular descriptor calculation software (e.g., DRAGON, PaDEL-Descriptor) to generate a wide range of 2D descriptors for all molecules in the dataset.

Step 3: Descriptor Selection and Model Building

  • Feature Selection: Employ a variable selection method, such as stepwise MLR or genetic algorithms, to identify a subset of descriptors that are most correlated with the biological activity.

  • Model Generation: Use the selected descriptors to build the MLR model, which takes the form of a linear equation.

Step 4: Model Validation

  • Internal Validation: Perform leave-one-out (LOO) cross-validation to assess the internal robustness of the model and calculate the q² value.[4]

  • External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate the pred_r² value to assess its external predictive power.

  • Y-Randomization: Randomly shuffle the biological activity data multiple times and rebuild the QSAR model. A significant drop in the statistical parameters for the randomized models confirms that the original model is not due to chance correlation.[4]

Protocol 2: 3D-QSAR (CoMFA/CoMSIA) Workflow

This protocol details the process for generating and validating 3D-QSAR models, which provide valuable spatial insights.

Step 1: Molecular Modeling and Alignment

  • 3D Structure Generation: Generate the 3D structures of all nitropyridine derivatives and perform conformational analysis to identify the low-energy conformers.

  • Alignment: This is a critical step. Align all molecules in the dataset to a common template structure. This can be done based on a common substructure or by using field-based alignment methods.

Step 2: CoMFA and CoMSIA Field Calculation

  • Define a 3D grid box that encompasses the aligned molecules.

  • For CoMFA, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule at each grid point.

  • For CoMSIA, calculate the similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Step 3: PLS Analysis and Model Generation

  • Use Partial Least Squares (PLS) analysis to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).[6]

  • Determine the optimal number of PLS components to avoid overfitting.

Step 4: Model Validation and Contour Map Analysis

  • Internal Validation: Perform LOO cross-validation to calculate the q² value.

  • External Validation: Predict the activities of the test set compounds to determine the pred_r² value.

  • Contour Map Visualization: Generate and analyze the CoMFA and CoMSIA contour maps to visualize the favorable and unfavorable regions for different physicochemical properties around the molecules. This provides crucial insights for designing new, more potent derivatives.

Visualizing the QSAR Workflow

To further clarify the intricate processes involved in QSAR modeling, the following diagrams, generated using Graphviz, illustrate the key workflows and relationships.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Curation Data Curation (Nitropyridine Derivatives & Activity) Structure_Optimization 2D/3D Structure Generation & Optimization Data_Curation->Structure_Optimization Data_Splitting Data Splitting (Training & Test Sets) Structure_Optimization->Data_Splitting Descriptor_Calculation Descriptor Calculation (2D or 3D Fields) Data_Splitting->Descriptor_Calculation Feature_Selection Feature Selection (e.g., MLR, GA) Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, PLS) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, pred_r²) Model_Building->External_Validation Activity_Prediction Activity Prediction for New Nitropyridines External_Validation->Activity_Prediction Rational_Design Rational Design of Novel Derivatives Activity_Prediction->Rational_Design

Caption: A generalized workflow for a QSAR study of nitropyridine derivatives.

Descriptor_Relationship cluster_descriptors Molecular Descriptors Structure Nitropyridine Structure Electronic Electronic (e.g., HOMO/LUMO, Dipole) Structure->Electronic Steric Steric (e.g., Molar Refractivity, Shape Indices) Structure->Steric Hydrophobic Hydrophobic (e.g., LogP) Structure->Hydrophobic Activity Biological Activity (Anticancer/Antimicrobial) Electronic->Activity Steric->Activity Hydrophobic->Activity

Caption: Relationship of key molecular descriptors to the biological activity of nitropyridine derivatives.

Conclusion: Navigating the Path to Novel Nitropyridine Therapeutics

The application of QSAR methodologies offers a powerful and efficient strategy to navigate the complex structure-activity landscape of nitropyridine derivatives. While 2D-QSAR provides a solid foundation for understanding the influence of fundamental molecular properties, 3D-QSAR techniques like CoMFA and CoMSIA offer invaluable three-dimensional insights into the steric and electronic requirements for optimal biological activity.

The choice between these models will ultimately depend on the specific research question, the diversity of the chemical library, and the availability of computational resources. For initial screening and understanding broad trends, 2D-QSAR can be highly effective. For lead optimization and designing compounds with precise interactions with a target, the detailed spatial information provided by 3D-QSAR is indispensable.

By judiciously applying and rigorously validating these computational tools, researchers can significantly enhance the efficiency of the drug discovery process, bringing novel and effective nitropyridine-based therapies from the virtual drawing board to the clinical forefront with greater speed and precision.

References

  • Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). On Two Novel Parameters for Validation of Predictive QSAR Models. PMC. [Link]

  • Bhattacharjee, A., & Singh, S. (2017). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Journal of Taibah University for Science. [Link]

  • Abdullahi, M., et al. (2020). Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches. PMC. [Link]

  • Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]

  • Aouidate, A., et al. (2019). Antibacterial study of 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives: CoMFA, CoMSIA analyses, molecular docking and ADMET properties prediction. Computational Biology and Chemistry. [Link]

  • El-Malah, A. A., et al. (2014). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. PMC. [Link]

  • ResearchGate. (n.d.). List of molecular descriptors involved in QSAR equations. [Link]

  • Maddela, S. L., et al. (2008). Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. Bioorganic & Medicinal Chemistry. [Link]

  • HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. [Link]

  • JETIR. (2022). DEVELOPMENT OF A COMPUTATIONAL QSAR MODEL FOR PREDICTING ANTI- TUBERCULAR ACTIVITY OF CHEMICAL COMPOUNDS. [Link]

  • Scribd. (n.d.). QSAR Model Development for Pyridines. [Link]

  • Kaggle. (n.d.). QSAR-data for Drug Discovery. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link]

  • Niazi, A., et al. (2006). Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. PMC. [Link]

  • Ben-Abu, Y., et al. (2023). A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. Journal of Computational Chemistry. [Link]

  • Gonzalez-Diaz, H., et al. (2010). QSAR modeling for predicting carcinogenic potency of nitroso-compounds using 0D-2D molecular descriptors. Sciforum. [Link]

  • Mladenova, R., et al. (2007). QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]

  • ResearchGate. (n.d.). Cross-validation of the best QSAR model. [Link]

  • Ben-Abu, Y., et al. (2023). A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. PubMed. [Link]

  • MDPI. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. [Link]

  • Raevsky, O. A., et al. (2002). Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. PubMed. [Link]

  • ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. [Link]

  • Recabarren-Gajardo, G., et al. (2015). A combined CoMFA and CoMSIA 3D-QSAR study of benzamide type antibacterial inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus. PubMed. [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. [Link]

  • El-Malah, A. A., et al. (2014). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. PMC. [Link]

  • Data.gov. (n.d.). qsar - Dataset - Catalog. [Link]

  • ResearchGate. (2022). Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[ 4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. [Link]

  • MDPI. (2022). 2D-QSAR and CoMFA Models for Antitubercular Activity of Scalarane-Type Sesterterpenes. [Link]

  • Verma, J., et al. (2024). 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. Journal of Biomolecular Structure and Dynamics. [Link]

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Confirming the purity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine with HPLC

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical method for pharmaceutical intermediates is non-negotiable. The compound 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (C₁₁H₁₅N₃O₂) presents a fascinating analytical challenge[1]. Structurally, it features an electron-deficient nitropyridine core coupled with an electron-donating piperidine ring. This push-pull electronic system creates a highly polarizable molecule with distinct UV absorption characteristics, but it also introduces complexities regarding basicity, thermal stability, and column interactions[2].

This guide provides an objective, mechanistically grounded comparison of High-Performance Liquid Chromatography (HPLC) against alternative methodologies like Quantitative NMR (qNMR) and Gas Chromatography (GC) for the purity assessment of this specific heterocyclic intermediate.

Mechanistic Grounding: The Analytical Chemistry of Nitropyridines

Before selecting an analytical modality, we must understand the causality behind the molecule's behavior:

  • Chromophoric Strength: The conjugation between the piperidine nitrogen lone pair and the para-positioned nitro group across the pyridine ring yields a strong intramolecular charge transfer (ICT) band. This makes UV-Vis detection highly sensitive for trace impurity profiling.

  • Ionization and Tailing: While the strong electron-withdrawing nature of the 5-nitro group reduces the basicity of the pyridine nitrogen, residual basicity can still cause severe peak tailing via secondary interactions with free silanols on stationary phases[2]. Therefore, an acidic mobile phase modifier (e.g., 0.1% Formic Acid) is mandatory to protonate residual silanols and ensure peak symmetry.

  • Thermal Lability: Nitroaromatics are notoriously sensitive to high temperatures. Subjecting this compound to the >250°C inlet temperatures typical of GC-FID poses a severe risk of thermal degradation, artificially skewing the impurity profile[3].

Objective Comparison of Analytical Modalities

To establish a comprehensive purity profile, modern drug development relies on orthogonal techniques. While Reverse Phase HPLC (RP-HPLC) is the workhorse for trace analysis, it is a secondary method that assumes uniform UV response factors. qNMR serves as a primary, absolute method that requires no reference standard for the analyte[4][5].

Table 1: Performance Comparison for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine
Analytical ModalityFundamental PrincipleSensitivity (LOD)Key AdvantagesCritical Limitations
RP-HPLC-UV Chromatographic partitioning + UV absorbance< 0.05% Exceptional for trace impurity profiling; high precision and reproducibility[6].Requires reference standards for absolute quantitation; susceptible to UV response factor bias[7].
¹H qNMR Direct integration of proton resonances vs. Internal Standard~ 0.5%Absolute molar quantitation; no analyte reference standard needed; structurally informative[8][9].Lower sensitivity for trace impurities; requires high-field NMR instrumentation[5].
GC-FID / MS Volatilization + phase partitioning< 0.1%High resolution for volatile residual solvents and low-molecular-weight byproducts[3].High Risk: Thermal degradation of the nitro group at standard inlet temperatures.

Causality Insight: The optimal strategy utilizes qNMR to determine the Relative Response Factors (RRFs) of known impurities[7]. These RRFs are then programmed into the HPLC-UV data processing method , creating a hybrid approach that marries the absolute accuracy of qNMR with the trace-level sensitivity of HPLC[9].

Analytical Strategy Visualization

DecisionMatrix Start Purity Assessment: 2-(4-Methylpiperidin-1-yl) -5-nitropyridine HPLC RP-HPLC-UV (Primary Assay Method) Start->HPLC High UV Molar Absorptivity qNMR 1H qNMR (Orthogonal Validation) Start->qNMR Absolute Purity No Ref. Std. GC GC-FID/MS (Residual Solvents Only) Start->GC Thermal Lability (Nitro Group Risk) HPLC_Pro Detects trace impurities (<0.05%) Requires RRF correction HPLC->HPLC_Pro qNMR_Pro Direct molar quantitation Establishes RRFs for HPLC qNMR->qNMR_Pro GC_Con Avoid for main assay due to degradation risk >200°C GC->GC_Con

Logical decision matrix for selecting the optimal purity assessment method.

Self-Validating Experimental Protocol: RP-HPLC

To ensure scientific integrity, the following protocol is designed as a self-validating system adhering to for Specificity, Precision, and Accuracy[10][11][12].

Step 1: Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3 µm particle size. (Rationale: End-capping minimizes secondary silanol interactions with the basic piperidine moiety).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD). Primary quantitation at 254 nm (aromatic backbone) and secondary monitoring at 340 nm (specific to the push-pull nitropyridine chromophore)[6][13].

Step 2: Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar impurities)

  • 2.0 - 15.0 min: 5% to 95% B (Linear gradient to elute the main API and lipophilic byproducts)

  • 15.0 - 18.0 min: 95% B (Column wash)

  • 18.0 - 22.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Blank: Inject the diluent to confirm no baseline interference (Specificity)[12].

  • Standard Solution: Accurately weigh and dissolve the 2-(4-Methylpiperidin-1-yl)-5-nitropyridine reference standard to a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the batch sample identically to the standard (1.0 mg/mL).

Step 4: System Suitability Testing (SST)

Before analyzing the batch, the system must prove its reliability. Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0% (proves injection precision)[12].

    • USP Tailing Factor ≤ 1.5 (proves the formic acid is successfully suppressing silanol interactions).

    • Theoretical Plates (N) ≥ 5,000.

Step 5: Data Processing & Mass Balance

Calculate the purity using Area Normalization. If qNMR data is available for known impurities, apply the calculated Relative Response Factors (RRFs) to correct the UV area percentages, ensuring true mass balance[7][9].

Workflow Visualization

HPLCWorkflow Prep 1. Sample Prep (1.0 mg/mL in Diluent) SST 2. System Suitability (RSD < 2.0%, Tailing < 1.5) Prep->SST Analysis 3. Gradient RP-HPLC (C18, 0.1% FA / ACN) SST->Analysis Validation 4. ICH Q2(R1) Validation (Specificity & Mass Balance) Analysis->Validation

Step-by-step self-validating HPLC workflow adhering to ICH Q2(R1) guidelines.

References

  • FDA / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration.11

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." 4

  • Almac Group. "QNMR as an Alternative to Traditional HPLC Assay Analysis."5

  • USP. "Equivalency between Mass Balance and qNMR methodologies." United States Pharmacopeia.9

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." 7

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." 2

  • CDC. "Analytical Methods for Pyridine Derivatives." Centers for Disease Control and Prevention.3

  • BenchChem. "Assessing the Purity of Synthesized Nitropyridine Derivatives: A Comparative Guide." 6

  • ChemicalBook. "2-(4-Methylpiperidin-1-yl)-5-nitropyridine Compound Data." 1

Sources

Navigating the Uncharted: A Senior Scientist's Guide to Evaluating the Off-Target Effects of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A compound that potently engages its intended target is only half the story; its interactions with unintended targets, or "off-target" effects, can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for evaluating the off-target profile of the novel compound 2-(4-Methylpiperidin-1-yl)-5-nitropyridine , a synthetic molecule with potential therapeutic applications yet to be fully characterized in the public domain.

Given the limited published data on the specific biological activities of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, this document will serve as a practical roadmap for researchers. We will not only outline the necessary experimental workflows but also delve into the scientific rationale behind each step, empowering you to generate a robust and interpretable dataset. This guide is designed for drug development professionals and researchers who are poised to investigate the therapeutic potential and safety profile of this and other novel chemical entities.

The Imperative of Off-Target Profiling

Off-target effects arise when a drug molecule binds to proteins other than its intended therapeutic target.[1] These unintended interactions can trigger a cascade of biological events, leading to adverse drug reactions. Therefore, a thorough understanding of a compound's selectivity is paramount for de-risking a drug development program. Early and comprehensive off-target profiling allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize unwanted side effects.[1][2]

A Phased Approach to Off-Target Evaluation

A systematic and tiered approach is recommended for evaluating the off-target profile of a novel compound like 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. This strategy allows for a cost-effective and data-driven process, starting with broad, high-throughput screens and progressing to more focused, in-depth analyses.

Diagram: Phased Off-Target Evaluation Workflow

OffTargetWorkflow cluster_Phase1 Phase 1: Broad Screening cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: In-Depth Validation P1_1 In Silico Prediction P1_2 Broad Kinase Panel P1_1->P1_2 Guide Panel Selection P2_1 Cellular Thermal Shift Assay (CETSA) P1_2->P2_1 Identify Potential Off-Targets P1_3 GPCR Panel P1_3->P2_1 P3_1 Dose-Response Assays P2_1->P3_1 Confirm Direct Binding P2_2 Phenotypic Screening P3_2 Functional Cellular Assays P2_2->P3_2 Investigate Phenotypes P3_3 In Vivo Toxicology P3_1->P3_3 P3_2->P3_3 Assess Physiological Relevance

Caption: A tiered approach to off-target profiling, from broad screening to in vivo validation.

Phase 1: Broad In Vitro Screening

The initial phase aims to cast a wide net to identify potential off-target interactions across major druggable protein families.

In Silico Profiling: A Predictive First Step

Before embarking on costly wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.[3] Various platforms utilize machine learning algorithms trained on large datasets of known drug-target interactions to generate a ranked list of potential off-targets.

Experimental Protocol: In Silico Off-Target Prediction

  • Obtain the SMILES string or SDF file for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

  • Utilize a validated in silico prediction platform (e.g., SwissTargetPrediction, SuperPred, or commercial platforms).

  • Submit the chemical structure and run the prediction against a comprehensive protein target database.

  • Analyze the results , paying close attention to targets with high prediction scores. This list will help prioritize subsequent experimental validation.

Broad Kinase Panel Screening

Protein kinases are a large family of enzymes frequently implicated in off-target effects of small molecules.[4][5] A broad kinase panel assay will assess the inhibitory activity of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine against a diverse set of kinases.

Experimental Protocol: Broad Kinase Panel Screen (Example: Radiometric Assay)

  • Compound Preparation: Prepare a stock solution of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a substrate peptide, and ATP (spiked with γ-³²P-ATP).

  • Incubation: Add 2-(4-Methylpiperidin-1-yl)-5-nitropyridine at a fixed concentration (e.g., 10 µM) to the assay wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the incorporation of ³²P into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

GPCR and Ion Channel Panels

G-protein coupled receptors (GPCRs) and ion channels are other major classes of proteins that are often unintentionally modulated by small molecules. Screening against a panel of these targets is crucial for a comprehensive off-target profile.

Experimental Protocol: GPCR Panel Screen (Example: Radioligand Binding Assay)

  • Membrane Preparation: Use cell membranes expressing the GPCR of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand specific for the GPCR, and 2-(4-Methylpiperidin-1-yl)-5-nitropyridine at a fixed concentration.

  • Incubation: Incubate to allow for competitive binding.

  • Washing and Detection: Wash the plate to remove unbound radioligand and measure the remaining radioactivity.

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound.

Phase 2: Cellular Target Engagement and Phenotypic Screening

Positive hits from the initial broad screens need to be validated in a more physiologically relevant cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment without the need for compound labeling.[6] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-(4-Methylpiperidin-1-yl)-5-nitropyridine or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Diagram: CETSA Workflow

CETSA_Workflow A Treat cells with compound or vehicle B Lyse cells and heat at various temps A->B C Centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction (Western Blot or MS) C->D E Plot melting curves and compare shifts D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior or morphology, providing an unbiased view of its cellular activity.[7] These screens can reveal unexpected off-target effects that may not be identified in target-based assays.

Experimental Protocol: High-Content Imaging Phenotypic Screen

  • Cell Plating: Plate cells in multi-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

  • Staining: Stain the cells with fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial integrity).

  • Data Analysis: Compare the phenotypic profile of the test compound to a library of reference compounds with known mechanisms of action to identify potential off-target activities.

Phase 3: In-Depth Validation and Functional Analysis

The final phase involves detailed characterization of the confirmed off-target interactions to understand their functional consequences.

Dose-Response Assays

For any confirmed off-target hits, it is essential to determine the potency of the interaction by generating a dose-response curve and calculating the IC50 or EC50 value.

Experimental Protocol: Dose-Response Curve Generation

  • Serial Dilution: Prepare a serial dilution of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

  • Assay Performance: Perform the relevant biochemical or cellular assay with the range of compound concentrations.

  • Data Plotting: Plot the percent inhibition or activity against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Functional Cellular Assays

Once an off-target is confirmed and its potency determined, the next step is to investigate the functional consequences of this interaction in cells. The specific assay will depend on the nature of the off-target. For example, if an off-target is a kinase, a downstream signaling pathway can be monitored by Western blotting for phosphorylation events.

Comparative Analysis: Benchmarking Against Alternatives

While there is no publicly available data for direct competitors to 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a crucial part of the evaluation process, once initial data is generated, will be to compare its selectivity profile to other compounds.

Potential Comparator Classes:

  • Structurally Similar Compounds: Molecules with a similar nitropyridine or methylpiperidine scaffold can provide insights into the structure-activity relationship of off-target effects. A search of chemical databases can identify such analogs.

  • Compounds with Similar On-Target Activity: Once the primary target of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is identified, its off-target profile should be compared to other known inhibitors of that target.

Data Summary for Comparison:

All quantitative data should be summarized in a clear and concise table to facilitate comparison.

CompoundPrimary Target (IC50, nM)Off-Target 1 (IC50, nM)Off-Target 2 (IC50, nM)Selectivity Ratio (Off-Target 1 / Primary Target)
2-(4-Methylpiperidin-1-yl)-5-nitropyridine TBDTBDTBDTBD
Comparator AXYZY/X
Comparator BXY'Z'Y'/X

Conclusion

The evaluation of off-target effects is a cornerstone of modern drug discovery. For a novel compound like 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a systematic and multi-faceted approach is essential to build a comprehensive safety and selectivity profile. By employing the phased strategy outlined in this guide, from broad in silico and in vitro screening to in-depth cellular and functional validation, researchers can proactively identify and mitigate potential risks associated with off-target activities. This rigorous evaluation will not only enhance the chances of clinical success but also contribute to the development of safer and more effective medicines.

References

  • Vertex AI Search. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • American Chemical Society. Specificity quantification for ligand binding and drug discovery.
  • PubMed. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • PMC. Efficient multi-task chemogenomics for drug specificity prediction.
  • PMC. (2016, March 23). Assessing Specificity of Anticancer Drugs In Vitro.
  • ACS Chemical Biology. (2010, November 16). Identification of Direct Protein Targets of Small Molecules.
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  • Broad Institute. Small-molecule Profiling.
  • Journal of Chemical Information and Modeling. (2003, May 21). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition.
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?.
  • Nature. (2022, January 4). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
  • PubChem. 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid.
  • Journal of Medicinal Chemistry. (2022, January 4). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
  • PMC.
  • Journal of Medicinal Chemistry. (2022, December 15). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • MDPI. (2025, July 16). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.
  • PMC. 2-(4-Methylphenoxy)-5-nitropyridine.
  • PMC. Nitropyridines in the Synthesis of Bioactive Molecules.
  • PMC.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • PMC. (2024, November 7). 3-nitropyridine analogues as novel microtubule-targeting agents.
  • Prime Scholars. (2021, December 30). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds.
  • Preprints.org. (2022, September 18). (Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • MDPI. (2021, September 13). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
  • ClinicalTrials.gov. A First-in-Human Study to Assess the Safety and Tolerability of PDNO.
  • MilliporeSigma. 2-Hydroxy-4-methyl-5-nitropyridine 98 21901-41-7.
  • BLDpharm. 1620494-19-0|2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-amine.

Sources

A Comparative Guide to the Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Evaluating Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. This guide provides an in-depth, objective comparison of published synthesis methods for this compound, focusing on reproducibility, scalability, and overall efficiency. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Introduction to the Synthetic Challenge

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is effective due to the electron-deficient nature of the pyridine ring, which is significantly activated by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[1] This activation facilitates the attack of a nucleophile, in this case, 4-methylpiperidine, at the 2-position, leading to the displacement of a suitable leaving group, typically a halide.

The choice of starting material—specifically the halide at the 2-position—and the reaction solvent system are the most critical variables that dictate the efficiency, environmental impact, and scalability of the synthesis. This guide will compare two primary approaches: a modern, aqueous-based method starting from 2-fluoro-5-nitropyridine, and a conventional method employing 2-chloro-5-nitropyridine in an organic solvent.

The General Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The core transformation involves the displacement of a leaving group (X) from the 2-position of the 5-nitropyridine ring by the secondary amine, 4-methylpiperidine. The reaction proceeds through a well-established addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed efficiently.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with H₂O B Add and dissolve K₃PO₄ and 4-methylpiperidine A->B C Add 2-fluoro-5-nitropyridine B->C D Heat to 45 °C C->D E Stir for 5 hours D->E F Cool to RT E->F G Filter solid product F->G H Wash with H₂O & Dry G->H I I H->I Final Product

Workflow for the aqueous synthesis (Method 1).

Method 2: Conventional Synthesis from 2-Chloro-5-nitropyridine in Organic Solvent

This represents the more traditional approach to this SNAr reaction, which is widely documented for analogous transformations in patent literature and medicinal chemistry publications. [1][2]It relies on a less reactive chloro-leaving group and necessitates the use of a polar aprotic solvent.

Causality Behind Experimental Choices:
  • Starting Material (2-Chloro-5-nitropyridine): 2-Chloro-5-nitropyridine is often more readily available and less expensive than its fluoro- counterpart. However, the C-Cl bond is less polarized, making the 2-position less electrophilic and thus requiring more forcing reaction conditions.

  • Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is chosen for its ability to solvate the reactants and the charged intermediate without participating in the reaction. Its high boiling point allows for elevated reaction temperatures.

  • Base (K₂CO₃ or Triethylamine): An inorganic base like potassium carbonate or an organic base like triethylamine (TEA) is required to act as a scavenger for the HCl produced.

  • Temperature (Elevated): Due to the lower reactivity of the chloro-substrate, higher temperatures (e.g., 70-100 °C) are typically required to achieve a reasonable reaction rate. This increases the risk of side-product formation and decomposition.

Experimental Protocol (Method 2 - Representative)
  • Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv), 4-methylpiperidine (1.1 equiv), and potassium carbonate (K₂CO₃, 1.5 equiv).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the mixture to 80 °C and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with reactants (2-chloro-5-nitropyridine, 4-methylpiperidine, K₂CO₃) B Add DMF as solvent A->B C Heat to 80 °C B->C D Stir for 8-12 hours (Monitor by TLC/LC-MS) C->D E Cool to RT & Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Wash, Dry, & Concentrate F->G H Purify by Column Chromatography G->H I I H->I Final Product

Workflow for the conventional synthesis (Method 2).

Performance Comparison

ParameterMethod 1 (Aqueous)Method 2 (Conventional)Analysis & Justification
Starting Material 2-Fluoro-5-nitropyridine2-Chloro-5-nitropyridineThe fluoro-substrate is more reactive, allowing for milder conditions. The chloro-substrate is often cheaper but requires more energy input.
Solvent WaterDMF, Acetonitrile, or similarWinner: Method 1. Water is superior in terms of cost, safety, and environmental impact. DMF is a useful solvent but is associated with toxicity and disposal challenges.
Base K₃PO₄K₂CO₃, TriethylamineBoth use common and effective bases. The choice is largely dependent on the solvent system and work-up procedure.
Temperature 45 °C70 - 100 °CWinner: Method 1. Lower temperature reduces energy costs and minimizes the potential for thermal degradation or side reactions.
Reaction Time 5 hours [3]8 - 12 hours (typical)Winner: Method 1. Faster reaction time increases throughput and operational efficiency.
Yield 95% (isolated) [3]Variable (typically 70-90%)Winner: Method 1. The reported yield is excellent, and the simple isolation procedure minimizes mechanical losses.
Work-up/Purification Simple filtrationAqueous work-up, extraction, column chromatographyWinner: Method 1. Eliminating extraction and chromatography is a major advantage for reproducibility and scalability, significantly reducing solvent waste and time.
Scalability High (demonstrated) [3]ModerateWinner: Method 1. The simple, precipitation-based work-up is highly amenable to large-scale production. Large-volume extractions and chromatography in Method 2 are less desirable for scaling.
Reproducibility HighModerate to HighWinner: Method 1. The simplicity of the procedure and work-up leads to higher expected reproducibility. Method 2's reliance on chromatography can introduce variability.

Conclusion and Recommendation

Based on the available data, Method 1, the aqueous synthesis from 2-fluoro-5-nitropyridine, is demonstrably superior for the preparation of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. Its high yield, mild conditions, short reaction time, and dramatically simplified, chromatography-free work-up make it a more efficient, reproducible, and scalable process. From a green chemistry perspective, the elimination of organic solvents provides a significant advantage in terms of safety and environmental responsibility.

While Method 2 remains a viable option, particularly if 2-chloro-5-nitropyridine is the only available starting material, it is encumbered by the need for organic solvents, higher temperatures, longer reaction times, and a more laborious purification process. For any process development or scale-up campaign, the aqueous method should be the preferred route. It exemplifies how modern synthetic methodology can achieve superior results while adhering to the principles of sustainable chemistry.

References

  • Strotman, N. A., et al. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. [Link]

  • Li, J. J., et al. (2021). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 223, 113645. [Link]

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Safety Operating Guide

2-(4-Methylpiperidin-1-yl)-5-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Laboratory Guide: Safe Handling and Disposal of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

As drug development professionals and synthetic chemists, we frequently work with highly functionalized heterocyclic compounds. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a valuable building block, but its molecular architecture—combining an electron-withdrawing nitroaromatic ring with a lipophilic piperidine moiety—demands rigorous, scientifically grounded handling and disposal protocols.

This guide provides the essential operational workflows required to manage this compound safely, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the material. The table below summarizes the core data driving our safety methodologies.

Property / Hazard ParameterData / ClassificationOperational Implication
Chemical Name 2-(4-Methylpiperidin-1-yl)-5-nitropyridineN/A
CAS Number 82857-28-1[1]Use for manifest tracking.
Molecular Weight 221.26 g/mol [1]Determines stoichiometric waste calculations.
Acute Toxicity Category 4 (Oral)[2]Mandates strict prevention of ingestion/inhalation.
Skin/Eye Irritation Category 2 (Irritant)[2]Requires high-barrier PPE (Nitrile/Neoprene).
Environmental Hazard Aquatic Chronic 3Strictly prohibits drain or sink disposal.

Mechanistic Safety Insights: The "Why" Behind the Protocol

As a Senior Application Scientist, I cannot overstate the importance of understanding why specific disposal methods are chosen. We do not just follow rules; we engineer safety based on molecular behavior.

  • Lipophilicity and Dermal Permeation: The 4-methylpiperidine ring significantly increases the compound's partition coefficient (LogP) compared to an unsubstituted nitropyridine. This lipophilicity allows the molecule to cross the stratum corneum (human skin) and permeate standard latex gloves rapidly. Self-Validating Protocol: Always double-glove with nitrile or neoprene; if a spill occurs on the glove, the outer layer must be discarded immediately before the chemical can partition through to the inner layer.

  • Exothermic Decomposition Risks: The nitro group ( NO2​ ) on the pyridine ring is highly electron-withdrawing. If this compound is inadvertently mixed with strong reducing agents or concentrated bases in a waste carboy, it can undergo rapid exothermic decomposition. Waste streams must be maintained at a neutral pH.

  • Combustion Dynamics and NOx​ Generation: Standard low-temperature incineration of nitroaromatics is highly dangerous, as it generates toxic nitrogen oxides ( NOx​ ) and products of incomplete combustion (PICs)[3]. Disposal must be routed to a facility capable of staged, high-temperature combustion ( >1000∘C ) . In this process, an initial fuel-rich stage reduces NOx​ to inert N2​ , followed by a fuel-lean stage to consume residual carbon monoxide[3].

Operational Workflow: Waste Segregation & Disposal

Proper disposal begins the moment the chemical is weighed. The following Graphviz diagram maps the logical relationship for segregating and routing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine waste to ensure EPA RCRA compliance[4].

DisposalWorkflow A 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Waste Generation B Solid Waste (Powders, Contaminated PPE, Vials) A->B C Liquid Waste (Reaction Solutions, Rinsate) A->C D Double-bagged / Sealed in HDPE Containers B->D E Halogenated Solvents (e.g., DCM, Chloroform) C->E F Non-Halogenated Solvents (e.g., EtOAc, MeOH) C->F G High-Temperature Incineration (>1000°C) with NOx Scrubbers (EPA RCRA Compliant) D->G E->G F->G

Workflow for the segregation and EPA-compliant incineration of nitropyridine waste.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA), generators are legally responsible for their waste from "cradle to grave"[5]. Follow these validated protocols to manage your waste streams.

Methodology A: Solid Waste & Contaminated Consumables

Applies to: Leftover powders, empty reagent vials, contaminated weigh boats, and exposed PPE.

  • Inactivation & Collection: Do not use water to clean up dry powder spills, as the compound is largely insoluble and will create a highly mobile, toxic slurry. Instead, sweep up solid residues using anti-static spatulas or brushes to prevent dust deflagration.

  • Primary Packaging: Place the collected solids, empty glass vials, and contaminated nitrile gloves into a high-density polyethylene (HDPE) wide-mouth container.

  • Secondary Containment: Seal the HDPE container tightly and place it inside a secondary transparent poly-bag. Tie the bag securely.

  • RCRA Labeling: Affix a hazardous waste label immediately. Mark it explicitly as: "Hazardous Solid Waste - Toxic/Irritant (Contains Nitropyridine Derivative)". Date the label the moment the first drop of waste enters the container, as per 40 CFR Part 262 regulations[4].

Methodology B: Liquid Waste (Reaction Mixtures & Rinsates)

Applies to: Mother liquors, chromatography fractions, and glassware rinsates.

  • Solvent Segregation: Identify the primary solvent carrying the 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. Route Dichloromethane or Chloroform mixtures to the Halogenated waste stream. Route Ethyl Acetate, Hexanes, or Methanol to the Non-Halogenated stream. Causality note: Mixing these streams drastically increases the cost of incineration and risks generating highly toxic dioxins during combustion.

  • Neutralization Check: Verify that the bulk liquid waste is roughly neutral (pH 6–8) before adding your nitropyridine waste. Do not add this compound to carboys containing strong acids (e.g., Nitric acid) or strong bases, which could trigger an exothermic degradation of the nitroaromatic ring.

  • Transfer & Containment: Use a dedicated funnel to transfer the liquid into the appropriate 10L or 20L liquid waste carboy. Leave at least 20% headspace in the carboy to account for vapor pressure expansion.

  • Storage & Dispatch: Cap the carboy immediately after transfer. Store in a grounded, flame-proof solvent cabinet until collection by a licensed hazardous waste vendor equipped for staged NOx​ incineration[3].

References

  • ChemicalBook , "2-(4-Methylpiperidin-1-yl)-5-nitropyridine | 82857-28-1". 1

  • Tokyo Chemical Industry (TCI) , "SAFETY DATA SHEET: 2-Bromo-5-chloro-3-nitropyridine" (Analogous Nitropyridine Hazard Data). 2

  • Idaho National Laboratory (US DOE) , "Modeling of Nox Destruction Options for Sodium-Bearing Waste Vitrification". 3

  • US Environmental Protection Agency (EPA) , "Resource Conservation and Recovery Act (RCRA) Regulations". 4

  • American Chemistry Council , "Guidelines for Management and Disposal of Hazardous Wastes". 5

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A Researcher's Guide to the Safe Handling of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. Our commitment is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Hazard Analysis: Understanding the Risks

Based on the toxicological profiles of related nitropyridine and piperidine compounds, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled [6][7][8].

  • A skin and eye irritant [1][2][3].

  • A respiratory irritant [1][2][7].

Prolonged or repeated exposure may pose additional health risks[9][10]. Therefore, the selection of appropriate PPE is the first line of defense in minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table outlines the recommended PPE for handling 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in various laboratory settings.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation[9].Chemical-resistant gloves (e.g., nitrile, minimum 4-5 mil thickness). Double-gloving is recommended for extended handling[1].A fully buttoned laboratory coat[1].A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if handling outside a certified chemical fume hood or if dust may be generated[9].
Solution Preparation and Transfers Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes or if there is a splash hazard[9].Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated[1].A laboratory coat. A chemical-resistant apron is recommended when handling larger volumes[1].Work should be performed in a certified chemical fume hood to minimize inhalation exposure[9].
Running Reactions and Work-up Chemical splash goggles.Chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for the specific solvents being used.A laboratory coat.All manipulations should be conducted within a chemical fume hood.

Procedural Guidance: From Donning to Disposal

Adherence to proper procedures is as crucial as the selection of PPE itself. The following workflow provides a step-by-step guide for the safe handling of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1

Caption: PPE Donning and Doffing Workflow

Spill Management

In the event of a spill, it is critical to be prepared and act swiftly:

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn[1].

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand)[1].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container, avoiding dust generation[1].

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine must be treated as hazardous waste.

  • Solid Waste: This includes unused or expired compounds, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (e.g., weighing paper, pipette tips). Collect all solid waste in a dedicated, clearly labeled hazardous waste container[9].

  • Liquid Waste: This includes solutions containing the compound and solvents used to rinse contaminated glassware. Collect all liquid waste in a sealed, labeled, and chemically-resistant hazardous waste container[9].

Consult your institution's EHS department for specific guidelines on hazardous waste disposal[1]. Chemical incineration is often a recommended disposal method for such compounds[1].

Conclusion: A Commitment to Safety

The responsible handling of novel chemical compounds like 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established safety protocols, researchers can confidently advance their work while prioritizing their well-being and that of their colleagues. This guide serves as a critical resource in our shared commitment to a safe and productive research environment.

References

  • Personal protective equipment for handling 2,4-Dichloro-3-nitropyridine - Benchchem. (n.d.).
  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. (2005, August 15). Cole-Parmer.
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2024, December 9). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2018, January 18).
  • SDS US. (2024, July 26).
  • SAFETY DATA SHEET. (2015, February 2).
  • 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. (n.d.). PubChem. NIH.
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • BLD Pharmatech. (n.d.).
  • 2,2'-Dithiobis(5-nitropyridine). (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 4-Methyl-2-nitropyridine. (n.d.). Synquest Labs.
  • 2-Hydroxy-5-nitropyridine. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.